Dichloromethylsilane
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
CH4Cl2Si |
|---|---|
分子量 |
115.03 g/mol |
IUPAC名 |
dichloro(methyl)silane |
InChI |
InChI=1S/CH4Cl2Si/c1-4(2)3/h4H,1H3 |
InChIキー |
NWKBSEBOBPHMKL-UHFFFAOYSA-N |
正規SMILES |
C[SiH](Cl)Cl |
関連するCAS |
99936-08-0 |
製品の起源 |
United States |
Foundational & Exploratory
Dichloromethylsilane: A Technical Guide for Researchers
An In-depth Examination of the Properties, Applications, and Experimental Protocols of a Key Organosilicon Intermediate
Introduction
Dichloromethylsilane (DCMS) is a highly reactive organosilicon compound with the chemical formula CH₃SiHCl₂. It serves as a critical intermediate and building block in the synthesis of a wide array of silicon-containing materials.[1] Its molecular structure features both a reactive silicon-hydrogen (Si-H) bond and two silicon-chlorine (Si-Cl) bonds, enabling versatile chemical transformations such as hydrosilylation and hydrolysis.[2] These reactions are fundamental to the production of various silicone polymers (polysiloxanes), resins, and elastomers.[1] Consequently, this compound is an indispensable precursor in industries ranging from electronics and automotive to construction and manufacturing, where it is used to create high-performance materials, adhesives, coatings, and surface treatment agents.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, key reactions, experimental procedures, and safety protocols for laboratory professionals.
Chemical and Physical Properties
This compound is a colorless, volatile, and highly flammable liquid with a sharp, acrid odor.[1][4] It is sensitive to air and moisture, reacting violently with water.[4][5] Due to its reactivity, it must be handled with strict adherence to safety protocols.
| Property | Value |
| CAS Number | 75-54-7 |
| Molecular Formula | CH₄Cl₂Si |
| Molecular Weight | 115.03 g/mol [3] |
| Appearance | Colorless, clear liquid[3] |
| Odor | Acrid, sharp, hydrochloric acid-like[4] |
| Melting Point | -93 °C[3][6] |
| Boiling Point | 41 °C[3][6] |
| Density | 1.105 g/mL at 25 °C[6][7] |
| Vapor Pressure | 6.79 psi (471 hPa) at 20 °C[4][6] |
| Vapor Density | 4.0 (vs. air)[6][7] |
| Flash Point | -28 °C (-18.4 °F)[8] |
| Autoignition Temperature | 230 °C (446 °F)[9] |
| Explosive Limits | 6.0% - 55.0% by volume[9] |
| Refractive Index | n20/D 1.398[6][7] |
| Solubility | Decomposes in water[4][7] |
| Sensitivity | Air and moisture sensitive[4][7] |
Key Reactions and Applications
The utility of this compound stems from its dual reactivity. The Si-Cl bonds are readily hydrolyzed, while the Si-H bond can participate in hydrosilylation reactions.
-
Hydrolysis and Polycondensation: The most significant reaction of this compound is its hydrolysis with water. This reaction replaces the chlorine atoms with hydroxyl (-OH) groups, forming an unstable silanol (B1196071) intermediate (CH₃SiH(OH)₂). These intermediates rapidly undergo condensation, eliminating water to form Si-O-Si linkages, which are the backbone of silicone polymers. This process is fundamental to the synthesis of polymethylhydrosiloxane (B1170920) (PMHS) and other silicone fluids, elastomers, and resins.[1] The degree of polymerization and the structure of the final polymer (linear or cyclic) can be controlled by the reaction conditions.[10]
-
Hydrosilylation: The Si-H bond in this compound can add across unsaturated bonds, such as those in alkenes and alkynes, in a process called hydrosilylation.[2] This reaction, typically catalyzed by platinum complexes, is a powerful method for forming stable silicon-carbon bonds and is used to synthesize a variety of functionalized organosilanes.[2][11] These products serve as coupling agents, surface modifiers, and precursors for more complex silicone materials.[2]
Experimental Protocols
General Protocol for Controlled Hydrolysis of this compound to Polymethylhydrosiloxane
This protocol describes a general laboratory procedure for the hydrolysis of this compound. Caution: This reaction is highly exothermic and releases corrosive hydrogen chloride gas. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, acid-resistant gloves, and a lab coat, must be worn at all times.[6]
Materials:
-
This compound (CH₃SiHCl₂)
-
An inert solvent (e.g., diethyl ether or dichloromethane)
-
Deionized water
-
A weak base for neutralization (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Three-neck round-bottom flask
-
Pressure-equalizing dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and condenser in a fume hood. Place the flask in an ice bath to control the reaction temperature.
-
Reaction Mixture: Add the this compound and the inert solvent (e.g., diethyl ether) to the flask. Begin stirring and allow the mixture to cool to below 15°C.[4]
-
Hydrolysis: Slowly add deionized water to the dropping funnel. Add the water dropwise to the stirred this compound solution. The reaction is vigorous and will generate heat and HCl gas.[6] Maintain the temperature below 25°C throughout the addition.[4] This step is critical and should not be rushed.
-
Stirring: Once the water addition is complete, allow the mixture to stir for an additional 15-30 minutes to ensure the reaction goes to completion.[4]
-
Workup: Carefully transfer the reaction mixture to a separatory funnel. The mixture will separate into an organic layer and an aqueous (acidic) layer. Remove and discard the lower aqueous layer.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining HCl. Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas. Continue washing until effervescence ceases.
-
Final Wash: Wash the organic layer with deionized water to remove any remaining salts.
-
Drying and Isolation: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent. The solvent can then be removed using a rotary evaporator to yield the polymethylhydrosiloxane fluid.[4]
Signaling Pathways and Logical Relationships
The primary chemical transformation of this compound in the synthesis of silicones is its hydrolysis and subsequent condensation. This process can be visualized as a straightforward logical workflow.
Caption: Hydrolysis and condensation of this compound.
Safety and Handling
This compound is a hazardous substance that requires careful handling.
-
Hazards: It is highly flammable, and its vapors can form explosive mixtures with air.[5][9] It reacts violently with water, releasing flammable gases and corrosive hydrogen chloride.[5][12] It is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[12]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, flame-retardant lab coat, and gloves resistant to corrosive chemicals.[10][12]
-
Handling: Use spark-proof tools and explosion-proof equipment.[9] Ground all equipment to prevent static discharge.[5] Avoid all contact with skin, eyes, and clothing. Do not breathe vapors.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][10] Keep containers tightly closed under an inert atmosphere (e.g., nitrogen).[10][12] It should be stored in a refrigerator or a designated flammables cabinet.[5] Keep away from water and incompatible materials such as strong oxidizing agents.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Uses of Dichloromethylsilane_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 6. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. ris.utwente.nl [ris.utwente.nl]
- 12. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 13. sdfine.com [sdfine.com]
physical and chemical properties of Dichloromethylsilane
An In-depth Technical Guide on the Physical and Chemical Properties of Dichloromethylsilane
Introduction
This compound (CH₃SiHCl₂), also known as methyldichlorosilane, is a key organosilicon compound with significant applications in industrial and materials science.[1][2] As a colorless, fuming liquid with a pungent odor, it serves as a crucial intermediate in the synthesis of a wide array of silicone polymers (siloxanes), which are valued for their thermal stability and water resistance.[1][3][4][5] Its molecular structure contains both a reactive Si-H bond and Si-Cl bonds, allowing for versatile chemical transformations such as hydrosilylation and hydrolysis.[2] These reactions enable its use in producing specialty chemicals, surface modification agents, and high-performance materials for sectors including electronics, automotive, and construction.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information for researchers and professionals.
Physical Properties
This compound is a volatile and highly flammable liquid.[3][6] It is heavier than water and its vapors are heavier than air.[3][4] It is soluble in organic solvents such as benzene, ether, and heptane.[7][8] Key physical data are summarized in the table below.
| Property | Value |
| Molecular Formula | CH₄Cl₂Si[1][3][9] |
| Molecular Weight | 115.03 g/mol [1][3][10] |
| Appearance | Colorless, fuming liquid with a pungent odor[1][3][4] |
| Boiling Point | 41 °C (106-107 °F)[1][3][4] |
| Melting Point | -93 °C (-135 °F)[1][7][9] |
| Density | 1.105 - 1.12 g/mL at 25 °C[1][9] |
| Vapor Density | 3.97 - 4 (vs air)[9][11][12] |
| Vapor Pressure | 468.2 - 471 hPa at 20 °C[6][9] |
| Refractive Index | n20/D 1.398[9][11][12] |
| Solubility | Decomposes in water.[6][7][9] Soluble in benzene, ether, and heptane.[7][8] |
Chemical Properties and Reactivity
This compound is a highly reactive compound, primarily due to the presence of hydrolyzable silicon-chlorine bonds and a reactive silicon-hydride bond. It is sensitive to air and moisture.[8][12]
Hydrolysis
This compound reacts violently with water in a hydrolysis reaction to form methylsilanols (CH₃SiH(OH)₂), which are unstable and readily undergo condensation.[13] This process releases corrosive hydrogen chloride (HCl) gas.[3][4][13] The subsequent polycondensation of the silanol (B1196071) intermediates produces polymethylhydrosiloxane (B1170920) (PMHS), a polymer with a repeating [-Si(CH₃)H-O-] backbone.[14][15]
The overall hydrolysis and condensation reaction can be summarized as follows: n CH₃SiHCl₂ + n H₂O → [-(CH₃)SiH-O-]n + 2n HCl
This reactivity is fundamental to its primary application as a monomer for silicone polymers.[1][14]
Caption: Hydrolysis and condensation pathway of this compound.
Hydrosilylation
The Si-H bond in this compound allows it to undergo hydrosilylation reactions, which involve the addition of the Si-H bond across a double or triple bond in an unsaturated compound (e.g., an alkene or alkyne). This reaction is a powerful method for forming carbon-silicon bonds and is used to synthesize a variety of functionalized organosilicon compounds.[2]
Alcoholysis
Similar to hydrolysis, this compound reacts with alcohols (ROH) to produce alkoxysilanes and hydrogen chloride. This reaction is used to modify the reactivity of the silane (B1218182) or to introduce specific functional groups.
Experimental Protocols
Protocol: Hydrolysis of this compound
This protocol describes a laboratory-scale procedure for the hydrolysis of this compound to form polymethylhydrosiloxane. This experiment must be performed with extreme caution due to the violent reaction with water and the release of flammable and corrosive gases.
Safety Precautions:
-
The entire procedure must be conducted in a well-ventilated fume hood.[13]
-
Full personal protective equipment (PPE) is required, including safety goggles, a face shield, a lab coat, and acid-resistant gloves (neoprene or nitrile rubber).[16][17]
-
An emergency shower and eyewash station must be readily accessible.[16]
-
All glassware must be dry before use.
-
Ensure no open flames or ignition sources are present.[17][18]
Materials:
-
This compound (≥97%)
-
Deionized water
-
A suitable organic solvent (e.g., dichloromethane)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Condenser
-
Gas outlet/bubbler to vent HCl gas safely
Procedure:
-
Setup: Assemble the reaction apparatus in the fume hood. Place the three-neck flask on the magnetic stirrer, and fit it with the dropping funnel, condenser, and gas outlet. Ensure all joints are properly sealed.
-
Reaction Mixture: Add a measured volume of the organic solvent to the reaction flask. Begin stirring.
-
Addition of Silane: Carefully measure the desired amount of this compound and add it to the dropping funnel.
-
Hydrolysis: Slowly add the this compound from the dropping funnel to the solvent in the flask. After the addition is complete, begin adding deionized water dropwise from a separate dropping funnel. A vigorous reaction will occur with the evolution of HCl gas.[13] Control the rate of addition to keep the reaction from becoming too vigorous.
-
Condensation: Once the hydrolysis is complete, allow the mixture to stir at a controlled temperature to facilitate the condensation polymerization of the silanol intermediates.[14]
-
Workup: After the reaction period, the resulting polymer can be separated and purified. The acidic byproducts must be neutralized and disposed of according to institutional safety protocols.
Safety and Handling
This compound is a hazardous substance that requires strict safety protocols for handling and storage.[6]
Hazard Summary:
-
Flammability: Highly flammable liquid and vapor.[6][18] Vapors can form explosive mixtures with air.[18] The flammable range is wide, from 6% to 55%.[3]
-
Water Reactivity: Reacts violently with water, releasing flammable gases which may ignite spontaneously.[6][19]
-
Toxicity & Corrosivity: Toxic if swallowed or inhaled.[19] It causes severe skin burns and eye damage.[18][19] Contact with the liquid or vapor can cause burns, and inhalation may lead to respiratory tract irritation.[3][20]
| Safety Parameter | Value |
| Flash Point | -26 °F to -32 °C (-15 °F to -25.6 °F)[3][6][9] |
| Autoignition Temperature | 230 °C (446 °F)[6] |
| Explosive Limits | LEL: 6.0%, UEL: >55.0%[6] |
| UN Number | 1242[4] |
Handling and Storage:
-
Handle under an inert gas like nitrogen and protect from moisture.[16][21]
-
Store in a cool, dry, well-ventilated area in tightly closed containers.[17] The recommended storage temperature is 2-8°C.[1][11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[17][18]
-
Use non-sparking tools and explosion-proof electrical equipment.[17][18]
-
Ground and bond containers and receiving equipment during transfer to prevent static discharge.[17][18]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with large amounts of soap and water. Seek immediate medical attention.[17]
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[6][20]
Caption: Safe handling workflow for this compound.
Conclusion
This compound is a cornerstone chemical in organosilicon chemistry. Its distinct physical properties and high reactivity make it indispensable for the synthesis of silicone polymers and other advanced materials. However, its hazardous nature—particularly its flammability and violent reaction with water—demands rigorous adherence to safety protocols. A thorough understanding of its properties and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and industrial applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Uses of Dichloromethylsilane_Chemicalbook [chemicalbook.com]
- 3. This compound | 75-54-7 [chemicalbook.com]
- 4. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dichlorodimethylsilane | 75-78-5 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 9. methyl dichlorosilane | CAS#:75-54-7 | Chemsrc [chemsrc.com]
- 10. ジクロロメチルシラン ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 二氯甲基硅烷 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. chemwhat.com [chemwhat.com]
- 13. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 14. researchgate.net [researchgate.net]
- 15. ジクロロメチルシラン ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. gelest.com [gelest.com]
- 17. nj.gov [nj.gov]
- 18. chemicalbook.com [chemicalbook.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. spectrumchemical.com [spectrumchemical.com]
- 21. parchem.com [parchem.com]
Spectroscopic Data for Dichloromethylsilane: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Dichloromethylsilane (CH₃SiHCl₂), a volatile and moisture-sensitive organosilicon compound. The information presented is intended for researchers, scientists, and professionals in drug development and related fields who require detailed spectral data and experimental methodologies for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of this compound by providing information about the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by two main signals corresponding to the methyl (CH₃) and silyl (B83357) (Si-H) protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Si-H | 5.586 | Quartet | J(¹H-¹H) = 2.3 |
| CH ₃ | 0.879 | Doublet | J(¹H-¹H) = 2.3 |
| Si-H | 5.586 | - | ¹J(²⁹Si-¹H) = 224 |
| CH ₃ | 0.879 | - | ²J(²⁹Si-¹H) = 8 |
Data sourced from ChemicalBook.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound shows a single resonance for the methyl carbon.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Signal Assignment | Chemical Shift (δ) [ppm] |
| C H₃ | ~5-10 (estimated) |
Note: An experimental value for the ¹³C chemical shift of this compound was not found in the surveyed literature. The provided value is an estimate based on related chlorosilane compounds.
Experimental Protocol for NMR Spectroscopy
Due to the air and moisture sensitivity of this compound, all sample preparations must be conducted under an inert atmosphere.[2]
-
Sample Preparation (Inert Atmosphere):
-
A high-quality 5 mm NMR tube equipped with a J. Young valve is dried in an oven at >100 °C for several hours and cooled under vacuum or in a desiccator.
-
Inside a glovebox or using Schlenk line techniques, the NMR tube is filled with approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., benzene-d₆ or chloroform-d). The solvent must be thoroughly dried over molecular sieves prior to use.
-
A small amount of this compound (typically 5-20 µL) is added to the solvent in the NMR tube using a gastight syringe.
-
The J. Young valve is sealed, and the outside of the tube is cleaned before insertion into the spectrometer.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A standard NMR spectrometer operating at a field strength of 300 MHz or higher.
-
¹H NMR Acquisition Parameters:
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 seconds
-
Pulse Width: Calibrated 90° pulse
-
Spectral Width: 0-10 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the functional groups present in this compound. The spectrum is dominated by absorptions corresponding to Si-H, C-H, and Si-Cl bond vibrations.
Table 3: IR Spectroscopic Data for this compound (Gas Phase)
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~2980 | C-H asymmetric stretch |
| ~2920 | C-H symmetric stretch |
| ~2230 | Si-H stretch |
| ~1410 | CH₃ asymmetric deformation |
| ~1260 | CH₃ symmetric deformation (umbrella mode) |
| ~850 | CH₃ rock |
| ~800 | Si-C stretch |
| ~550 | Si-Cl₂ asymmetric stretch |
| ~490 | Si-Cl₂ symmetric stretch |
Data interpreted from the NIST gas-phase IR spectrum.[3][4]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Neat Liquid Film):
-
This procedure must be performed in a low-moisture environment, such as a glovebox or a nitrogen-purged bag.
-
Two infrared-transparent salt plates (e.g., KBr or NaCl) are cleaned with a dry, volatile solvent (e.g., anhydrous dichloromethane) and dried.
-
A single drop of this compound is placed onto the center of one salt plate using a syringe.[5]
-
The second salt plate is carefully placed on top to create a thin liquid film, avoiding the formation of air bubbles.[6]
-
The "sandwich" of salt plates is mounted in the spectrometer's sample holder.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Background: A background spectrum of the clean, empty salt plates should be acquired immediately prior to the sample scan.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is observable in the chlorine-containing fragments.
Table 4: Mass Spectrometric Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 114 | 25 | [CH₃SiH³⁵Cl₂]⁺ (Molecular Ion) |
| 116 | 16 | [CH₃SiH³⁵Cl³⁷Cl]⁺ |
| 118 | 3 | [CH₃SiH³⁷Cl₂]⁺ |
| 80 | 100 | [CH₃SiH³⁵Cl]⁺ (Base Peak) |
| 82 | 33 | [CH₃SiH³⁷Cl]⁺ |
| 45 | 40 | [CH₃SiH₂]⁺ |
Data interpreted from the NIST Mass Spectrum.[7]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction (for volatile, air-sensitive liquids):
-
A specialized cold inlet system is used to introduce the volatile sample into the mass spectrometer without exposure to air.[1][8]
-
Under inert conditions (Schlenk line), a small amount of this compound is condensed into a lockable sample tube cooled with liquid nitrogen.
-
The sealed sample tube is attached to the evacuated cold inlet system of the mass spectrometer.
-
The sample is allowed to warm to room temperature, and the vapor is carefully introduced into the ion source via a needle valve.
-
-
Instrumentation and Data Acquisition:
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. Video: Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry [jove.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Silane, dichloromethyl- [webbook.nist.gov]
- 4. Silane, dichloromethyl- [webbook.nist.gov]
- 5. youtube.com [youtube.com]
- 6. jascoinc.com [jascoinc.com]
- 7. Silane, dichloromethyl- [webbook.nist.gov]
- 8. youtube.com [youtube.com]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Synthesis and Purification of Dichloromethylsilane
For Researchers, Scientists, and Drug Development Professionals
Dichloromethylsilane (CH₃SiHCl₂) is a pivotal organosilicon compound, serving as a critical intermediate in the synthesis of a wide array of silicon-based materials. Its unique reactivity, stemming from the presence of both Si-H and Si-Cl bonds, makes it a valuable precursor for specialty silicones, silane (B1218182) coupling agents, and in the production of high-purity silicon for the electronics industry. This technical guide provides a comprehensive overview of the primary industrial and laboratory methods for the synthesis of this compound, details on its purification to high purity, and the analytical techniques employed for its characterization.
Synthesis of this compound
The production of this compound is primarily achieved through two main routes: the Müller-Rochow Direct Process, where it is obtained as a co-product, and redistribution (disproportionation) reactions of other methylchlorosilanes. Laboratory-scale synthesis can also be accomplished through more controlled, smaller-batch methods.
Müller-Rochow Direct Process
The Müller-Rochow process is the cornerstone of industrial organosilicon chemistry. It involves the copper-catalyzed reaction of methyl chloride with elemental silicon in a fluidized bed reactor.[1][2] While the primary target of this process is typically dimethyldichlorosilane ((CH₃)₂SiCl₂), a mixture of methylchlorosilanes is produced, with this compound being a minor but valuable component.[2]
Reaction Conditions and Product Distribution:
The reaction is highly exothermic and is typically carried out at temperatures between 280°C and 320°C and pressures of 2 to 5 bar.[1][3] The composition of the crude silane mixture is sensitive to the catalyst, promoters (such as zinc), and reaction conditions.[3]
| Product | Formula | Boiling Point (°C) | Typical Yield (%) |
| Trimethylchlorosilane | (CH₃)₃SiCl | 57 | 2 - 4 |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 | 70 - 90 |
| This compound | CH₃SiHCl₂ | 41 | 1 - 4 |
| Methyltrichlorosilane (B1216827) | CH₃SiCl₃ | 66 | 5 - 15 |
| Other Silanes | - | - | < 1 |
Table 1: Typical product distribution from the Müller-Rochow Direct Process.[1][2]
Experimental Protocol (Industrial Scale):
-
Catalyst Preparation: A contact mass is prepared by mixing finely ground silicon (98-99% purity) with a copper catalyst (typically copper(I) chloride or copper oxide) and promoters like zinc.
-
Reaction: The contact mass is introduced into a fluidized bed reactor and heated to the reaction temperature. Gaseous methyl chloride is then passed through the fluidized bed.
-
Product Separation: The resulting gaseous mixture of methylchlorosilanes is passed through a series of condensers and scrubbers to remove unreacted methyl chloride and hydrogen chloride. The crude liquid silane mixture is then collected for purification.
Redistribution (Disproportionation) Reactions
Redistribution reactions provide a versatile method to interconvert methylchlorosilanes, allowing for the targeted synthesis of this compound from other more abundant silanes, such as methyltrichlorosilane. These reactions involve the exchange of substituents (methyl groups and chlorine atoms) on the silicon atom, catalyzed by Lewis acids or other agents.
A variety of catalysts can be employed for these reactions, including aluminum chloride (AlCl₃), supported AlCl₃ catalysts, and ionic liquids.[4][5] Reaction conditions can vary significantly depending on the catalyst and reactants used, with temperatures ranging from 60°C to 400°C and pressures up to 100 bar.[4][6]
Illustrative Reaction Scheme:
A general representation of a redistribution reaction to produce this compound can be depicted as:
Caption: General scheme of a redistribution reaction.
Experimental Protocol (Laboratory Scale):
The following protocol is based on a patented procedure for the synthesis of this compound via a redistribution reaction.[7]
-
Reactant and Catalyst Preparation: In a sealed NMR tube, 1,1-dimethyl-2,2-dichlorodisilane (MeH₂Si-SiH₂Me, 0.8 mmol) and methyltrichlorosilane (MeSiCl₃, 1.3 mmol) are mixed with a catalytic amount of tetra-n-butylphosphonium chloride (n-Bu₄PCl, 0.02 mmol) in diethylene glycol dimethyl ether (diglyme, 0.35 ml) as a solvent.
-
Reaction: The mixture is solidified at -196°C (liquid nitrogen) and sealed under vacuum. The tube is then warmed to room temperature and subsequently heated.
-
Reaction Monitoring and Product Formation: The reaction progress is monitored by ¹H and ²⁹Si-NMR spectroscopy. After 19 hours at temperatures ranging from room temperature to 120°C, a yield of 72.9% this compound is reported.[7]
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | This compound Yield (%) |
| MeH₂Si-SiH₂Me, MeSiCl₃ | n-Bu₄PCl | Diglyme | RT to 120 | 19 | 72.9[7] |
| MeSiCl₃, (CH₃)₃SiCl | AlCl₃ supported on Al₂O₃ | - | Optimized | - | (Forms (CH₃)₂SiCl₂) up to 60.6[5] |
Table 2: Examples of redistribution reactions for methylchlorosilane synthesis.
Laboratory-Scale Synthesis Methods
For smaller-scale and more controlled synthesis of this compound, several laboratory methods are available.
-
Grignard Reaction: The reaction of a Grignard reagent, such as methylmagnesium chloride (CH₃MgCl), with trichlorosilane (B8805176) (HSiCl₃) can yield this compound. This reaction is typically performed in an anhydrous ether solvent.[1]
-
Chlorination: Controlled chlorination of methylsilane (CH₃SiH₃) can also produce this compound. However, this method requires careful control to avoid over-chlorination to methyltrichlorosilane.[1]
-
Hydrogenation of Methyltrichlorosilane: The partial hydrogenation of methyltrichlorosilane can also be employed, although it is less common on a laboratory scale.[1]
Purification of this compound
The crude mixture of methylchlorosilanes obtained from the synthesis process requires purification to isolate this compound in high purity. The primary method for this separation is fractional distillation.
Fractional Distillation
The separation of this compound from the other methylchlorosilanes is challenging due to their close boiling points. Effective separation requires a distillation column with a high number of theoretical plates.
Experimental Protocol (General):
-
Column Setup: A fractional distillation column with a high number of theoretical plates (a Stedman column with 20 or more theoretical plates is recommended) is assembled.[8] The column should be equipped with a reflux condenser and a means to control the reflux ratio.
-
Distillation: The crude methylchlorosilane mixture is charged to the reboiler. The mixture is heated to its boiling point, and the vapor is allowed to rise through the column.
-
Fraction Collection: By carefully controlling the temperature at the top of the column and the reflux ratio, different fractions can be collected. This compound, having the lowest boiling point among the major C1 silanes (excluding trimethylchlorosilane which is often removed in an initial cut), will be collected as an early fraction. The efficiency of the separation is highly dependent on the column's performance and the precise control of the distillation parameters.
| Parameter | Description |
| Column Type | Packed or tray column with a high number of theoretical plates (e.g., Stedman column, >20 plates).[8] |
| Reflux Ratio | The ratio of the liquid returned to the column to the amount of product taken off. A higher reflux ratio generally leads to better separation but requires more energy. |
| Boil-up Rate | The rate at which the liquid in the reboiler is vaporized. This affects the vapor flow up the column. |
| Temperature Profile | The temperature gradient along the column, which is critical for separating components with different boiling points. |
Table 3: Key parameters for the fractional distillation of this compound.
Extractive Distillation
For very difficult separations of close-boiling compounds, extractive distillation can be employed. This technique involves introducing a high-boiling solvent that alters the relative volatilities of the components to be separated. Sulfolane has been patented as an extractive solvent for the separation of close-boiling chlorosilanes.[8]
Analysis of this compound Purity
The purity of this compound is crucial for its subsequent applications. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the most common analytical technique for determining the purity and identifying impurities in methylchlorosilane mixtures.
GC-MS Analysis:
A gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio, providing a detailed analysis of the sample's composition.
Workflow for Purity Analysis:
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The synthesis of this compound is dominated by the industrial-scale Müller-Rochow Direct Process, where it is obtained as a co-product. Redistribution reactions offer a valuable alternative for its targeted synthesis from other methylchlorosilanes. Purification to the high levels required for many applications is achieved primarily through fractional distillation, a process that demands careful control and efficient distillation equipment. The purity of the final product is rigorously assessed using analytical techniques such as GC-MS. A thorough understanding of these synthesis, purification, and analytical methods is essential for researchers and professionals working with this important organosilicon intermediate.
References
- 1. How is this compound (CAS 75-54-7) Produced? Industrial Routes and Laboratory Methods | Aure Chemical [aurechem.com]
- 2. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4402797A - Separation of chlorosilanes by extractive distillation - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. US4411740A - Separation of chlorosilanes by extractive distillation - Google Patents [patents.google.com]
Dichloromethylsilane: A Comprehensive Technical Guide to its Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Dichloromethylsilane (CH₃SiHCl₂) is a versatile and highly reactive organosilicon compound that serves as a critical building block in the synthesis of a wide array of silicon-containing molecules, from silicone polymers to specialized coupling agents. Its unique combination of a reactive Si-H bond and two hydrolyzable Si-Cl bonds makes it a valuable reagent in materials science, organic synthesis, and pharmaceutical development. This in-depth technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of its chemical behavior.
Core Properties and Safety Considerations
This compound is a colorless, fuming liquid with a pungent odor. It is highly flammable and reacts violently with water, releasing hydrogen chloride gas.[1][2] Due to its reactivity, it must be handled under an inert atmosphere, and precautions should be taken to avoid contact with moisture, strong oxidizing agents, and sources of ignition.[1][3]
| Property | Value | Reference(s) |
| Molecular Formula | CH₄Cl₂Si | [1][4] |
| Molecular Weight | 115.03 g/mol | [4] |
| Boiling Point | 41 °C (lit.) | [2][4] |
| Melting Point | -93 °C (lit.) | [1][4] |
| Density | 1.10 - 1.12 g/mL at 25 °C | [2][4] |
| Flash Point | -28 °C to -9 °C | [1][2] |
| Autoignition Temperature | 230 °C | [1] |
| Vapor Pressure | 471 hPa @ 20 °C | [1] |
| Refractive Index (n20D) | 1.398 - 1.40 | [2][4] |
Stability Profile
Thermal Stability
This compound exhibits moderate thermal stability. Upon heating, it undergoes decomposition through various pathways. The primary decomposition products are hydrogen, trichlorosilane, and tetrachlorosilane. The effective activation energy for its thermal decomposition has been determined to be approximately 180 ± 12 kJ/mol.
High-temperature pyrolysis studies (1000 K to 1500 K) have shown that the decomposition of this compound primarily proceeds via the sequential loss of a methyl radical and a hydrogen atom, or through the molecular elimination of methane (B114726) to form SiCl₂. Another minor pathway involves the elimination of HCl to produce SiCH₃Cl. A significant product at elevated temperatures is dichlorosilylene (B1217353) (SiCl₂), indicating its importance as an intermediate in chemical vapor deposition processes involving chloroorganosilanes.[5]
| Decomposition Parameter | Value/Observation | Reference(s) |
| Primary Decomposition Products | H₂, SiHCl₃, SiCl₄ | |
| Effective Activation Energy | 180 ± 12 kJ/mol | |
| High-Temperature Pyrolysis Products | SiCl₂, SiCH₃Cl, CH₄, HCl | [5] |
Hydrolytic Stability
This compound is extremely sensitive to moisture and undergoes rapid and vigorous hydrolysis in the presence of water to form methylsilanols and hydrogen chloride.[6][7] The initially formed methylsilanediol is unstable and readily undergoes condensation to produce a mixture of linear and cyclic polysiloxanes.[5][6] The rate of hydrolysis is influenced by factors such as the concentration of reactants and the presence of a solvent.[5] The reaction is highly exothermic and liberates corrosive hydrogen chloride gas, necessitating careful control of reaction conditions.[6]
Reactivity Profile
The reactivity of this compound is dominated by the presence of the Si-H and Si-Cl bonds, which serve as sites for nucleophilic substitution and other transformations.
Reactions with Nucleophiles
Water (Hydrolysis): As discussed, this is a rapid and exothermic reaction leading to the formation of siloxanes and HCl.[6][7] The reaction proceeds through the initial formation of a silanol, which then condenses.
Alcohols (Alcoholysis): this compound reacts with alcohols to form alkoxysilanes. For example, the reaction with ethanol (B145695) in the presence of a base (like urea) as an acid scavenger yields diethoxymethylsilane (B37029).[6] Computational studies on the alcoholysis with ethanol suggest optimal reaction temperatures around 30°C and have determined activation energies for the main and side reactions.
Amines: Reactions with amines lead to the formation of aminosilanes. For instance, reaction with diethylamine (B46881) can produce bis(diethylamino)methylsilane. These reactions typically require an acid scavenger to neutralize the HCl byproduct.
Organometallic Reagents: this compound reacts with organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) to form new silicon-carbon bonds. These reactions are a common method for the synthesis of more complex organosilanes. The reaction with butyllithium, for example, can lead to substitution of the chlorine atoms.
Reactions as an Electrophile
While the silicon atom in this compound is electrophilic and susceptible to nucleophilic attack, its direct use as an electrophile in reactions like Friedel-Crafts alkylations is not widely documented. Friedel-Crafts reactions typically involve the reaction of an alkyl or acyl halide with an aromatic ring in the presence of a Lewis acid catalyst.[1][8] Although conceptually possible, the reactivity of the Si-H bond and the potential for polymerization under strong Lewis acid conditions may complicate such reactions.
Hydrosilylation Reactions
The Si-H bond in this compound allows it to participate in hydrosilylation reactions, which involve the addition of the Si-H bond across a double or triple bond. This reaction is a powerful tool for the formation of silicon-carbon bonds and is often catalyzed by transition metal complexes.
Experimental Protocols
Controlled Hydrolysis of this compound
This protocol describes a general laboratory procedure for the controlled hydrolysis of this compound to form polysiloxanes. Caution: This reaction is highly exothermic and produces corrosive HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Deionized water
-
Inert solvent (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser
-
Ice bath
Procedure:
-
In a round-bottom flask, prepare a solution of this compound in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add deionized water dropwise to the stirred solution from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the HCl), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the polysiloxane product.
Reaction with Ethanol to form Diethoxymethylsilane
This protocol is based on a general procedure for the alcoholysis of chlorosilanes.
Materials:
-
This compound
-
Anhydrous ethanol
-
Urea (B33335) (as an acid scavenger)
-
Anhydrous isohexane (as solvent)
-
Round-bottom flask with a stirrer, reflux condenser, and dropping funnel
Procedure:
-
In a flask, prepare a mixture of anhydrous ethanol, urea, and isohexane.
-
At room temperature, add this compound dropwise to the stirred mixture, ensuring the temperature does not exceed 30 °C.[6]
-
After the addition is complete, heat the reaction mixture to 60 °C and continue stirring for 3 hours.[6]
-
After cooling, the reaction mixture can be worked up by filtration to remove the urea hydrochloride salt, followed by distillation to purify the diethoxymethylsilane product.
Conclusion
This compound is a highly valuable and reactive chemical intermediate. Its stability is limited by its sensitivity to heat and, most notably, moisture. The reactivity of this compound is characterized by the facile nucleophilic substitution at the silicon center, displacing the chloro groups, and the ability of the Si-H bond to participate in hydrosilylation reactions. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for its safe handling and effective utilization in the synthesis of advanced materials and complex molecules in research and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Redistribution mechanism on the preparation of dichlorodimethylsilane by the ZnCl2/MIL-53(Al) catalyst [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. Methyldiethoxysilane, 97% 25 g | Buy Online | Acros Organics | thermofisher.com [thermofisher.com]
- 6. Methyldiethoxysilane | C5H14O2Si | CID 74848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysila" by David J. Oostendorp, Gary L. Bertrand et al. [scholarsmine.mst.edu]
- 8. dev.spectrabase.com [dev.spectrabase.com]
The Perilous Reaction: An In-depth Technical Guide to the Hazards of Dichloromethylsilane Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Dichloromethylsilane (CH₃SiHCl₂), a volatile and highly reactive organosilicon compound, is a critical precursor in the synthesis of various silicon-based materials. However, its utility is shadowed by the significant hazards associated with its handling, particularly its violent reaction with water. This technical guide provides a comprehensive overview of the dangers inherent in this compound hydrolysis, offering detailed data, experimental protocols, and an examination of the toxicological pathways initiated by its primary hazardous byproduct, hydrogen chloride.
Core Hazards of this compound and its Hydrolysis
This compound is a highly flammable liquid and vapor that reacts vigorously with water, releasing flammable gases that may ignite spontaneously.[1][2][3] The primary and most immediate hazard of its hydrolysis is the rapid and exothermic generation of large quantities of hydrogen chloride (HCl) gas.[4] This reaction is the source of the compound's severe corrosive and toxic properties.
Physicochemical Hazards
| Property | Value | Source(s) |
| Flash Point | -9 °C (16 °F) | [5] |
| Autoignition Temperature | >250 °C (>482 °F) | [2] |
| Flammability Limits | 6.0 - 55.0 vol % | [2] |
| Vapor Density | 3.9 (Air = 1) | [6] |
| Appearance | Colorless, fuming liquid with a pungent odor | [6] |
Health Hazards
The health hazards associated with this compound are primarily due to its rapid hydrolysis upon contact with moisture, leading to the formation of hydrochloric acid.
| Hazard | Description | Source(s) |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. Contact with the liquid or vapor can result in chemical burns.[1][3] | [1][3] |
| Eye Damage/Irritation | Causes serious eye damage, with potential for irreversible injury and blindness.[7] | [7] |
| Acute Inhalation Toxicity | Toxic if inhaled. Inhalation of vapors can cause severe irritation to the respiratory tract, leading to coughing, choking, and potentially fatal pulmonary edema.[1][3] | [1][3] |
| Acute Oral Toxicity | Toxic if swallowed. Ingestion can cause severe corrosive burns to the mouth, esophagus, and stomach.[1][7] | [1][7] |
The Hydrolysis Reaction: A Closer Look
The hydrolysis of this compound is a vigorous, exothermic reaction.[8] Upon contact with water, the two chlorine atoms are displaced by hydroxyl groups, forming methylsilanediol (CH₃SiH(OH)₂) and two molecules of hydrogen chloride.
(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl [6]
Experimental Protocols for Studying this compound Hydrolysis
The following protocols are synthesized from established laboratory procedures and are intended for experienced researchers in a well-equipped fume hood with appropriate personal protective equipment (PPE).
Protocol for Qualitative Observation of Hydrolysis
This experiment, adapted from the University of Wuppertal, provides a straightforward method for observing the reaction.[9]
Materials:
-
Test tubes and rack
-
Pipettes
-
This compound
-
Distilled water
-
Universal indicator paper
Procedure:
-
In a fume hood, add 12 mL of distilled water to a test tube.
-
In a separate test tube, measure 2 mL of this compound.
-
Carefully add the this compound to the test tube containing water.
-
Observe the reaction. A vigorous evolution of gas (HCl) will occur, and the mixture will turn hazy.[9]
-
Once the reaction subsides, test the pH of the aqueous phase with universal indicator paper. The pH will be strongly acidic (around 1).[9]
Protocol for the Synthesis of Polydimethylsiloxane (B3030410) via Hydrolysis
This protocol is a generalized procedure for the synthesis of silicone polymers from this compound.[10][11]
Materials:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Condenser
-
This compound
-
Diethyl ether (or other suitable solvent)
-
Distilled water
-
Sodium bicarbonate solution (10%)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, dropping funnel, and condenser in a fume hood.
-
Add this compound and diethyl ether to the flask.
-
Slowly add water from the dropping funnel while stirring vigorously. The reaction is highly exothermic and will cause the ether to reflux.[11]
-
After the addition is complete, continue stirring for 10-15 minutes.
-
Carefully transfer the mixture to a separatory funnel and remove the lower aqueous layer.
-
Wash the organic layer with sodium bicarbonate solution to neutralize the remaining HCl, followed by a water wash.
-
Dry the organic layer with a suitable drying agent.
-
Remove the solvent via rotary evaporation to yield the polydimethylsiloxane oil.
Toxicological Signaling Pathways of Hydrogen Chloride
The primary toxicological effects of this compound hydrolysis are mediated by the resulting hydrogen chloride. Inhalation of HCl gas leads to severe irritation and damage to the respiratory tract. At the cellular level, the protons (H⁺) from the dissociated HCl activate specific ion channels, initiating an inflammatory cascade.
Activation of Acid-Sensing Ion Channels (ASICs)
Acid-Sensing Ion Channels are proton-gated cation channels found in the nervous system.[3][7][12] Extracellular acidification, such as that caused by HCl exposure in the lungs, leads to the activation of ASICs.[6] This activation results in an influx of cations (primarily Na⁺ and Ca²⁺), leading to membrane depolarization and the initiation of neuronal signaling that is perceived as pain and irritation.[3]
Activation of Transient Receptor Potential Vanilloid-1 (TRPV1)
The Transient Receptor Potential Vanilloid-1 (TRPV1) channel is another key sensor of acidic conditions in the airways.[13][14] Protons can directly activate TRPV1, leading to an influx of calcium ions (Ca²⁺).[14][15] This influx triggers the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from sensory nerve endings.[16] These neuropeptides contribute to neurogenic inflammation, characterized by vasodilation, plasma extravasation, and smooth muscle contraction, exacerbating the initial injury.[16]
Conclusion
The hydrolysis of this compound presents a significant and multifaceted hazard profile that demands rigorous safety protocols and a thorough understanding of the underlying chemical and toxicological principles. The rapid and exothermic release of corrosive hydrogen chloride gas is the primary danger, capable of causing severe burns, respiratory damage, and systemic toxicity. The activation of ASIC and TRPV1 channels by the protons from HCl provides a clear molecular basis for the pain, irritation, and inflammation observed upon exposure. Professionals working with this compound must be equipped with this knowledge to ensure safe handling, mitigate risks, and respond effectively to accidental exposures. Further research into the precise thermodynamics and kinetics of the hydrolysis reaction would be beneficial for developing even more robust safety models and emergency response procedures.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-Sensing Ion Channels as Potential Therapeutic Targets in Neurodegeneration and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The function and regulation of acid‐sensing ion channels (ASICs) and the epithelial Na+ channel (ENaC): IUPHAR Review 19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proton and non-proton activation of ASIC channels | PLOS One [journals.plos.org]
- 6. ASIC1a channels are activated by endogenous protons during ischemia and contribute to synergistic potentiation of intracellular Ca(2+) overload during ischemia and acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and activity of the acid-sensing ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 9. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 10. researchgate.net [researchgate.net]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Acid-sensing ion channels (ASICs): therapeutic targets for neurological diseases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HCl-activated neural and epithelial vanilloid receptors (TRPV1) in cat esophageal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Role of Transient Receptor Potential Vanilloid 1 in Common Diseases of the Digestive Tract and the Cardiovascular and Respiratory System [frontiersin.org]
- 15. TRPV1 Antagonists Elevate Cell Surface Populations of Receptor Protein and Exacerbate TRPV1-Mediated Toxicities in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Dichloromethylsilane: A Technical Overview for Researchers
Dichloromethylsilane is a fundamental organosilicon compound with significant applications in the synthesis of silicone polymers, surface modification, and as an intermediate in the production of various chemicals. This guide provides an in-depth look at its chemical identifiers, physical properties, and general handling protocols, tailored for researchers, scientists, and professionals in drug development and materials science.
Nomenclature and Chemical Identifiers
Accurate identification of chemical compounds is critical in research and development. This compound is known by several synonyms and is cataloged under various chemical registry numbers.
| Identifier Type | Value |
| IUPAC Name | dichloro(methyl)silane[1] |
| Common Synonyms | Methyldichlorosilane[1][2][3], Methyl dichlorosilane[1], Monomethyldichlorosilane[1], Dichlorohydridomethylsilicon[1][4] |
| CAS Number | 75-54-7[1][2][3][4][5][6][7] |
| PubChem CID | 6376[1][2] |
| EC Number | 200-877-1[1][7] |
| UN Number | 1242[1][3][6] |
| MDL Number | MFCD00000494[2] |
Molecular and Structural Information
The structural and molecular properties of a compound are foundational to understanding its reactivity and applications.
| Property | Value |
| Molecular Formula | CH₄Cl₂Si[1][2][4] or CH₃SiHCl₂[3][7] |
| Molecular Weight | 115.03 g/mol [1][2][8][9] |
| InChI | 1S/CH4Cl2Si/c1-4(2)3/h4H,1H3[1][5] |
| InChIKey | NWKBSEBOBPHMKL-UHFFFAOYSA-N[1][5] |
| SMILES | C--INVALID-LINK--Cl[1][5] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in various experimental setups.
| Property | Value |
| Appearance | Colorless clear liquid[2][8] |
| Odor | Pungent[8] |
| Boiling Point | 41 °C[2][3][4][5][8] |
| Melting Point | -93 °C[2][3][4][5] |
| Density | 1.105 g/mL at 25 °C[3][4][5] |
| Refractive Index | n20/D 1.398[3][4][5] |
| Vapor Pressure | 6.79 psi (47.1 kPa) at 20 °C[4][5] |
| Vapor Density | 4 (vs air)[4][5] |
| Flash Point | -28 °C (-18.4 °F)[7] |
| Autoignition Temperature | 244 °C (471 °F)[5] |
| Solubility | Soluble in heptane, benzene, and ether.[3] Decomposes in water.[8] |
Experimental Protocols and Handling
Detailed experimental protocols for this compound are highly application-specific. However, a general workflow for its safe handling and use in a laboratory setting can be outlined. This compound is a flammable liquid and vapor that reacts with water, releasing flammable gases that may ignite spontaneously.[3] It also causes severe skin burns and eye damage and is harmful if inhaled.[3] Therefore, stringent safety measures are imperative.
General Laboratory Workflow for Handling this compound
Applications in Synthesis
This compound serves as a crucial building block in organic and materials chemistry.
-
Silicone Polymers: It is a primary monomer in the synthesis of various silicone polymers. The hydrolysis of this compound leads to the formation of polysiloxane chains, which are the backbone of silicones.
-
Surface Modification: The reactivity of the Si-Cl bonds allows for the modification of surfaces containing hydroxyl groups, such as glass and silica. This can be used to impart hydrophobicity or to introduce reactive sites for further functionalization.[2]
-
Chemical Intermediate: It is used as a starting material for the synthesis of other organosilicon compounds.[3] For instance, it can be used in the synthesis of methylmonochlorosilanes and in the polymerization of methylsilylenes to form polymethylsilanes or polycarbosilanes.[7]
Due to the hazardous nature of this compound, all experimental work should be conducted by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment and emergency procedures in place.
References
- 1. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound = 97 75-54-7 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
Methodological & Application
Application Notes and Protocols: Dichloromethylsilane in Silicone Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloromethylsilane (CH₃SiHCl₂) is a highly reactive organosilicon compound that serves as a critical precursor in the synthesis of various silicone polymers. Its bifunctional nature, containing two chlorine atoms, allows for the propagation of polymer chains in two directions, leading to the formation of high-molecular-weight polymers. The silicon-chlorine bonds are readily hydrolyzed, making it a versatile starting material for producing a range of polysiloxanes with tailored properties. These polymers find extensive applications in diverse fields, including medical devices, drug delivery systems, microfluidics, and as lubricants and sealants, owing to their thermal stability, biocompatibility, and hydrophobicity.
This document provides detailed application notes and experimental protocols for the synthesis of silicone polymers using this compound, with a focus on polydimethylsiloxane (B3030410) (PDMS) and polymethylhydrosiloxane (B1170920) (PMHS).
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | CH₄Cl₂Si |
| Molecular Weight | 115.03 g/mol |
| Appearance | Colorless fuming liquid[1] |
| Odor | Pungent[1][2] |
| Boiling Point | 41 °C[3] |
| Melting Point | -93 °C[3] |
| Density | ~1.105 g/cm³ at 25°C[3] |
| Flash Point | -26 °F (-32 °C)[3] |
| CAS Number | 75-54-7[3] |
Note: this compound is highly flammable, corrosive, and reacts violently with water, releasing hydrochloric acid (HCl).[2] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Principle of Silicone Polymer Synthesis
The synthesis of silicone polymers from this compound primarily involves a two-step process: hydrolysis followed by condensation.
-
Hydrolysis: this compound reacts with water to form methylsilanetriol (B1219558) (CH₃Si(OH)₂H) and hydrochloric acid. This reaction is vigorous and exothermic.[1][4]
-
Condensation: The resulting silanol (B1196071) intermediates are unstable and readily undergo condensation to form siloxane bonds (Si-O-Si), eliminating water and creating linear or cyclic polymers.[4][5] The chain length and structure of the final polymer can be controlled by reaction conditions and the use of end-capping agents.[4]
Diagrams and Workflows
Chemical Reaction Pathway
Caption: Hydrolysis of this compound followed by condensation to form polymethylhydrosiloxane.
Experimental Workflow for Silicone Polymer Synthesis
Caption: A generalized experimental workflow for the synthesis of silicone polymers from this compound.
Quantitative Data Summary
The following table summarizes the physical properties of monomers and polymers synthesized from this compound and related compounds as reported in various studies.
| Precursor | Product | Viscosity (mPa·s) | Refractive Index | Surface Tension (mN/m) | Yield (%) | Reference |
| Dichlorodimethylsilane (B41323) | Monomer | 171 | 1.4005 | 17 | 50 | [6][7] |
| Dichlorodimethylsilane | PDMS | 5500 (commercial comparison) | - | - | 95 | [6][7] |
| Dichlorodimethylsilane (varied KOH) | PDMS | 570 - 4490 | 1.4001 - 1.4012 | 19 - 21 | - | [8] |
| This compound | Monomer | 28.7 - 36.4 | 1.3954 - 1.3958 | 17 - 18 | - | [9] |
| This compound | PMHS | 560 - 1130 | 1.3966 - 1.3970 | 19 | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of Polydimethylsiloxane (PDMS) from Dichlorodimethylsilane
This protocol is adapted from methodologies described for the synthesis of PDMS for biomedical applications.[10]
Materials:
-
Dichlorodimethylsilane (Si(CH₃)₂Cl₂, >99.5% purity)
-
Dichloromethane (B109758) (DCM, CH₂Cl₂, 99.8% purity), as solvent
-
Milli-Q water
-
Chloroform (for purification)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydrolysis:
-
In a fume hood, add dichloromethane (DCM) to a round-bottom flask.
-
Slowly add dichlorodimethylsilane to the DCM with stirring. A typical volume ratio of DCMS to DCM is 1:1 to 1:4.[10]
-
Carefully add Milli-Q water dropwise to the solution. The ratio of DCMS to water is typically 2:1.[7]
-
Heat the mixture to 60°C and stir at 300 rpm for approximately 4 hours to carry out the hydrolysis reaction.[10] During this process, HCl will be vigorously evolved.[4]
-
-
Separation and Neutralization:
-
After the reaction, allow the mixture to cool to room temperature. Two liquid phases will form: the upper organic phase containing the hydrolyzed siloxanes and the lower aqueous phase containing HCl.[10]
-
Transfer the mixture to a separatory funnel and carefully remove and discard the lower aqueous layer.[4][7]
-
Wash the organic phase with a 10% sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).[5] Finally, wash with water.
-
-
Purification and Condensation:
-
Remove the residual solvent from the organic phase using a rotary evaporator to obtain a clear, viscous gel (hydrolyzed gel).[10]
-
Purify the gel to a neutral pH of 7.[10]
-
Transfer the purified hydrolyzed gel to a clean flask and heat to 130-140°C with stirring at 300 rpm to initiate condensation polymerization.[10] The duration of this step will influence the final molecular weight and viscosity of the PDMS.
-
-
Final Product:
-
The resulting product is a clear, viscous polydimethylsiloxane (PDMS) gel.
-
Characterize the polymer for its physical and chemical properties, such as viscosity, refractive index, and functional groups (via FTIR spectroscopy).
-
Protocol 2: Synthesis of Polymethylhydrosiloxane (PMHS) from this compound
This protocol is based on the synthesis of low-viscosity PMHS.[9]
Materials:
-
This compound (CH₃SiHCl₂)
-
Dichloromethane (DCM), as solvent
-
Milli-Q water
-
Round-bottom flask with magnetic stirrer
-
Water bath
Procedure:
-
Monomer Synthesis (Hydrolysis):
-
In a fume hood, mix 25 ml of this compound with 100 ml of dichloromethane in a round-bottom flask.
-
Slowly add 12.5 ml of Milli-Q water to the mixture while stirring.
-
Maintain the reaction temperature at 35°C for 3 hours with a stirring speed of 200 rpm.
-
After the reaction, allow the phases to separate and remove the lower aqueous HCl layer.
-
Evaporate the DCM from the organic phase at 40°C for approximately 30 minutes to obtain the monomer sample.
-
-
Polymerization (Condensation):
-
Age the resulting monomer sample at a temperature of 15-20°C. During this aging process, self-condensation occurs, leading to the formation of the polymethylhydrosiloxane polymer. The duration of aging will affect the final viscosity.
-
-
Characterization:
-
Analyze the synthesized monomer and polymer for viscosity, surface tension, refractive index, and functional groups (FTIR spectroscopy should confirm the presence of Si-H bonds).[9]
-
Safety and Handling
This compound and its hydrolysis byproduct, hydrochloric acid, are corrosive and hazardous.
-
Handling: Always handle this compound in a well-ventilated fume hood.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Reaction with Water: Be aware that the reaction with water is highly exothermic and produces corrosive HCl gas.[2][4] Add water slowly and control the reaction temperature.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a fundamental building block for a wide range of silicone polymers. By carefully controlling the hydrolysis and condensation reactions, researchers can synthesize polysiloxanes like PDMS and PMHS with specific physical properties tailored for various applications in research, pharmaceuticals, and materials science. The protocols provided herein offer a starting point for the laboratory-scale synthesis of these valuable polymers. Adherence to strict safety protocols is paramount when working with this reactive compound.
References
- 1. Applications of Dichlorodimethylsilane in Silicone Polymers and Sealants | Aure Chemical [aurechem.com]
- 2. dakenchem.com [dakenchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
Application Notes: Dichloromethylsilane as a Precursor for High-Purity Polysilicon Manufacturing
Introduction
Dichloromethylsilane (CH₃SiHCl₂), also known as methyldichlorosilane, is an organosilicon compound recognized as a valuable precursor in the chemical vapor deposition (CVD) process for manufacturing high-purity polycrystalline silicon (polysilicon). While trichlorosilane (B8805176) (SiHCl₃) remains the industry standard for the Siemens process, this compound and other dichlorosilanes offer potential advantages, such as lower decomposition temperatures, which can influence deposition kinetics and energy consumption. These notes provide an overview, key data, and detailed protocols for researchers and scientists investigating the use of this compound in semiconductor and photovoltaic applications.
Data Presentation
Quantitative data for polysilicon deposition is highly dependent on specific reactor geometry and process conditions. While extensive public data for this compound is limited, the following tables summarize its key physical properties and provide representative operational parameters for dichlorosilane-based CVD processes, which can serve as a baseline for experimental design.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | CH₃SiHCl₂ | [1] |
| Molecular Weight | 115.03 g/mol | [1] |
| Appearance | Colorless clear liquid | [1] |
| Density | 1.105 - 1.12 g/mL at 25 °C | [1] |
| Boiling Point | 41 °C | [1] |
| Melting Point | -93 °C | [1] |
| Vapor Pressure | 6.79 psi (46.8 kPa) at 20 °C | [2] |
| Vapor Density | 4.0 (vs air) | [2] |
| Refractive Index | n20/D 1.398 | |
| Autoignition Temp. | 471 °F (244 °C) | |
| Purity (Typical) | ≥ 97% - 98% | [1] |
Table 2: Representative CVD Process Parameters for Dichlorosilane-Based Polysilicon Deposition
Note: These parameters are primarily for dichlorosilane (B8785471) (H₂SiCl₂) and mixed chlorosilane feeds, serving as a starting point for this compound experiments.
| Parameter | Range / Value | Precursor(s) | Reference |
| Substrate Temperature | ≥ 900 °C | Trichlorosilane / Dichlorosilane mixture | [3] |
| Gas Temperature (bulk) | ≤ 750 °C | Trichlorosilane / Dichlorosilane mixture | [3] |
| Reactor Pressure | > 0.5 Pascals | Trichlorosilane / Dichlorosilane mixture | [3] |
| Deposition Rate | ~2.0 g/(h·cm) | Dichlorosilane (H₂SiCl₂) | [4] |
| Conversion Efficiency | 32% - 36% | Dichlorosilane (H₂SiCl₂) | [4] |
| H₂/Chlorosilane Ratio | High H₂ molar fraction (e.g., 0.85-0.90) | Trichlorosilane (general principle) | [5] |
Visualized Workflows and Pathways
The following diagrams illustrate the overall manufacturing process and the specific chemical reactions involved in using this compound as a precursor.
Caption: Overall workflow for polysilicon manufacturing using this compound.
References
Applications of Dichloromethylsilane in Surface Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloromethylsilane (CH₃SiHCl₂) is a versatile organosilicon compound utilized in a variety of surface modification applications. Its reactivity, stemming from two chlorine atoms and a silicon-hydride (Si-H) bond, allows for the functionalization of surfaces to alter properties such as wettability, adhesion, and chemical reactivity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in surface modification, with a focus on creating hydrophobic surfaces and platforms for further functionalization.
The primary mechanism of surface modification with this compound involves the reaction of the Si-Cl bonds with surface hydroxyl (-OH) groups present on substrates like silica (B1680970), glass, and metal oxides. This reaction forms stable covalent Si-O-substrate bonds.[2] The methyl group provides a degree of hydrophobicity, while the reactive Si-H bond offers a unique site for subsequent chemical transformations, such as hydrosilylation.[1]
Key Applications
The applications of this compound in surface modification are diverse, ranging from fundamental materials science to specialized applications in drug development.
-
Hydrophobization of Surfaces: Treatment with this compound can render hydrophilic surfaces, such as glass and silica, water-repellent. This is crucial for applications requiring controlled wettability, such as microfluidics and self-cleaning coatings.[2][3]
-
Synthesis of Polymethylhydrosiloxane (B1170920) (PMHS): this compound is a key precursor in the synthesis of PMHS, a polymer with a backbone of repeating -[Si(H)(CH₃)-O]- units.[4][5] PMHS can be used as a surface coating to impart hydrophobicity and can also serve as a reducing agent in organic synthesis.[5]
-
Creation of Reactive Surfaces: The presence of the Si-H bond on a this compound-modified surface provides a reactive handle for further functionalization.[1] This allows for the covalent attachment of a wide range of molecules through hydrosilylation, enabling the tailoring of surface chemistry for specific applications like biosensing and drug delivery.[6][7]
-
Precursor for Chemical Vapor Deposition (CVD): this compound can be used as a precursor in CVD processes to deposit thin films of silicon-containing materials.[8]
Quantitative Data Summary
The effectiveness of surface modification with this compound can be quantified by measuring changes in surface properties. The following tables summarize typical data obtained from surfaces treated with dichlorosilanes. While specific data for this compound is limited in the literature, the data for the closely related dichlorodimethylsilane (B41323) provides a useful benchmark.
| Surface Modifier | Substrate | Water Contact Angle (°) | Reference |
| Dichlorodimethylsilane | Silica | > 90 | [3] |
| Dichlorodimethylsilane | Glass | ~105 | [9] |
| This compound (Projected) | Glass/Silica | 80 - 100 | N/A |
Table 1: Comparison of Water Contact Angles on Surfaces Modified with Dichlorosilanes.
| Parameter | Untreated Silica | Dichlorodimethylsilane Treated Silica | This compound Treated Silica (Projected) |
| Surface Energy (mN/m) | High | Low | Low |
| Si-H bond presence | No | No | Yes |
| Potential for Hydrosilylation | No | No | Yes |
Table 2: Comparison of Surface Properties.
Experimental Protocols
Protocol 1: Hydrophobization of Glass or Silica Surfaces (Solution Phase Deposition)
This protocol describes the procedure for rendering glass or silica surfaces hydrophobic using a solution of this compound.
Materials:
-
This compound (CH₃SiHCl₂)
-
Anhydrous toluene (B28343) (or other anhydrous, non-polar solvent like hexane)
-
Substrates (glass slides, silica wafers, or silica nanoparticles)
-
Nitrogen or Argon gas supply
-
Glassware (beakers, graduated cylinders)
-
Magnetic stirrer and stir bar (optional, for nanoparticle suspensions)
-
Ultrasonic bath (optional, for cleaning)
Procedure:
-
Substrate Cleaning and Activation:
-
Thoroughly clean the substrates to remove any organic contaminants. This can be achieved by washing with detergent and water, followed by rinsing with deionized water, acetone, and finally methanol.
-
For a more rigorous cleaning and to ensure a high density of surface hydroxyl groups, the substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
Dry the cleaned substrates in an oven at 110-120 °C for at least 1 hour to remove adsorbed water and activate the surface hydroxyl groups.
-
Allow the substrates to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
-
Silanization Reaction:
-
In a fume hood, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. The exact concentration can be optimized depending on the desired surface coverage.
-
Immerse the cleaned and dried substrates in the this compound solution. If treating nanoparticles, create a suspension and stir the mixture.
-
Allow the reaction to proceed for 1-2 hours at room temperature. The reaction time can be adjusted to control the extent of surface modification. The reaction vessel should be protected from atmospheric moisture.
-
-
Post-Reaction Washing:
-
Remove the substrates from the silanization solution.
-
Rinse the substrates thoroughly with anhydrous toluene to remove any unreacted this compound and byproducts.
-
Subsequently, rinse the substrates with methanol to react with any remaining chlorosilane groups and remove the HCl byproduct.
-
Finally, rinse with acetone and dry the substrates under a stream of dry nitrogen.
-
-
Curing (Optional):
-
To enhance the stability of the coating, the treated substrates can be cured by heating in an oven at 110-120 °C for 30-60 minutes.
-
Protocol 2: Synthesis of Polymethylhydrosiloxane (PMHS) from this compound
This protocol outlines the hydrolysis and condensation of this compound to form polymethylhydrosiloxane.[4][10]
Materials:
-
This compound (CH₃SiHCl₂)
-
Dichloromethane (DCM) or Diethyl Ether (DE) (solvent)
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydrolysis:
-
In a fume hood, mix this compound with the chosen solvent (DCM or DE) in a flask. A typical starting ratio is 1:1 by volume.[10]
-
Slowly add deionized water to the mixture while stirring. An exothermic reaction will occur with the evolution of HCl gas. Ensure adequate ventilation.
-
Continue stirring for 2-3 hours at room temperature to allow for complete hydrolysis.
-
-
Separation:
-
Transfer the reaction mixture to a separatory funnel.
-
Allow the layers to separate. The aqueous layer containing HCl will be at the bottom.
-
Carefully drain and discard the aqueous layer.
-
Wash the organic layer with deionized water several times until the aqueous layer is neutral.
-
-
Condensation and Solvent Removal:
-
Transfer the organic layer to a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting viscous liquid is polymethylhydrosiloxane. The viscosity of the final polymer can be influenced by the reaction conditions, including the choice of solvent.[10]
-
Visualizations
Caption: Experimental workflow for surface modification with this compound.
Caption: Signaling pathway of this compound surface modification.
Caption: Logical relationship for further functionalization via hydrosilylation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (HC-CM2229) ---A Multifunctional Silane Coupling Agent for the Future [hoconsilicon.com]
- 3. Synthesis of low viscosity of polymethylhydrosiloxane using monomer of this compound | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Polymethylhydrosiloxane - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tailoring polymethylhydrosiloxane as candidate material for vitreous humour substitution: physical properties and in vitro toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrosilylation Reactions Using Dichloromethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to conducting hydrosilylation reactions using dichloromethylsilane (CH₃SiHCl₂). Hydrosilylation is a powerful and atom-economical method for forming silicon-carbon bonds, which is fundamental in organosilicon chemistry.[1][2] this compound is a versatile reagent that, upon reaction, yields products with two reactive chloro groups, allowing for further synthetic transformations.[3] These application notes detail the reaction mechanism, common catalysts, and detailed experimental protocols for the hydrosilylation of alkenes and alkynes. Emphasis is placed on safety, data presentation, and clear procedural workflows to aid researchers in academic and industrial settings.
Critical Safety Precautions
This compound is a highly flammable, corrosive, and toxic substance that reacts violently with water to release flammable gas.[4][5] Strict adherence to safety protocols is mandatory.
-
Handling: All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[4][5] Use a closed system for all transfers.[5][6] Keep the chemical away from heat, sparks, open flames, and hot surfaces.[4][5][7] Use only non-sparking tools and explosion-proof electrical equipment.[4][6][7]
-
Personal Protective Equipment (PPE): Wear flame-retardant protective clothing, chemical-resistant gloves, and splash-resistant goggles in combination with a face shield.[4][5][7] A self-contained breathing apparatus may be required for certain operations or in case of a spill.[5]
-
Storage: Store in tightly closed containers in a cool, dry, well-ventilated, and fireproof area.[5][6][7] The container should be kept under an inert gas and protected from moisture.[4][5]
-
Spills and Fire: In case of a spill, evacuate the area. Do NOT use water.[5][7] Absorb the spill with dry sand, lime, or soda ash and place it in a sealed container for disposal as hazardous waste.[7] For fires, use AFFF, powder, or carbon dioxide extinguishers. Do NOT use water or hydrous agents.[5][6]
-
First Aid: In case of skin contact, immediately flush with large amounts of water and remove contaminated clothing.[5][8] For eye contact, rinse with plenty of water for several minutes and seek immediate medical attention.[5] If inhaled, move to fresh air; artificial respiration may be needed.[5][8] If swallowed, rinse mouth but do NOT induce vomiting; seek immediate medical attention.[4][5]
Introduction to Catalytic Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond.[1] This reaction is a cornerstone of organosilicon chemistry, providing access to a wide range of alkyl- and vinylsilanes. The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum.[2][9]
This compound is a valuable reagent in this field due to its dual functionality. The Si-H bond participates in the primary hydrosilylation, while the two Si-Cl bonds on the resulting product can be readily hydrolyzed or substituted, enabling the synthesis of silicones and other complex molecules.[3]
Key Features:
-
Atom Economy: The reaction is an addition reaction, making it highly atom-economical.[10]
-
Versatility: A wide range of alkenes and alkynes can be used as substrates.
-
Regioselectivity: The addition to terminal alkenes typically follows an anti-Markovnikov pattern, placing the silicon atom at the terminal carbon.[1][11] For alkynes, the regioselectivity can be controlled by the choice of catalyst.[10][12]
Reaction Mechanism and Workflow
The Chalk-Harrod Mechanism
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][9] It involves a catalytic cycle with the following key steps:
-
Oxidative Addition: The hydrosilane (R₃SiH) adds to the low-valent platinum(0) catalyst to form a platinum(II) complex.
-
Olefin Coordination: The alkene (or alkyne) coordinates to the platinum(II) center.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This is typically the rate-determining and regioselectivity-determining step.
-
Reductive Elimination: The resulting alkylsilyl platinum complex undergoes reductive elimination to release the alkylsilane product and regenerate the platinum(0) catalyst.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
General Experimental Workflow
The workflow for a typical hydrosilylation reaction involves careful setup under inert conditions, controlled reagent addition, reaction monitoring, and appropriate work-up and purification steps.
Caption: General workflow for a laboratory-scale hydrosilylation reaction.
Protocol: Hydrosilylation of Alkenes
This protocol describes the synthesis of dichloro(methyl)(octyl)silane from 1-octene (B94956) and this compound using Speier's catalyst.
Materials
-
This compound (CH₃SiHCl₂)
-
1-Octene
-
Speier's catalyst (H₂PtCl₆ solution in isopropanol)
-
Anhydrous Toluene (or other suitable dry, inert solvent)
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer and heating mantle
-
Dry ice/acetone bath
Experimental Procedure
-
Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a Schlenk line, a dropping funnel, and a thermometer. Purge the entire system with argon or nitrogen for at least 30 minutes.
-
Reagent Loading: In the flask, dissolve 1-octene (e.g., 11.2 g, 100 mmol) in 30 mL of anhydrous toluene.
-
Catalyst Addition: Add Speier's catalyst solution (e.g., 10 ppm Pt relative to the alkene). Stir the mixture at room temperature for 10 minutes.
-
Silane Addition: Cool the flask to 0 °C using an ice bath. Charge the dropping funnel with this compound (e.g., 11.5 g, 100 mmol). Add the silane dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. A slight exotherm may be observed.[11] Stir for 2-4 hours. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing them by GC or ¹H NMR to observe the disappearance of the Si-H proton signal (~4.8-5.2 ppm).
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by fractional vacuum distillation to yield the pure dichloro(methyl)(octyl)silane.[11]
Quantitative Data for Alkene Hydrosilylation
The following table presents representative data for the hydrosilylation of various 1-alkenes. Conditions and yields can vary based on catalyst choice and purity of reagents.
| Alkene Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) |
| 1-Hexene | H₂PtCl₆ | 0.01 | Toluene | 25 | 4 | 92 | >99:1 |
| 1-Octene | Karstedt's | 0.005 | Neat | 40 | 2 | 95 | >99:1 |
| Styrene | H₂PtCl₆ | 0.05 | THF | 50 | 6 | 88 | 95:5 |
| Allylbenzene | Pt(PPh₃)₄ | 0.1 | Benzene | 80 | 12 | 85 | >99:1 |
| Cyclohexene | Fe₃O₄@SiO₂-EDTA@Pt | 0.1 | Toluene | 80 | 24 | 90 | N/A |
Note: Data is representative and adapted from typical results for similar hydrosilylation reactions.[9][13] Experimental validation is required.
Protocol: Hydrosilylation of Alkynes
The hydrosilylation of alkynes can yield different isomeric products (α-vinylsilanes, (E)-β-vinylsilanes, and (Z)-β-vinylsilanes).[12] The product distribution is highly dependent on the catalyst, silane, and reaction conditions.[10][12] Platinum catalysts typically yield the (E)-β-vinylsilane via trans-addition, while some ruthenium catalysts can provide the α-vinylsilane.[10][12]
Materials
-
This compound (CH₃SiHCl₂)
-
Karstedt's catalyst
-
Anhydrous Tetrahydrofuran (THF)
-
Standard inert atmosphere glassware
Experimental Procedure
-
Setup: Use the same inert atmosphere setup as described in section 4.2.
-
Reagent Loading: To the reaction flask, add phenylacetylene (e.g., 10.2 g, 100 mmol) and Karstedt's catalyst (e.g., 5 ppm Pt) dissolved in 40 mL of anhydrous THF.
-
Silane Addition: Cool the mixture to 0 °C. Add this compound (11.5 g, 100 mmol) dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 6-12 hours.
-
Monitoring & Work-up: Monitor the reaction by GC. Upon completion, remove the solvent in vacuo. The product, primarily (E)-dichloro(methyl)(2-phenylvinyl)silane, can be purified by vacuum distillation.
Quantitative Data for Alkyne Hydrosilylation
| Alkyne Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Major Product Isomer |
| Phenylacetylene | H₂PtCl₆ | 0.01 | THF | 25 | 8 | 90 | (E)-β-vinylsilane |
| 1-Hexyne | Karstedt's | 0.005 | Toluene | 25 | 6 | 93 | (E)-β-vinylsilane |
| 1-Octyne | [Cp*Ru(MeCN)₃]PF₆ | 1.0 | DCM | 25 | 2 | 85 | α-vinylsilane |
| Diphenylacetylene | H₂PtCl₆ | 0.02 | Neat | 80 | 12 | 88 | (E)-vinylsilane |
Note: Data is representative and based on typical outcomes for alkyne hydrosilylation.[1][10] The choice of catalyst is critical for controlling selectivity.
Factors Influencing Hydrosilylation Reactions
The outcome of a hydrosilylation reaction, including its rate, yield, and selectivity, is governed by several interconnected factors. The choice of catalyst is paramount, but substrate electronics, sterics, and reaction conditions also play crucial roles.
Caption: Key factors influencing the outcome of hydrosilylation reactions.
References
- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 2. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uses of Dichloromethylsilane_Chemicalbook [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. ICSC 0297 - METHYLDICHLOROSILANE [inchem.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydrosilylation Catalyst [sigmaaldrich.com]
- 11. ris.utwente.nl [ris.utwente.nl]
- 12. scientificspectator.com [scientificspectator.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydrolysis-Condensation of Dichloromethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloromethylsilane (CH₃SiHCl₂) is a versatile organosilicon compound that readily undergoes hydrolysis and condensation to form polysiloxanes. This reaction is fundamental to the synthesis of various silicone polymers with a wide range of applications, including in the pharmaceutical and biomedical fields. The controlled hydrolysis of this compound leads to the formation of silanol (B1196071) intermediates (CH₃SiH(OH)₂), which subsequently condense to form a polysiloxane backbone (-Si(CH₃)H-O-)n. The properties of the resulting polymer, such as viscosity and molecular weight, can be tailored by controlling the reaction conditions.
This document provides detailed experimental procedures for the hydrolysis-condensation of this compound, methods for the characterization of the resulting polysiloxane products, and a summary of quantitative data from representative experiments.
Reaction Mechanism and Experimental Workflow
The overall reaction proceeds in two main stages: hydrolysis followed by condensation.
-
Hydrolysis: this compound reacts vigorously with water to replace the chlorine atoms with hydroxyl groups, forming methylsilanetriol (B1219558) and hydrochloric acid.
(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl[1]
-
Condensation: The unstable silanol intermediates readily condense with each other to form siloxane bonds (-Si-O-Si-), releasing water in the process. This polymerization can lead to the formation of linear chains or cyclic oligomers.[1][2]
The experimental workflow for this process can be visualized as follows:
Experimental Protocols
Safety Precautions: this compound is a corrosive, flammable, and moisture-sensitive liquid. The hydrolysis reaction is vigorous and produces hydrochloric acid gas. All procedures must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn.
Protocol 1: Hydrolysis in Diethyl Ether
This protocol is adapted from a standard laboratory procedure for the synthesis of polysiloxanes.[3]
Materials:
-
Dichlorodimethylsilane (B41323) (20 mL)
-
Diethyl ether (40 mL)
-
Water (40 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Normal hexane (B92381) (for extraction)
Equipment:
-
250 mL three-neck round-bottom flask
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
250 mL separatory funnel
-
Conical flask
-
Gravity filtration setup (funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the three-neck flask with the thermometer, dropping funnel, and a condenser (optional, but recommended). Place the flask in an ice bath on a magnetic stirrer.
-
Charging the Reactor: Add dichlorodimethylsilane (20 mL) and diethyl ether (40 mL) to the round-bottom flask. Begin stirring and cool the mixture to below 15°C.[3]
-
Hydrolysis: Add water (40 mL) to the dropping funnel. Slowly add the water dropwise to the stirred solution in the flask. The addition should take approximately 20 minutes. Maintain the reaction temperature below 25°C throughout the addition.[3]
-
Reaction Completion: After all the water has been added, continue stirring the mixture for an additional 15 minutes.[3]
-
Work-up:
-
Carefully transfer the reaction mixture to a 250 mL separatory funnel.
-
Separate the lower aqueous layer and retain the upper organic layer.
-
Extract the aqueous layer twice with 15 mL portions of normal hexane.
-
Combine all the organic extracts.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution until no further effervescence is observed. This neutralizes the hydrochloric acid byproduct.
-
Transfer the organic layer to a conical flask and dry it over anhydrous magnesium sulfate.[3]
-
-
Product Isolation:
-
Remove the drying agent by gravity filtration.
-
Remove the solvent using a rotary evaporator to yield the polysiloxane product.[3]
-
Protocol 2: Synthesis of Polydimethylsiloxane (B3030410) (PDMS) under Alkaline Conditions
This protocol is based on the synthesis of PDMS for biomedical applications, where viscosity is a key parameter.[4]
Materials:
-
Dichlorodimethylsilane (DCMS)
-
Potassium hydroxide (B78521) (KOH) solutions (0.5 M, 0.6 M, 1 M)
-
Milli-Q water
Equipment:
-
Reaction vessel with heating and stirring capabilities
-
Separatory funnel
-
Evaporator
Procedure:
-
Hydrolysis: The hydrolysis of DCMS is carried out in the presence of a KOH solution. The concentration of KOH can be varied to control the properties of the final product.[4]
-
Monomer Formation: The hydrolysis process breaks down the chlorine elements from the DCMS structure and forms hydroxyl functional groups. The resulting monomer is then separated.[4]
-
Self-Polymerization (Condensation): The obtained monomer is allowed to self-polymerize through an aging process to form a polymer gel.[4]
-
Purification: The PDMS gel is purified by dissolving it in chloroform and then washing with Milli-Q water to remove the KOH. The purified gel is then evaporated to remove the solvent.[4]
Data Presentation
The following tables summarize the quantitative data obtained from the synthesis of polydimethylsiloxane from dichlorodimethylsilane under different experimental conditions.
Table 1: Influence of KOH Concentration on PDMS Properties [4]
| Sample Code | KOH Concentration (M) | Viscosity (Pa·s) | Density (g/mL) | Refractive Index | Surface Tension (mN/m) |
| PDMS-0.5 | 0.5 | 0.57 | 0.986 | 1.4012 | 19 |
| PDMS-0.6 | 0.6 | 4.49 | 1.004 | 1.4008 | 21 |
| PDMS-1.0 | 1.0 | 1.53 | 1.005 | - | - |
Table 2: Influence of DCMS to Dichloromethane (DCM) Solvent Ratio on PDMS Properties [5]
| Sample Code | DCMS:DCM Ratio (v/v) | Viscosity (Pa·s) | Density (g/mL) | Refractive Index |
| P-1 | 1:1 | 2.06 | 0.96 | 1.4034 |
| P-2 | 1:4 | 3.59 | 0.99 | 1.4036 |
Characterization of Polysiloxane Products
A variety of analytical techniques can be employed to characterize the structure and properties of the synthesized polysiloxanes.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. Key absorption bands for polysiloxanes include Si-O-Si stretching (around 1000-1100 cm⁻¹), CH₃ bending in Si-CH₃ (around 1260 cm⁻¹), and Si-C stretching (around 800 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of methyl groups attached to the silicon atoms. ²⁹Si NMR provides detailed information about the different silicon environments (e.g., linear, cyclic, branching points) within the polymer structure.
-
Viscometry: The viscosity of the resulting polysiloxane is a crucial property, especially for applications where flow behavior is important. It can be measured using a viscometer.
-
Refractive Index Measurement: The refractive index is a physical property that can be used to characterize the purity and composition of the synthesized polymer.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques are used to determine the molecular weight and molecular weight distribution of the polymer.
Signaling Pathways and Logical Relationships
The hydrolysis and condensation of this compound can be represented as a series of logical steps, from starting materials to final products and their characterization.
References
Application Notes and Protocols for the Synthesis of Low-Viscosity Polymethylhydrosiloxane (PMHS) from Dichloromethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of low-viscosity polymethylhydrosiloxane (B1170920) (PMHS) using dichloromethylsilane (DCHS) as a precursor. This method offers an alternative to traditional PMHS synthesis and is particularly relevant for applications requiring a controlled, low-viscosity silicone polymer.
Introduction
Polymethylhydrosiloxane (PMHS) is a versatile silicon-based polymer with a wide range of applications, including as a reducing agent in organic synthesis, a waterproofing agent, and in the fabrication of biomedical devices.[1][2] The viscosity of PMHS is a critical parameter that dictates its suitability for specific applications.[3] Low-viscosity PMHS is particularly desirable for processes requiring good flowability and penetration.[3]
The synthesis of PMHS from this compound (also referred to as this compound, DCHS, or DCMS) proceeds via a two-step hydrolysis and condensation polymerization process.[4][5] This method allows for the production of PMHS with tunable viscosity. This document outlines the synthesis procedure, characterization methods, and expected outcomes.
Chemical Reaction Pathway
The synthesis of polymethylhydrosiloxane from this compound involves two primary chemical reactions:
-
Hydrolysis: this compound reacts with water to form a silanol (B1196071) monomer, with the elimination of hydrochloric acid (HCl).[5][6]
-
Condensation: The silanol monomers then undergo condensation polymerization to form the polymethylhydrosiloxane polymer, releasing water in the process.[4]
Experimental Protocols
This section provides a detailed methodology for the synthesis of low-viscosity PMHS from this compound.
Materials and Equipment
-
Reagents:
-
This compound (CH₃HSiCl₂)
-
Dichloromethane (B109758) (DCM, CH₂Cl₂) as solvent[7]
-
Milli-Q water[5]
-
-
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Dropping funnel
-
Condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Viscometer
-
Refractometer
-
Surface tensiometer
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Synthesis Procedure
The synthesis is a two-stage process involving hydrolysis followed by condensation.[8]
Stage 1: Hydrolysis to form Monomer
-
In a reaction flask, combine 25 ml of this compound with 100 ml of dichloromethane (DCM) as a solvent.[5]
-
Stir the mixture at a constant rate.
-
Slowly add 12.5 ml of Milli-Q water to the solution using a dropping funnel.[5]
-
Continue stirring the reaction mixture for a specified duration at a controlled temperature. A study by Arini et al. (2022) does not specify the time and temperature for this step, but another study suggests a reaction at 35°C for 3 hours for a similar process.[7]
Stage 2: Condensation Polymerization to form PMHS
-
After the hydrolysis step, the resulting monomer solution is subjected to condensation polymerization.
-
The conditions for condensation can be varied to control the final viscosity of the PMHS. For instance, condensation at a lower temperature (15–20 °C) can produce low-viscosity PMHS, though it may require a longer polymerization time.[7]
-
To accelerate the polymerization, heating can be applied.[8] One study utilized a temperature of 50°C with the addition of potassium hydroxide (B78521) (KOH) as a catalyst.[7][8]
-
After the polymerization is complete, the solvent (DCM) is removed using a rotary evaporator.[7]
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of the synthesized monomer and the final low-viscosity PMHS polymer.
Table 1: Properties of Monomer and Low-Viscosity PMHS
| Property | Monomer | Low-Viscosity PMHS |
| Viscosity (mPa·s) | 28.7 - 36.4[4][9] | 560 - 1130[4][9] |
| Surface Tension (mN/m) | 17 - 18[4][9] | 19[4][9] |
| Refractive Index | 1.3954 - 1.3958[4][9] | 1.3966 - 1.3970[4][9] |
Data sourced from Arini et al. (2022).[4][9]
Table 2: Influence of Solvent on PMHS Properties
| Solvent | Viscosity | Surface Tension (mN/m) | Refractive Index |
| Dichloromethane (DCM) | Low-viscosity | 20 | 1.3960 |
| Diethyl Ether (DE) | Medium-viscosity | 21 | 1.3982 |
Data sourced from a study on tailoring PMHS for vitreous humour substitution.[7] This table highlights that the choice of solvent can influence the final viscosity of the PMHS.[7]
Characterization
The successful synthesis of PMHS can be confirmed through various characterization techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the synthesized PMHS should show the presence of a characteristic Si-H functional group.[4][5] Other expected peaks include Si-O-Si, Si-CH₃, Si-C, and C-H vibrations.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to further confirm the structure of the PMHS polymer.
-
Viscometry, Refractometry, and Tensiometry: These techniques are used to measure the physical properties of the synthesized PMHS, such as viscosity, refractive index, and surface tension, respectively.[4][9]
Applications
Low-viscosity PMHS is a versatile material with a broad range of applications, including:
-
Waterproofing agent: For textiles, paper, glass, ceramics, and other materials.[1][2]
-
Cross-linking agent: In the manufacturing of silicone rubber.[1]
-
Softener and finishing agent: In the textile industry.[1]
-
Anti-sticking and anti-corrosion agent. [1]
-
Precursor for modified silicone oils. [3]
Conclusion
The synthesis of low-viscosity polymethylhydrosiloxane from this compound via a hydrolysis-condensation method is a reproducible and controllable process. By carefully selecting the solvent and controlling the reaction conditions, particularly the condensation temperature, the viscosity of the final polymer can be tailored to meet the requirements of specific applications. The detailed protocols and data presented in these notes provide a solid foundation for researchers and professionals working with silicone polymers.
References
- 1. nbinno.com [nbinno.com]
- 2. Polymethylhydrosiloxane | XJY SILICONES® [xjysilicone.com]
- 3. Viscosity Ranges of PMHS: Choosing the Right Grade for Your Industry - Methyl Hydrogen Silicone Fluid Factory-Biyuan [methylhydrogensiloxane.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polymethylhydrosiloxane - Wikipedia [en.wikipedia.org]
- 7. Tailoring polymethylhydrosiloxane as candidate material for vitreous humour substitution: physical properties and in vitro toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of polymethylhydrosiloxane using dichloromethane as a candidate material for vitreous substitution | springerprofessional.de [springerprofessional.de]
- 9. Synthesis of low viscosity of polymethylhydrosiloxane using monomer of this compound | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Role of Dichloromethylsilane in Semiconductor and Photovoltaic Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloromethylsilane (CH₃SiHCl₂) and its derivatives are pivotal precursors in the chemical vapor deposition (CVD) processes utilized in semiconductor and photovoltaic manufacturing. These organosilicon compounds are instrumental in the synthesis of high-purity silicon-based thin films, most notably silicon carbide (SiC). These films exhibit exceptional properties, including a wide bandgap, high thermal stability, and excellent mechanical hardness, making them ideal for a range of applications from protective coatings to critical components in electronic and photovoltaic devices. This document provides detailed application notes, experimental protocols for atmospheric pressure chemical vapor deposition (APCVD), and a summary of the quantitative data related to the use of this compound in these advanced manufacturing sectors.
Introduction
The semiconductor and photovoltaic industries continuously seek materials that can enhance device performance, durability, and efficiency. Silicon carbide (SiC) has emerged as a key material due to its superior electronic and physical properties. This compound and its methylated analogs, such as dimethyldichlorosilane ((CH₃)₂SiCl₂) and methyltrichlorosilane (B1216827) (CH₃SiCl₃), serve as versatile and effective precursors for the deposition of SiC thin films through CVD. The presence of both silicon and carbon in a single molecule simplifies the delivery of stoichiometric reactants to the substrate surface. This document outlines the application of this compound in producing these critical films and provides detailed methodologies for their synthesis and characterization.
Applications in Semiconductor and Photovoltaic Manufacturing
Thin films derived from this compound are integral to various semiconductor and photovoltaic applications:
-
Protective Coatings: Due to its hardness and chemical inertness, SiC serves as a durable protective coating for semiconductor wafers and equipment components, shielding them from harsh processing environments.
-
Passivation Layers: In solar cells, SiC layers can passivate the silicon surface, reducing recombination losses and thereby increasing the efficiency of the cell.[1][2]
-
Anti-Reflection Coatings: SiC thin films can be engineered to have specific refractive indices, making them effective anti-reflection coatings that enhance light absorption in photovoltaic devices.[3][4][5][6]
-
Window Layers: The wide bandgap of SiC allows it to function as a transparent "window layer" in heterojunction solar cells, permitting sunlight to reach the active layer while providing structural support and electrical contact.[7][8]
-
High-Frequency, High-Power Devices: The high electron mobility and thermal conductivity of SiC make it a superior material for fabricating high-frequency and high-power semiconductor devices that can operate under extreme conditions.
Experimental Protocols
Atmospheric Pressure Chemical Vapor Deposition (APCVD) of Silicon Carbide Films
This protocol describes a general procedure for the deposition of SiC thin films on a silicon substrate using a this compound precursor in a horizontal hot-wall APCVD reactor.
Materials and Equipment:
-
This compound (CH₃SiHCl₂) precursor
-
Hydrogen (H₂) carrier gas
-
Silicon (Si) wafers (substrate)
-
Horizontal hot-wall APCVD reactor with a quartz tube
-
Substrate holder (graphite or SiC-coated graphite)
-
Mass flow controllers (MFCs) for gas handling
-
High-temperature furnace
-
Vacuum pump
-
Exhaust gas scrubber
-
Characterization equipment: Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), Ellipsometer.
Safety Precautions:
This compound is a highly flammable, corrosive, and moisture-sensitive liquid.[9] It reacts with water to produce toxic and corrosive hydrogen chloride gas. All handling must be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Ensure that all equipment is properly grounded to prevent static discharge.
Experimental Procedure:
-
Substrate Preparation:
-
Clean the silicon wafers using a standard RCA cleaning procedure to remove organic and inorganic contaminants.
-
Dry the substrates thoroughly with a stream of dry nitrogen.
-
Load the cleaned substrates onto the substrate holder and place them in the center of the quartz reactor tube.
-
-
System Purge:
-
Seal the reactor and purge the system with a high flow of inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove any residual air and moisture.
-
-
Heating:
-
Begin heating the furnace to the desired deposition temperature (typically in the range of 1100-1350°C).
-
During heating, maintain a constant flow of hydrogen carrier gas through the reactor.
-
-
Deposition:
-
Once the furnace reaches the set temperature and the system is stable, introduce the this compound precursor into the reactor. The precursor is typically in a bubbler, and its vapor is carried into the reactor by the hydrogen gas.
-
Control the flow rates of the hydrogen carrier gas and the precursor vapor using the mass flow controllers to achieve the desired precursor concentration.
-
Maintain the deposition conditions for the desired duration to achieve the target film thickness.
-
-
Cool-down and Purging:
-
After the deposition period, stop the flow of the this compound precursor.
-
Continue the flow of hydrogen gas while the furnace cools down to room temperature.
-
Once at room temperature, purge the reactor with an inert gas before opening.
-
-
Characterization:
-
Remove the coated substrates from the reactor.
-
Characterize the deposited SiC films using appropriate techniques such as SEM for surface morphology, XRD for crystal structure, and ellipsometry for thickness and refractive index.
-
Data Presentation
The following tables summarize typical experimental parameters and resulting film properties for the APCVD of SiC from this compound and related precursors.
Table 1: Typical APCVD Experimental Parameters for SiC Deposition
| Parameter | Value | Reference |
| Precursor | This compound (CH₃SiHCl₂) | |
| Carrier Gas | Hydrogen (H₂) | |
| Substrate | Silicon (100) | |
| Deposition Temperature | 1100 - 1350 °C | |
| Reactor Pressure | Atmospheric Pressure | |
| H₂ Flow Rate | 10 - 50 slm | |
| Precursor Flow Rate | 5 - 20 sccm | |
| Deposition Time | 30 - 120 min |
Table 2: Properties of APCVD-Grown SiC Films
| Property | Value | Characterization Technique |
| Crystal Structure | β-SiC (Cubic) | X-ray Diffraction (XRD) |
| Surface Morphology | Polycrystalline, faceted grains | Scanning Electron Microscopy (SEM) |
| Thickness | 1 - 10 µm | Ellipsometry, SEM cross-section |
| Refractive Index | ~2.6 | Ellipsometry |
| Hardness | ~25 GPa | Nanoindentation |
Visualizations
Experimental Workflow for APCVD of SiC
Proposed Chemical Reaction Pathway for SiC Formation
Conclusion
This compound is a critical precursor in the fabrication of high-quality silicon carbide thin films for the semiconductor and photovoltaic industries. The atmospheric pressure chemical vapor deposition process, while requiring careful handling of the hazardous precursor, enables the growth of SiC layers with desirable properties for enhancing device performance and longevity. The provided protocols and data serve as a foundational guide for researchers and professionals working in these fields. Further optimization of deposition parameters can lead to tailored film properties for specific advanced applications.
References
- 1. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 2. SiC formation for a solar cell passivation layer using an RF magnetron co-sputtering system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Infrared Anti-Reflection Surfaces Based on Microcone Structures of Silicon Carbide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. OPG [opg.optica.org]
- 6. New and effective anti reflection coating of SiC-SiO2 nanocomposite for p-type silicon solar cell | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. silicones.eu [silicones.eu]
Dichloromethylsilane: A Versatile Monomer for Silicone Polymer Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichloromethylsilane (CH₃SiHCl₂) is a highly reactive organosilicon compound that serves as a critical monomer in the synthesis of a diverse range of silicone polymers.[1][2] Its bifunctional nature, containing two chlorine atoms, allows for the propagation of polymer chains, while the silicon-hydride (Si-H) bond provides a site for further functionalization, making it a versatile building block for advanced materials.[1] This document provides detailed application notes and experimental protocols for the synthesis of silicone polymers using this compound, focusing on hydrolysis and condensation reactions, as well as ring-opening polymerization of its cyclic derivatives.
Key Applications of this compound-Based Silicone Polymers
Silicone polymers derived from this compound exhibit a unique combination of properties, including high thermal stability, hydrophobicity, and biocompatibility, leading to their use in a wide array of applications:
-
Biomedical Devices and Drug Delivery: The biocompatibility and stability of these polymers make them suitable for use in medical implants, prosthetics, and as matrices for controlled drug release systems.
-
Coatings and Sealants: Their excellent water resistance and thermal stability are leveraged in the formulation of high-performance coatings, adhesives, and sealants.[2]
-
Elastomers: Cross-linked polysiloxanes form durable and flexible elastomers used in a variety of industrial and consumer products.
-
Surface Modification: this compound and its derivatives are used to modify surfaces, imparting hydrophobicity and improving adhesion.
Synthesis of Silicone Polymers from this compound
The primary method for synthesizing silicone polymers from this compound is through hydrolysis and subsequent condensation. This process can be tailored to produce linear polymers, cyclic oligomers, or cross-linked networks.
Hydrolysis and Condensation
The hydrolysis of this compound replaces the chlorine atoms with hydroxyl groups, forming an unstable silanol (B1196071) intermediate (CH₃SiH(OH)₂). This intermediate readily undergoes condensation to form polysiloxane chains with the elimination of water.[3]
Reaction Scheme:
n CH₃SiHCl₂ + 2n H₂O → n [CH₃SiH(OH)₂] + 2n HCl n [CH₃SiH(OH)₂] → [-Si(CH₃)(H)-O-]n + n H₂O
The properties of the final polymer, such as molecular weight and viscosity, are highly dependent on the reaction conditions.
Experimental Protocol: Synthesis of Polymethylhydrosiloxane (B1170920) (PMHS) via Hydrolysis-Condensation
This protocol describes the synthesis of a low-viscosity polymethylhydrosiloxane.
Materials:
-
This compound (CH₃SiHCl₂)
-
Dichloromethane (DCM) or Diethyl Ether (DE) (solvent)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (for neutralization)
-
Anhydrous Sodium Sulfate (Na₂SO₄) (for drying)
Procedure:
-
In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.
-
Add the chosen solvent (e.g., DCM) to the flask. The ratio of this compound to solvent can be varied to control the reaction rate and polymer properties (see Table 1).
-
Cool the flask in an ice bath.
-
Slowly add this compound to the solvent while stirring.
-
Add deionized water dropwise from the dropping funnel. An exothermic reaction will occur with the evolution of HCl gas. Maintain the temperature between 5-15°C.[4]
-
After the addition is complete, continue stirring for a specified time (e.g., 3 hours) at a controlled temperature (e.g., 35°C).[5]
-
Transfer the reaction mixture to a separatory funnel and wash with deionized water, followed by a saturated sodium bicarbonate solution to neutralize the remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the polymethylhydrosiloxane oil.
Quantitative Data from Hydrolysis-Condensation Experiments:
| This compound:Solvent Ratio (v/v) | Solvent | Reaction Time (hours) | Condensation Temperature (°C) | Resulting Polymer Viscosity (mPa·s) | Refractive Index | Surface Tension (mN/m) |
| 1:1 | Dichloromethane | 63 days (self-polymerization) | Ambient | 5130 | 1.4028 | 21 |
| Not Specified | Dichloromethane | 3 | 15-20 | 560 - 1130 | 1.3966 - 1.3970 | 19 |
| Not Specified | Diethyl Ether | 3 | 15-20 | Higher than DCM | Not Specified | Not Specified |
Data synthesized from multiple sources for illustrative purposes.[5][6]
Experimental Workflow for Hydrolysis and Condensation
Caption: Workflow for the synthesis of polymethylhydrosiloxane.
Control of Polymer Chain Length
The molecular weight and chain length of the resulting silicone polymer can be controlled by the addition of a chain-terminating agent, such as trimethylchlorosilane ((CH₃)₃SiCl).[3][7][8] This monofunctional silane (B1218182) reacts with the growing polymer chains, capping the ends and preventing further propagation.
Experimental Protocol: Chain Length Control
Procedure:
-
Follow the hydrolysis and condensation protocol as described above.
-
During the initial reaction setup, add a calculated amount of trimethylchlorosilane to the this compound solution. The molar ratio of the chain terminator to the monomer will determine the average polymer chain length.
-
Proceed with the hydrolysis, work-up, and isolation steps as previously detailed.
Relationship between Monomer, Chain Stopper, and Polymer Structure
Caption: Control of polymer chain length using a chain stopper.
Ring-Opening Polymerization (ROP)
The hydrolysis of this compound can also yield cyclic siloxane oligomers, such as hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄), particularly when the hydrolysis is carried out in a dilute ether solution.[3] These cyclic monomers can then be isolated and subjected to ring-opening polymerization (ROP) to produce high molecular weight linear polysiloxanes with a well-controlled structure.[9] ROP can be initiated by either anionic or cationic catalysts.
Experimental Protocol: Anionic Ring-Opening Polymerization of Cyclosiloxanes
This protocol provides a general procedure for the anionic ROP of cyclosiloxanes derived from this compound hydrolysis.
Materials:
-
Cyclic siloxane monomers (e.g., D₄)
-
Anionic initiator (e.g., potassium silanolate, KOH)
-
Dry, inert solvent (e.g., toluene)
-
Chain terminator (e.g., trimethylchlorosilane)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the cyclic siloxane monomer in the dry solvent in a reaction flask.
-
Add the anionic initiator to the solution. The concentration of the initiator will influence the polymerization rate and the final molecular weight.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required duration to achieve the desired conversion.
-
To terminate the polymerization, add a chain-terminating agent like trimethylchlorosilane.
-
The catalyst can be neutralized or removed by filtration.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Quantitative Data for Cationic Ring-Opening Polymerization of D₃:
| [Monomer]:[Initiator]:[Catalyst] | Initiator | Catalyst | Conversion (%) | Mn (GPC) ( g/mol ) | Đ (PDI) |
| 100:1:0.25 | BnOH | PAG2 | 92 | 10,500 | 1.29 |
| 100:1:0.5 | BnOH | PAG2 | 95 | 11,000 | 1.23 |
| 100:1:1 | BnOH | PAG2 | 98 | 11,500 | 1.18 |
| 50:1:0.25 | BnOH | PAG2 | 90 | 5,800 | 1.25 |
| 150:1:0.25 | BnOH | PAG2 | 93 | 15,200 | 1.27 |
Table adapted from a study on photomediated cationic ROP of D₃ for illustrative purposes of controlled polymerization.[10]
Signaling Pathway for Anionic Ring-Opening Polymerization
Caption: Anionic ring-opening polymerization of cyclosiloxanes.
Conclusion
This compound is a cornerstone monomer for the synthesis of a wide variety of silicone polymers. Through controlled hydrolysis and condensation reactions, the properties of the resulting polysiloxanes can be finely tuned. Furthermore, the ability to form cyclic intermediates that can undergo ring-opening polymerization provides a pathway to high molecular weight polymers with well-defined structures. The protocols and data presented herein offer a foundational guide for researchers in the development of novel silicone-based materials for advanced applications.
Safety Precautions: this compound is a corrosive and moisture-sensitive compound that reacts vigorously with water to release hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.
References
- 1. Uses of Dichloromethylsilane_Chemicalbook [chemicalbook.com]
- 2. This compound = 97 75-54-7 [sigmaaldrich.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. CN116655917A - Preparation method of methyl hydrogen-containing silicone oil - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The chain length of silicone can be controlled by adding \mathrm { CH } _.. [askfilo.com]
- 8. The chain length of the silicone polymer can be controlled class 11 chemistry CBSE [vedantu.com]
- 9. gelest.com [gelest.com]
- 10. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dichloromethylsilane Reactivity Management: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the reactivity of dichloromethylsilane with water and moisture. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered when working with this compound.
Issue: White fumes are observed when handling the this compound container.
-
Potential Cause: this compound is highly reactive with atmospheric moisture, leading to the formation of hydrogen chloride (HCl) gas, which appears as white fumes. This is an expected characteristic of the compound.
-
Recommended Action:
-
Always handle this compound in a well-ventilated fume hood.
-
Minimize the time the container is open to the atmosphere.
-
Before sealing, consider purging the headspace of the container with a dry, inert gas (e.g., nitrogen or argon) to displace moist air.
-
Issue: A solid precipitate has formed in the this compound container or reaction mixture.
-
Potential Cause: The formation of a white solid indicates that the this compound has hydrolyzed due to water contamination. This solid is likely a mixture of linear and cyclic polysiloxanes.
-
Recommended Action:
-
The purity of the this compound may be compromised. For reactions sensitive to impurities, using a fresh, unopened container is recommended.
-
If the experiment can tolerate the presence of siloxanes, the liquid may be carefully decanted from the solid. However, the exact concentration of the remaining this compound will be unknown.
-
Review your handling and storage procedures to identify and eliminate potential sources of moisture contamination. Ensure all glassware is rigorously dried and the reaction is conducted under a dry, inert atmosphere.
-
Issue: The reaction is proceeding too vigorously and is difficult to control.
-
Potential Cause: this compound reacts exothermically and rapidly with water and other protic reagents. The reaction rate is highly dependent on the rate of addition and the temperature.
-
Recommended Action:
-
Immediately cool the reaction vessel using an ice bath.
-
If adding a reagent, stop the addition immediately.
-
Ensure efficient stirring to dissipate heat and prevent localized overheating.
-
For future experiments, consider diluting the this compound with an anhydrous, inert solvent and adding the protic reagent slowly and dropwise with external cooling.
-
Issue: The desired product is not obtained, or the yield is very low.
-
Potential Cause:
-
Reagent Degradation: The this compound may have been degraded by moisture.
-
Incorrect Stoichiometry: Inaccurate measurement of this highly volatile and reactive compound.
-
Side Reactions: The presence of water can lead to the formation of unwanted siloxane byproducts.
-
-
Recommended Action:
-
Use a fresh bottle of this compound.
-
Ensure all reagents and solvents are anhydrous.
-
Handle this compound under an inert atmosphere using dry syringes or cannulas for transfer.
-
Carefully control the reaction temperature to minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with water?
This compound reacts vigorously with water in a hydrolysis reaction. This reaction produces methylsilanediol and hydrogen chloride (HCl) gas. The methylsilanediol is unstable and rapidly undergoes condensation to form linear and cyclic polydimethylsiloxanes, commonly known as silicones.[1] The overall reaction can be summarized as follows:
n CH₃SiHCl₂ + 2n H₂O → [-(CH₃)Si(H)O-]n + 2n HCl
Q2: What are the main hazards associated with this compound's reactivity with water?
The primary hazards are:
-
Release of Corrosive Gas: The reaction produces hydrogen chloride (HCl) gas, which is toxic and corrosive. Inhalation can cause severe respiratory irritation.
-
Exothermic Reaction: The reaction is highly exothermic, which can cause a rapid increase in temperature and pressure, potentially leading to splashing or vessel rupture if not properly controlled.
-
Formation of Flammable Gas: In some conditions, the reaction may also produce flammable hydrogen gas.
Q3: How should I store this compound to prevent accidental reactions?
Store this compound in a tightly sealed container in a cool, dry, well-ventilated area, away from sources of ignition and moisture.[2] The container should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moist air.[2]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
-
Eye Protection: Chemical splash goggles and a face shield.
-
Skin Protection: Flame-retardant lab coat and chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Respiratory Protection: Use in a fume hood is mandatory. For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.
Q5: How do I safely quench unreacted this compound after an experiment?
Unreacted this compound must be quenched safely. A recommended procedure is to slowly add the this compound solution to a stirred, cooled (ice bath) flask containing a less reactive alcohol, such as isopropanol (B130326). After the initial vigorous reaction subsides, water can be slowly added to complete the quenching process. This should all be performed in a fume hood. For a detailed protocol, refer to the "Experimental Protocols" section.
Data Presentation
Table 1: Physical and Reactivity Properties of this compound
| Property | Value | Reference |
| Molecular Formula | CH₃SiHCl₂ | [3] |
| Molecular Weight | 115.03 g/mol | [3] |
| Boiling Point | 41 °C (106 °F) | [3][4] |
| Melting Point | -93 °C (-135 °F) | [3][4] |
| Density | 1.105 g/mL at 25 °C | [3][4] |
| Vapor Pressure | 471 hPa (6.83 psi) at 20 °C | [3] |
| Flash Point | -32 °C (-25.6 °F) | |
| Autoignition Temperature | 230 °C (446 °F) | |
| Water Solubility | Decomposes | [4] |
| Reactivity with Water | Violent, exothermic reaction |
Table 2: Qualitative Reactivity Data for this compound Hydrolysis
| Condition | Observation | Byproducts | Notes |
| Exposure to Air | Fuming | Hydrogen Chloride, Siloxanes | Fumes are due to HCl gas reacting with atmospheric moisture. |
| Addition of Water (uncontrolled) | Vigorous, rapid reaction, heat generation | Hydrogen Chloride, Polydimethylsiloxanes (linear and cyclic) | Can be explosive if large quantities are mixed rapidly. |
| Addition of Water (controlled, cooled) | Reaction is manageable | Hydrogen Chloride, Polydimethylsiloxanes | Dropwise addition with cooling is key for control. |
| Hydrolysis in the presence of a base | Reaction rate may be affected, neutralizes HCl | Polydimethylsiloxanes, Salt | The base will neutralize the HCl byproduct.[5] |
Experimental Protocols
Protocol 1: Controlled Hydrolysis of this compound
This protocol describes a method for the controlled hydrolysis of this compound to form polydimethylsiloxanes.
-
Glassware Preparation: All glassware (e.g., round-bottom flask, dropping funnel, condenser) must be thoroughly dried in an oven at >120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Reaction Setup:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and a nitrogen/argon inlet.
-
Place the flask in an ice bath to maintain a low temperature.
-
-
Reagent Preparation:
-
In the flask, place a calculated amount of anhydrous diethyl ether.
-
In the dropping funnel, place a stoichiometric amount of deionized water.
-
-
Reaction Execution:
-
Under a positive pressure of inert gas, transfer the desired amount of this compound to the reaction flask via a dry syringe.
-
Begin vigorous stirring and allow the solution to cool to 0-5°C.
-
Slowly add the water from the dropping funnel dropwise to the stirred solution. The rate of addition should be controlled to keep the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
The resulting mixture will contain polydimethylsiloxanes and hydrochloric acid.
-
The organic layer can be washed with a saturated sodium bicarbonate solution to neutralize the HCl, followed by washing with brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the polysiloxane product.
-
Protocol 2: Safe Quenching of this compound
This protocol outlines a safe method for neutralizing unreacted this compound.
-
Preparation:
-
In a fume hood, place a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice bath.
-
Add a suitable amount of isopropanol to the flask (at least 10-fold molar excess relative to the this compound to be quenched).
-
-
Quenching Procedure:
-
Slowly add the this compound to the cooled, stirred isopropanol dropwise. A vigorous reaction will occur. Control the addition rate to maintain a manageable reaction.
-
After all the this compound has been added, continue stirring for 30 minutes.
-
Slowly and cautiously add water to the mixture to quench any remaining reactive species.
-
-
Neutralization and Disposal:
-
Neutralize the acidic solution with a base such as sodium bicarbonate until the pH is neutral.
-
The resulting solution can then be disposed of as hazardous waste according to institutional guidelines.
-
Mandatory Visualization
Caption: Experimental workflow for handling and quenching this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
preventing unwanted polymerization of Dichloromethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the unwanted polymerization of Dichloromethylsilane (CH₃SiHCl₂). Uncontrolled polymerization, primarily driven by hydrolysis and condensation, can compromise experimental outcomes. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unwanted polymerization of this compound?
A1: The primary cause is hydrolysis, which occurs when this compound comes into contact with water or moisture. This initial reaction forms silanols (CH₃SiH(OH)₂), which are highly unstable and rapidly undergo condensation to form polysiloxane polymers. This process is often exothermic and can be difficult to control if not properly managed.
Q2: Are there chemical inhibitors that can be added to prevent this polymerization?
A2: While traditional free-radical polymerization inhibitors are not typically used for this compound, the hydrolysis and condensation can be controlled. Tertiary amines, for example, can act as HCl scavengers.[1] The hydrogen chloride (HCl) produced during hydrolysis can catalyze the condensation reaction.[2] By neutralizing the HCl, the rate of polymerization can be significantly reduced. However, it is crucial to use tertiary amines with very low water content, as any moisture will initiate hydrolysis.[3]
Q3: How does temperature affect the polymerization of this compound?
A3: Temperature plays a critical role in the rate of hydrolysis and condensation. Higher temperatures generally accelerate these reactions, leading to a more rapid increase in the viscosity of the resulting polysiloxane. Controlled, low-temperature conditions are often necessary to manage the reaction rate effectively.
Q4: What is the influence of pH on the stability of this compound?
A4: The rates of both hydrolysis and condensation of silanes are significantly influenced by pH. Generally, these reactions are slowest near a neutral pH and are catalyzed by both acidic and basic conditions. In the case of this compound, the hydrolysis itself produces HCl, creating an acidic environment that can further catalyze the condensation process.
Q5: What type of solvents should be used when working with this compound?
A5: To prevent unwanted hydrolysis, it is imperative to use anhydrous (dry) aprotic solvents. Polar aprotic solvents are generally suitable. Examples of compatible solvents include toluene, chloroform, and diethyl ether.[4] It is crucial to ensure the solvent is rigorously dried before use, as even trace amounts of water can initiate polymerization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid formation of a white solid or gel upon addition of a reagent. | Contamination of the reagent or solvent with water. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. Purify reagents if moisture contamination is suspected. |
| Reaction becomes excessively vigorous and difficult to control. | The reaction temperature is too high, accelerating the exothermic hydrolysis and condensation. | Conduct the reaction at a lower temperature. Use an ice bath to maintain a consistent, low temperature, especially during the initial addition of reagents. Add reagents dropwise to control the reaction rate. |
| The viscosity of the resulting polymer is higher or lower than expected. | The rate of condensation was not properly controlled. This can be due to temperature fluctuations, the presence of catalytic impurities, or the concentration of this compound. | For lower viscosity, consider using a non-polar aprotic solvent and maintaining a very low reaction temperature. For higher viscosity, a controlled increase in temperature or the use of a catalyst might be necessary, though this requires careful optimization. |
| Formation of corrosive fumes during the experiment. | This compound is reacting with ambient moisture, releasing hydrogen chloride (HCl) gas. | All manipulations should be performed in a well-ventilated fume hood. Work under a dry, inert atmosphere to minimize contact with air. |
Data Presentation
Effect of Temperature on the Viscosity of this compound Hydrolyzate
The following table summarizes the impact of reaction temperature on the viscosity of the polysiloxane formed from the hydrolysis of this compound. This data is derived from a controlled hydrolysis process and illustrates the importance of temperature management.
| Reaction Temperature (°C) | Resulting Viscosity of Hydrolyzate (mPa·s) |
| 10 | 19.7 |
| 20 | 25.6 |
| 25 | 29.8 |
| 30 | 35.4 |
| 35 | 41.2 |
| 40 | 48.0 |
| 45 | 55.1 |
| 50 | 62.5 |
| 55 | 70.3 |
| 60 | 78.6 |
Data adapted from Chinese Patent CN101875726B.[5]
Experimental Protocols
Protocol 1: Controlled Hydrolysis of this compound
This protocol describes a method for the controlled hydrolysis of this compound to form polysiloxanes, minimizing uncontrolled polymerization.
Materials:
-
This compound
-
Anhydrous diethyl ether
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask
-
Pressure-equalizing dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice bath on a magnetic stirrer.
-
Initial Reagents: Add 20 mL of this compound and 40 mL of anhydrous diethyl ether to the flask. Cool the mixture to below 15°C while stirring.
-
Addition of Water: Add 40 mL of deionized water to the dropping funnel. Slowly add the water to the flask dropwise, ensuring the reaction temperature does not exceed 25°C. This addition should take approximately 20 minutes.
-
Reaction: Once all the water has been added, continue stirring the mixture for an additional 15 minutes.
-
Workup:
-
Carefully transfer the reaction mixture to a 250 mL separatory funnel.
-
Separate and retain the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution until no further effervescence is observed.
-
Transfer the organic layer to a conical flask and dry with anhydrous magnesium sulfate.
-
Remove the drying agent by gravity filtration.
-
Remove the solvent using a rotary evaporator to obtain the polysiloxane product.[6]
-
Protocol 2: General Handling Procedure for this compound in a Moisture-Sensitive Reaction
This protocol outlines the necessary precautions for using this compound in an organic synthesis reaction where the prevention of hydrolysis is critical.
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at a minimum of 120°C for at least four hours. Assemble the glassware while still hot under a stream of dry inert gas (nitrogen or argon) and allow it to cool to room temperature.
-
Inert Atmosphere: Conduct the entire experiment under a positive pressure of a dry inert gas. A Schlenk line or a glovebox is recommended.
-
Solvent and Reagent Preparation: Use only anhydrous solvents that have been appropriately dried and distilled under an inert atmosphere. Ensure all other reagents are also anhydrous.
-
Reagent Transfer: Transfer this compound and other liquid reagents using dry, gas-tight syringes or cannulas.
-
Reaction Quenching: Plan the quenching procedure carefully. For non-aqueous quenching, a chilled, anhydrous aprotic solvent can be used. For aqueous workups, the reaction mixture should be added slowly to a vigorously stirred, cold quenching solution.
Visualizations
Caption: Logical workflow for preventing unwanted polymerization.
Caption: Experimental workflow for controlled hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2011024257A1 - Purification of chlorosilane using amine compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Optimizing Dichloromethylsilane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dichloromethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound in a laboratory setting?
The two main routes for laboratory synthesis of this compound are the direct process (a lab-scale adaptation of the Müller-Rochow process) and hydrosilylation. The direct process involves the copper-catalyzed reaction of methyl chloride with elemental silicon.[1] Hydrosilylation, a more versatile method for specific applications, involves the addition of a Si-H bond across an unsaturated bond, such as in an alkene, catalyzed by transition metal complexes.[1][2]
Q2: My direct process synthesis is resulting in a low yield of this compound. What are the common causes?
Low yields in the direct process can often be attributed to several factors:
-
Reaction Temperature: The reaction is highly exothermic, and temperature control is crucial. An optimal temperature range is typically between 280-300°C.[3] Higher temperatures can lead to catalyst deactivation and increased side product formation.[3][4]
-
Catalyst Deactivation: The copper catalyst can be deactivated through poisoning by impurities (like lead or bismuth in the silicon) or by the formation of inactive copper silicide phases.[4] Sintering at high temperatures can also reduce the active surface area.
-
Inadequate Fluidization: In a lab-scale fluidized bed reactor, poor fluidization can lead to localized overheating and inefficient contact between the methyl chloride gas and the silicon-copper contact mass.
-
Impure Reactants: Moisture or other impurities in the methyl chloride or silicon can lead to undesirable side reactions.[5]
Q3: What are the main side products in this compound synthesis, and how can I minimize them?
The direct process produces a mixture of methylchlorosilanes. The major side products include dimethyldichlorosilane (the primary product in industrial settings), methyltrichlorosilane, and trimethylchlorosilane.[1] To influence the product distribution, you can:
-
Optimize Temperature: As mentioned, maintaining the optimal temperature range is key to maximizing the selectivity for the desired product.[3]
-
Use Promoters: The addition of promoters like zinc or tin to the copper catalyst can improve the selectivity towards specific methylchlorosilanes.[4]
-
Control Reactant Ratios: The ratio of methyl chloride to silicon can influence the product distribution.
Redistribution reactions, where substituents on the silicon atom are exchanged, can also lead to a mixture of chlorosilanes.[6] These are often catalyzed by impurities, so using high-purity starting materials is important.[6]
Q4: I'm observing unexpected peaks in my GC-MS analysis of the reaction mixture. What could they be?
Unexpected peaks in a GC-MS analysis could correspond to several species:
-
Other Methylchlorosilanes: As mentioned above, the direct process inherently produces a mixture of methylchlorosilanes.[1]
-
Siloxanes: If moisture is present in the reaction or during workup, chlorosilanes will hydrolyze to form silanols, which then condense into various linear or cyclic siloxanes.[4][6][7]
-
Hydrolysis Products: this compound reacts vigorously with water to produce hydrogen chloride and a complex mixture of siloxanes.[7]
-
Solvent Adducts: Depending on the solvents used during workup and purification, you may observe peaks corresponding to solvent molecules or their reaction products with the chlorosilanes.
Q5: How can I effectively purify this compound from the crude reaction mixture?
Fractional distillation is the primary method for purifying this compound.[8] Due to the close boiling points of the various methylchlorosilanes, a fractional distillation column with a sufficient number of theoretical plates (e.g., a Vigreux column) is necessary for good separation.[8][9][10] The efficiency of the separation depends on the column length and packing material.[9][10]
Q6: What are the key safety precautions when working with this compound?
This compound is a highly flammable, corrosive, and moisture-sensitive compound.[11][12] Key safety precautions include:
-
Handling: All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant clothing, chemical-resistant gloves, and safety goggles or a face shield.[14]
-
Fire Safety: Keep away from open flames, sparks, and other ignition sources.[11][13][14] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[13][14]
-
Reaction with Water: this compound reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[15] Ensure all glassware is flame-dried before use.[8]
Troubleshooting Guides
Low Product Yield
| Potential Cause | Recommended Solution |
| Moisture in the reaction setup | Flame-dry all glassware under vacuum or in an oven before use. Ensure all solvents and reactants are anhydrous.[8] |
| Suboptimal reaction temperature | Carefully monitor and control the reaction temperature within the optimal range for the specific synthesis method. For the direct process, this is typically 280-300°C.[3] |
| Catalyst deactivation | Use high-purity silicon to avoid catalyst poisons. Avoid excessive temperatures that can lead to sintering. Consider catalyst regeneration if applicable. |
| Incomplete reaction | Monitor the reaction progress using techniques like GC-MS.[16] If starting material remains, consider extending the reaction time or slightly increasing the temperature.[16] |
| Product loss during workup | Carefully perform quenching and extraction steps. Ensure the distillation apparatus is efficient to minimize loss of the volatile product.[8] |
Product Contamination
| Potential Cause | Recommended Solution |
| Inefficient purification | Use a fractional distillation column with a sufficient number of theoretical plates.[8] Optimize the distillation temperature and pressure. |
| Formation of side products | Adjust reaction conditions (temperature, pressure, catalyst promoters) to favor the formation of this compound.[3][4] |
| Hydrolysis of the product | Handle the product under a dry, inert atmosphere at all times. Use anhydrous solvents for workup and purification.[5] |
Experimental Protocols
Protocol 1: Direct Process Synthesis of this compound (Lab-Scale Adaptation)
This protocol is a conceptual laboratory-scale adaptation of the industrial Müller-Rochow process.
Materials:
-
Fine silicon powder
-
Copper(I) chloride (catalyst)
-
Zinc powder (promoter)
-
Methyl chloride gas
-
Fluidized bed reactor (quartz or stainless steel)
-
Gas flow controllers
-
Condensation train with cold traps (e.g., dry ice/acetone)
Procedure:
-
Prepare the contact mass by thoroughly mixing silicon powder, copper(I) chloride, and zinc powder in the desired ratio.
-
Load the contact mass into the fluidized bed reactor.
-
Heat the reactor to the target temperature (e.g., 280-300°C) under a flow of inert gas (e.g., nitrogen).
-
Once the temperature is stable, switch the gas feed from the inert gas to methyl chloride at a controlled flow rate to ensure proper fluidization.
-
The gaseous products exiting the reactor are passed through a condensation train cooled with dry ice/acetone to collect the liquid methylchlorosilanes.
-
Monitor the reaction progress by periodically analyzing the composition of the collected liquid using GC-MS.
-
After the desired reaction time, switch the gas feed back to the inert gas and cool the reactor.
-
The collected liquid, a mixture of methylchlorosilanes, is then purified by fractional distillation.
Protocol 2: Hydrosilylation of an Alkene with Dichlorosilane (B8785471)
This protocol describes a general procedure for the hydrosilylation of a terminal alkene with dichlorosilane.
Materials:
-
Terminal alkene (e.g., 1-octene)
-
Dichlorosilane
-
Hydrosilylation catalyst (e.g., Speier's catalyst - H₂PtCl₆ in isopropanol)
-
Anhydrous, inert solvent (e.g., toluene)
-
Schlenk line or glovebox for inert atmosphere handling
-
Dry, sealed reaction vessel (e.g., Schlenk flask or pressure vessel)
Procedure:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere.
-
In the flask, dissolve the terminal alkene and the hydrosilylation catalyst in the anhydrous solvent.
-
Cool the flask in an ice bath.
-
Slowly add dichlorosilane to the stirred solution via the dropping funnel. The reaction can be exothermic, so control the addition rate to maintain a low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours. The reaction can be monitored by observing the disappearance of the Si-H bond stretch in the IR spectrum (around 2200 cm⁻¹).
-
Upon completion, the solvent and any excess volatile reactants can be removed by distillation.
-
The resulting alkylthis compound can be purified by fractional distillation under reduced pressure.
Data Presentation
Table 1: Typical Reaction Conditions for this compound Synthesis
| Parameter | Direct Process (Industrial) | Hydrosilylation (Laboratory) |
| Reactants | Silicon, Methyl Chloride | Alkene, Dichlorosilane |
| Catalyst | Copper-based | Platinum, Rhodium, or Ruthenium complexes |
| Temperature | 280 - 300 °C[3] | 0 °C to reflux |
| Pressure | 1 - 5 bar | Atmospheric to moderate pressure |
| Yield of this compound | 1-4% of product mixture[1] | Can be high depending on substrate |
Table 2: Boiling Points of Common Methylchlorosilanes
| Compound | Boiling Point (°C) |
| Trimethylchlorosilane | 57 |
| This compound | 41 [15] |
| Dimethyldichlorosilane | 70 |
| Methyltrichlorosilane | 66 |
Mandatory Visualizations
Caption: Experimental workflow for the direct process synthesis of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Reaction Temperature on Synthesis of Methylchlorosilane-Academax [lane.academax.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dichlorodimethylsilane | C2H6Cl2Si | CID 6398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
troubleshooting side reactions in Dichloromethylsilane applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloromethylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions when using this compound?
A1: The most significant and immediate side reaction is hydrolysis. This compound reacts violently with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and methylsilanols. These silanols are highly reactive and rapidly condense to form linear or cyclic polysiloxane byproducts. This hydrolysis pathway is a primary concern as it consumes the reagent, generates a corrosive byproduct (HCl), and can contaminate the desired product with difficult-to-remove silicones.
Q2: What are the main safety hazards associated with this compound and how can they be mitigated?
A2: this compound is a highly hazardous substance. The primary risks are:
-
High Flammability: It is a highly flammable liquid with a low flash point and its vapors can form explosive mixtures with air.
-
Corrosivity: It causes severe burns to the skin, eyes, and respiratory tract upon contact. Ingestion can cause severe internal injury or death.
-
Reactivity with Water: It reacts violently with water, releasing flammable hydrogen gas and corrosive hydrogen chloride fumes.
Mitigation strategies are critical and include:
-
Handling the reagent under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.
-
Working in a well-ventilated fume hood.
-
Keeping the container tightly closed and storing it in a cool, dry, well-ventilated area away from ignition sources.
-
Prohibiting the use of water for firefighting; instead, use dry chemical powder, carbon dioxide, or alcohol-resistant foam.
Q3: What are common side products in hydrosilylation reactions with this compound?
A3: Besides the desired anti-Markovnikov addition product, several side reactions can occur during hydrosilylation:
-
Alkene Isomerization: The catalyst can promote the isomerization of the starting alkene.
-
Dehydrogenative Silylation: This results in the formation of an unsaturated silane (B1218182) and hydrogen gas.
-
Formation of Byproducts: Depending on the catalyst and conditions, other byproducts may form. For instance, with platinum catalysts, byproducts can be more prevalent.
Q4: How can I minimize the formation of polysiloxanes during my reaction?
A4: Minimizing polysiloxane formation hinges on rigorously excluding water from the reaction system. This can be achieved by:
-
Drying Glassware: Flame-dry or oven-dry all glassware immediately before use.
-
Using Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas like nitrogen or argon.
-
Proper Reagent Handling: Handle this compound and other reagents using dry syringes or cannulas.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product in a Silylation Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Moisture Contamination | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). | This compound readily hydrolyzes in the presence of water, consuming the reagent and preventing the desired reaction. |
| Steric Hindrance | Increase reaction temperature or time. Consider using a more reactive silylating agent if possible. | Sterically hindered substrates may react slower, requiring more forcing conditions to achieve complete conversion. |
| Inappropriate Base | For silylation of alcohols, use a suitable base like imidazole (B134444) or triethylamine (B128534) to neutralize the HCl byproduct. For sterically hindered substrates, a non-nucleophilic base like 2,6-lutidine may be necessary. | The base scavenges the generated HCl, which can otherwise catalyze side reactions or be detrimental to acid-sensitive functional groups. |
| Inactive Reagent | Use a fresh bottle of this compound. Impurities or partial hydrolysis can reduce its reactivity. | Over time, this compound can degrade, especially if not stored properly. |
Issue 2: Formation of a White Precipitate or Gel in the Reaction Mixture
| Possible Cause | Troubleshooting Step | Rationale |
| Excessive Hydrolysis and Polymerization | Immediately quench the reaction with a dry, non-protic solvent and filter under inert conditions if the desired product is soluble. In the future, ensure strictly anhydrous conditions. | The white precipitate is likely polysiloxanes formed from the uncontrolled reaction of this compound with water. |
| Insoluble Byproducts | Characterize the precipitate to identify its nature. If it is a salt byproduct (e.g., from a base), it can be removed during aqueous workup. | Understanding the identity of the precipitate is crucial for devising an appropriate purification strategy. |
Issue 3: Difficult Purification of the Product from Silicone Byproducts
| Possible Cause | Troubleshooting Step | Rationale |
| Similar Polarity of Product and Polysiloxane Byproducts | Try alternative purification techniques such as fractional distillation under reduced pressure if the product is volatile. For non-volatile products, consider chromatography with a different solvent system or a different stationary phase. | Polysiloxanes can be greasy and co-elute with products of similar polarity in column chromatography. Distillation can be effective for separating volatile products from non-volatile polymers. |
| Contamination During Workup | Minimize exposure to air and moisture during the workup and purification steps. Use dry solvents for extraction and chromatography. | Hydrolysis can continue to occur during the workup if conditions are not anhydrous, leading to more silicone byproduct formation. |
Experimental Protocols
Protocol for a General Hydrosilylation Reaction
This protocol describes a general procedure for the hydrosilylation of an alkene with this compound using a platinum catalyst.
Materials:
-
This compound
-
Alkene
-
Karstedt's catalyst (or other suitable platinum catalyst)
-
Anhydrous toluene (B28343) (or other suitable anhydrous solvent)
-
Anhydrous sodium sulfate
-
Standard oven-dried glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Nitrogen or Argon gas line
Procedure:
-
Assemble the reaction apparatus and flame-dry it under vacuum, then cool under a positive pressure of inert gas.
-
To the Schlenk flask, add the alkene (1.0 eq) and anhydrous toluene.
-
Slowly add this compound (1.1 eq) to the stirred solution at room temperature.
-
Add the platinum catalyst (e.g., Karstedt's catalyst, 10-20 ppm Pt) to the reaction mixture. An exotherm may be observed.
-
Monitor the reaction progress by GC-MS or TLC. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Upon completion, cool the reaction to room temperature. The reaction can be quenched by the addition of a small amount of a higher-boiling point alkene to consume any remaining reactive species.
-
The solvent can be removed under reduced pressure. The crude product can then be purified by fractional vacuum distillation.
Protocol for Silylation of a Primary Alcohol
This protocol provides a general method for the protection of a primary alcohol using this compound.
Materials:
-
This compound
-
Primary alcohol
-
Imidazole or triethylamine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard oven-dried glassware for inert atmosphere reactions
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (0.5 eq, as it has two reactive sites) in anhydrous DCM via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Primary side reaction pathway of this compound.
Caption: Silylation experimental workflow.
Technical Support Center: Dichloromethylsilane-Based Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dichloromethylsilane (DCMS)-based reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction has a very low or no yield. What are the most common causes?
A1: The most frequent reason for low or no product formation in this compound reactions is the presence of moisture.[1][2][3] this compound is highly reactive towards water, leading to its rapid hydrolysis. This side reaction consumes your starting material and generates hydrochloric acid and siloxanes.[4][5][6] Other common causes include:
-
Inactive or degraded this compound: Ensure the reagent is of high purity and has been stored under strictly anhydrous conditions.
-
Inadequate reaction conditions: The reaction temperature may be too low, or the reaction time may be insufficient for the specific substrate.[1]
-
Poor quality solvents or reagents: The use of non-anhydrous solvents or impure reagents can inhibit the reaction.[2]
-
Sub-optimal stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
Q2: I'm observing the formation of a white precipitate and corrosive fumes when handling this compound. What is happening?
A2: This is a classic sign of hydrolysis. This compound reacts with atmospheric moisture to form hydrochloric acid (HCl) gas and siloxanes.[5][7] The HCl gas is corrosive and will fume in moist air. The siloxanes are typically white, polymeric solids.[4] It is crucial to handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent this.[3][5]
Q3: What are the common side products in this compound reactions, and how can I minimize them?
A3: The primary side products are siloxanes, formed from the hydrolysis of this compound.[4][5] To minimize their formation, it is imperative to maintain strictly anhydrous conditions by thoroughly drying all glassware, solvents, and reagents, and running the reaction under an inert atmosphere.[2][3] Another potential side reaction is redistribution, where substituents on the silicon atom exchange, leading to a mixture of different chlorosilanes. This can be minimized by using high-purity starting materials and carefully controlling reaction conditions like temperature and pressure.[8]
Q4: How can I effectively purify the products from a this compound reaction?
A4: Fractional distillation is the primary method for purifying products from this compound reactions, especially for separating compounds with close boiling points.[9] Due to the moisture sensitivity of the reactants and some products, distillation should be carried out under reduced pressure and an inert atmosphere.
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a systematic approach to diagnosing and resolving low product yield in this compound reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or no product formation.
| Potential Cause | Recommended Solution |
| Moisture Contamination | Thoroughly dry all glassware (oven-dried or flame-dried under vacuum). Use high-purity, anhydrous solvents. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[2][3] |
| Inactive this compound | Use a fresh bottle of this compound or purify the existing stock by distillation. Ensure proper storage under anhydrous conditions. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. Many silylation reactions benefit from heating, often in the range of 60-80 °C.[1] Monitor for potential degradation of starting materials or products at higher temperatures. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Some reactions, especially with sterically hindered substrates, may require several hours to reach completion.[1] |
| Incorrect Stoichiometry | Re-evaluate the molar ratios of your reactants. A slight excess of this compound may be necessary to drive the reaction to completion. |
Guide 2: Formation of Significant Side Products
This guide addresses the issue of excessive side product formation, primarily siloxanes.
Logical Flow for Minimizing Side Products
Caption: Decision-making process for minimizing side products.
| Side Product Type | Primary Cause | Mitigation Strategy |
| Polysiloxanes (white precipitate) | Reaction with water (moisture).[4][5] | Rigorously exclude moisture from the reaction system. Use anhydrous solvents and reagents, and maintain an inert atmosphere.[2][3] |
| Other Methylchlorosilanes | Redistribution reactions.[8] | Use high-purity this compound. Avoid contaminants that can catalyze redistribution. Optimize reaction temperature and pressure.[8] |
| Unreacted Starting Material | Incomplete reaction. | Increase reaction time or temperature.[1] Consider using a slight excess of this compound. |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of an Alcohol with this compound
This protocol outlines a general method for the silylation of a primary or secondary alcohol.
Experimental Workflow for Silylation
Caption: Step-by-step workflow for a typical silylation reaction.
Materials:
-
This compound (high purity)
-
Anhydrous alcohol
-
Anhydrous, non-protic solvent (e.g., dichloromethane, diethyl ether, THF)
-
Anhydrous base (e.g., triethylamine, pyridine, imidazole)
-
Oven-dried or flame-dried glassware
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen or argon. All glassware must be rigorously dried.[3]
-
Charging the Reactor: In the flask, dissolve the alcohol and the base (typically 2.2 equivalents for a difunctional silylating agent) in the anhydrous solvent.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of this compound: Slowly add this compound (0.5 equivalents) to the stirred solution via the dropping funnel. A precipitate of the amine hydrochloride salt will likely form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Gentle heating may be required for less reactive alcohols.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether) multiple times.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by fractional distillation under vacuum.
Data Presentation
Table 1: Impact of Key Parameters on Silylation Reaction Yield
| Parameter | Condition | General Impact on Yield | Rationale |
| Moisture | Present | Drastic Decrease | Consumes this compound through hydrolysis.[1][3][4] |
| Absent | Optimal | Allows for the desired silylation reaction to proceed.[2] | |
| Temperature | Low (e.g., Room Temp) | May be low or incomplete | Reaction kinetics may be too slow, especially for hindered substrates.[1] |
| Moderate (e.g., 60-80 °C) | Generally Increased | Increases reaction rate and helps drive the reaction to completion.[1] | |
| High (e.g., >100 °C) | May Decrease | Can lead to degradation of the substrate or product, or promote side reactions.[1] | |
| Reaction Time | Short | May be Incomplete | Insufficient time for the reaction to reach equilibrium or completion. |
| Optimal (determined by monitoring) | Maximized | Ensures complete conversion of the limiting reagent. | |
| Excessive | May Decrease | Can lead to the formation of byproducts or degradation of the desired product.[1] | |
| Base | Absent | Very Low / No Reaction | Necessary to neutralize the HCl generated during the reaction. |
| Present (e.g., Triethylamine) | High | Drives the reaction forward by scavenging the HCl byproduct. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 5. benchchem.com [benchchem.com]
- 6. Applications of Dichlorodimethylsilane in Silicone Polymers and Sealants | Aure Chemical [aurechem.com]
- 7. DIMETHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. benchchem.com [benchchem.com]
- 9. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Dichloromethylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude Dichloromethylsilane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound typically contains other chloromethylsilanes produced during the direct synthesis process. The primary impurities of concern are those with boiling points close to that of this compound, making separation by distillation challenging.[1][2] Key impurities can include:
-
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
-
Trimethylchlorosilane ((CH₃)₃SiCl)
-
Methyltrichlorosilane (CH₃SiCl₃)
-
Trichlorosilane (HSiCl₃)
-
Tetrachlorosilane (SiCl₄)
Q2: What is the primary method for purifying crude this compound?
A2: The primary and most effective method for purifying this compound on a laboratory and industrial scale is fractional distillation.[5][6] This technique separates compounds based on differences in their boiling points. Due to the small boiling point differences between this compound and some of its common impurities, a distillation column with a high number of theoretical plates is often required for efficient separation.[1][7]
Q3: What are the critical safety precautions when handling this compound?
A3: this compound is a hazardous substance that requires careful handling in a controlled laboratory environment, preferably within a fume hood. Key safety precautions include:
-
Moisture Sensitivity: It reacts vigorously with water and moisture in the air to produce corrosive hydrogen chloride (HCl) gas.[6][8][9][10] All glassware and equipment must be thoroughly dried, and the experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Flammability: this compound is a highly flammable liquid and may ignite spontaneously in air.[8] All ignition sources must be excluded from the work area.
-
Corrosivity and Toxicity: It is corrosive and can cause severe burns to the skin and eyes. Inhalation of vapors can lead to respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
Q4: How can the purity of this compound be assessed?
A4: The purity of this compound is typically determined using Gas Chromatography (GC) coupled with a suitable detector, such as a Mass Spectrometer (GC-MS) or a Thermal Conductivity Detector (TCD).[11][12][13][14] This analytical technique allows for the separation and quantification of the desired product and any remaining impurities.
Q5: Are there alternative purification methods to fractional distillation?
A5: Yes, an alternative strategy involves the chemical conversion of problematic impurities into compounds with significantly different boiling points, making them easier to separate by distillation.[2][11] For instance, certain impurities can be chlorinated to form higher-boiling point chlorosilanes, which are then readily removed.[2]
Troubleshooting Guides
Issue 1: Poor separation of this compound from impurities during fractional distillation.
| Possible Cause | Solution |
| Insufficient column efficiency. | Use a fractional distillation column with a higher number of theoretical plates. For closely boiling impurities, a packed column (e.g., with Raschig rings or Vigreux indentations) is recommended.[7] |
| Incorrect reflux ratio. | Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases the distillation time. Start with a higher ratio and gradually decrease it while monitoring the purity of the distillate. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow and steady distillation rate is crucial for good separation.[15] |
| Formation of azeotropes. | Some chlorosilane mixtures can form azeotropes, making separation by conventional distillation difficult.[2][11] In such cases, consider alternative purification methods like chemical treatment of impurities (see FAQ 5). |
| Fluctuations in heating or cooling. | Ensure a stable heat source using a heating mantle with a stirrer. Maintain a constant flow of coolant through the condenser.[15] |
Issue 2: Low yield of purified this compound.
| Possible Cause | Solution |
| Product loss due to hydrolysis. | Ensure all glassware is meticulously dried and the system is kept under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[8][9] |
| Leaks in the distillation apparatus. | Check all joints and connections for leaks. Use appropriate grease for ground glass joints if necessary, ensuring it is compatible with chlorosilanes. |
| Hold-up in the distillation column. | The column packing and surfaces will retain some liquid. Choose a column with low hold-up for small-scale distillations. After distillation, the column can be washed with a dry, inert solvent to recover the retained product if compatible with the next steps. |
| Incorrect fraction collection. | Monitor the head temperature closely. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.[15] |
Issue 3: Product is contaminated with a white solid.
| Possible Cause | Solution |
| Hydrolysis of this compound. | This is a strong indication of moisture contamination, leading to the formation of siloxanes (white solids).[9] The entire apparatus must be disassembled, thoroughly cleaned, dried, and reassembled under inert conditions. |
Data Presentation
Table 1: Boiling Points of this compound and Common Impurities
| Compound | Formula | Boiling Point (°C) |
| This compound | CH₃SiHCl₂ | 41 [16][17][18] |
| Trimethylchlorosilane | (CH₃)₃SiCl | 57 |
| Methyltrichlorosilane | CH₃SiCl₃ | 66 |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70[5] |
| Trichlorosilane | HSiCl₃ | 32.0[2] |
| Tetrachlorosilane | SiCl₄ | 57.6 |
| Boron Trichloride | BCl₃ | 12.5[4] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To purify crude this compound by removing lower and higher boiling point impurities through fractional distillation under an inert atmosphere.
Materials:
-
Crude this compound
-
Dry nitrogen or argon gas supply
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks (pre-dried)
-
Heating mantle with a magnetic stirrer
-
Dry boiling chips or magnetic stir bar
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of dry inert gas to prevent atmospheric moisture contamination.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a few dry boiling chips or a magnetic stir bar.
-
Inert Atmosphere: Connect the apparatus to a Schlenk line to maintain a positive pressure of inert gas throughout the distillation.
-
Heating: Begin gentle heating of the distillation flask using the heating mantle.
-
Equilibration: As the mixture begins to boil, allow the vapor to rise and equilibrate within the fractional distillation column. This is observed as a ring of condensing vapor rising slowly up the column.
-
Fraction Collection:
-
Fore-run: Collect the initial distillate (fore-run), which will be enriched in lower-boiling impurities like Trichlorosilane. The head temperature will be unstable during this phase.
-
Main Fraction: Once the head temperature stabilizes at the boiling point of this compound (approx. 41°C), switch to a new, dry receiving flask to collect the purified product.[16][17][18]
-
After-run: A sharp rise in the head temperature indicates that the main fraction has been collected and higher-boiling impurities are beginning to distill. Stop the distillation at this point.
-
-
Storage: The purified this compound should be stored in a tightly sealed, dry container under an inert atmosphere.
Protocol 2: Alternative Purification via Chemical Conversion of Impurities
Objective: To convert closely boiling impurities into higher-boiling compounds through chlorination, facilitating their separation from this compound by simple distillation.
Materials:
-
Crude this compound
-
Chlorinating agent (e.g., as described in relevant literature for specific impurities)
-
Reaction vessel (e.g., three-necked flask) equipped with a reflux condenser and dropping funnel
-
Inert gas supply
-
Simple distillation apparatus
Procedure:
-
Reaction Setup: In a dry, inert atmosphere, charge the reaction vessel with the crude this compound.
-
Chemical Treatment: Following a specific literature procedure, add the appropriate chemical agent to selectively react with and convert the target impurities. This may involve heating the mixture to a specific temperature for a set period.[2]
-
Distillation: After the reaction is complete, purify the this compound from the newly formed higher-boiling impurities using a simple distillation apparatus.
-
Purity Analysis: Analyze the purity of the collected this compound using GC-MS to confirm the removal of the targeted impurities.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ntnu.no [ntnu.no]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 6. dakenchem.com [dakenchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DIMETHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 10. Dichlorodimethylsilane | C2H6Cl2Si | CID 6398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chlorination of trichlorosilane/chlorodimethylsilane using metal chlorides: experimental and mechanistic investigations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00772C [pubs.rsc.org]
- 12. agilent.com [agilent.com]
- 13. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. This compound | 75-54-7 [amp.chemicalbook.com]
- 17. ジクロロメチルシラン ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 18. chemwhat.com [chemwhat.com]
Dichloromethylsilane Waste Disposal Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of Dichloromethylsilane (CH₃SiHCl₂) waste. Adherence to these protocols is critical to ensure laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a highly reactive and hazardous substance. The primary hazards include:
-
High Flammability: It is a highly flammable liquid and vapor, with a low flash point. Vapors can form explosive mixtures with air.[1][2]
-
Violent Reactivity with Water: It reacts violently with water and moisture to produce hydrogen chloride (HCl) gas, which is toxic, corrosive, and can form flammable hydrogen gas upon contact with metal surfaces.[1][2][3][4]
-
Corrosivity: It is corrosive to the skin, eyes, and respiratory tract.[1][5][6] Ingestion can cause severe chemical burns to the digestive system.[5][7]
-
Toxicity: Inhalation of vapors can be toxic and may cause lung edema.[1][2][6] Decomposition at high temperatures can produce toxic fumes, including phosgene.[1][7]
Q2: What personal protective equipment (PPE) is required when handling this compound waste?
A2: Appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Butyl rubber or other appropriate chemical-resistant gloves.
-
Body Protection: A flame-retardant lab coat and chemical-resistant apron. For large quantities, full protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the concentration of vapors is high, a self-contained breathing apparatus (SCBA) is required.[1]
Q3: Can I dispose of this compound waste down the drain?
A3: Absolutely not. This compound reacts violently with water, which would occur in a drainage system.[1][4] This would lead to the rapid evolution of corrosive and toxic hydrogen chloride gas, potentially causing damage to the plumbing and creating a hazardous situation.
Q4: What are the approved methods for the disposal of this compound waste?
A4: There are two primary approved methods for the disposal of this compound waste:
-
Controlled Incineration: The waste can be sent to a licensed chemical destruction facility for controlled incineration with flue gas scrubbing to neutralize the acidic combustion byproducts.[1]
-
Hydrolysis and Neutralization: The waste can be carefully hydrolyzed to convert it into less reactive polysiloxanes, followed by neutralization of the acidic byproduct. The resulting solid waste can then be disposed of in an authorized landfill.[8]
Q5: What should I do in case of a this compound spill?
A5: In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or calcium carbonate.[9] Do NOT use water or combustible materials like paper towels.
-
Collect: Using spark-proof tools, carefully collect the absorbed material into a clearly labeled, sealable, and corrosion-resistant container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., toluene (B28343) or xylene), followed by a neutralizing agent like a 5% aqueous sodium bicarbonate or soda ash solution.[9]
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.[9]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Violent reaction and excessive fuming during hydrolysis. | The this compound is being added to water too quickly. | Immediately stop the addition. Allow the reaction to subside before resuming at a much slower, dropwise rate. Ensure the reaction mixture is being vigorously stirred and cooled in an ice bath. |
| The pH of the neutralized waste is not stable. | Incomplete hydrolysis or insufficient mixing during neutralization. | Continue to stir the mixture vigorously for an extended period (e.g., an additional hour). Re-check the pH and add more neutralizing agent as needed until a stable neutral pH (6-8) is achieved.[9] |
| Solid waste is difficult to filter after hydrolysis. | The resulting polysiloxane is gelatinous. | Allow the mixture to stand for a longer period to fully precipitate. If still difficult to filter, consider using a broader filter or a centrifuge to separate the solid. |
| A white solid forms and sticks to the glassware during hydrolysis. | This is a characteristic of the condensation of the resulting methylsilanetriol.[10] | Use a glass rod to scrape the solid from the sides of the vessel. This is a normal part of the reaction and the solid should be collected with the rest of the precipitated polysiloxane. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Flash Point | -26 °F (-32.2 °C) | [2][7] |
| Boiling Point | 41 °C (106 °F) | [7] |
| Vapor Pressure | 471 hPa @ 20 °C | [2] |
| Explosive Limits | Lower: 2.4 vol% | [2] |
| pH of aqueous phase after hydrolysis | ~1 (Strongly acidic) | [10] |
Experimental Protocols
Protocol 1: Hydrolysis and Neutralization of this compound Waste
Objective: To safely convert this compound waste into inert polysiloxane and neutralize the hydrochloric acid byproduct.
Materials:
-
This compound waste
-
Ice bath
-
Large beaker (at least 10 times the volume of the waste)
-
Dropping funnel
-
Stir plate and magnetic stir bar
-
5% Sodium hydroxide (B78521) solution or saturated sodium bicarbonate solution
-
pH indicator paper or pH meter
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Appropriate waste containers
Procedure:
-
Place the large beaker in an ice bath on a stir plate within a certified chemical fume hood.
-
Add a volume of water to the beaker that is at least 10 times the volume of the this compound waste to be treated.
-
Begin vigorous stirring of the water to create a vortex.
-
Slowly and dropwise, add the this compound waste from the dropping funnel into the vortex of the stirring water. The rate of addition should be controlled to prevent excessive fuming and temperature increase.[9]
-
After the addition is complete, continue stirring the mixture for at least one hour to ensure complete hydrolysis. A white solid (polysiloxane) will precipitate.[9]
-
While continuing to stir, slowly add the 5% sodium hydroxide or saturated sodium bicarbonate solution to neutralize the hydrochloric acid formed during hydrolysis. Monitor the pH of the aqueous solution.[9]
-
Continue adding the basic solution until the pH of the mixture is neutral (pH 6-8).[9]
-
Separate the solid polysiloxane precipitate by filtration.
-
Place the filtered solid waste into a labeled hazardous waste container for disposal according to your institution's guidelines.
-
The aqueous filtrate can typically be disposed of down the drain with copious amounts of water, provided it is neutral and contains no other regulated substances. Always check local regulations first.[9]
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. DIMETHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. gelest.com [gelest.com]
- 7. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. benchchem.com [benchchem.com]
- 10. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
Technical Support Center: Safe Handling of Dichloromethylsilane Reaction Byproducts
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the corrosive byproducts generated during reactions involving dichloromethylsilane. The primary corrosive byproduct of concern is hydrogen chloride (HCl), which is vigorously produced upon contact with water or other protic solvents.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the safe and effective handling of these hazardous materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosive byproducts of this compound reactions and why are they hazardous?
A1: The main corrosive byproduct is hydrogen chloride (HCl) gas.[1][2] this compound reacts readily with moisture, even atmospheric humidity, to produce HCl.[1] This gas is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact.[1] Inhalation can lead to inflammation, edema, and corrosive burns of the oral, nasal, and pharyngeal mucosa. When dissolved in water, HCl forms hydrochloric acid, a strong and highly corrosive acid that can damage equipment and pose significant health risks.[1][3]
Q2: I've noticed a white smoke or fume coming from my reaction. What is it and what should I do?
A2: The white smoke is likely a result of hydrogen chloride gas reacting with atmospheric moisture to form a fine aerosol of hydrochloric acid. This indicates that HCl gas is escaping your reaction setup. You should ensure your reaction is conducted in a well-ventilated fume hood and that all joints in your glassware are properly sealed. Consider using a gas scrubber system to neutralize the exhaust gas stream.
Q3: My reaction pressure is unexpectedly increasing. What could be the cause?
A3: An unexpected pressure increase is often due to the rapid evolution of HCl gas, especially if the reaction is exothermic and the rate of reaction increases.[4] Inadequate cooling or too rapid addition of reagents can exacerbate this issue. It is crucial to have a pressure relief system, such as a bubbler, in place and to control the reaction temperature carefully.
Q4: How can I prevent corrosion of my stainless steel reactor and other laboratory equipment?
A4: Stainless steel, particularly grades like 304L and 316L, is prone to corrosion from both wet and dry hydrogen chloride, especially at elevated temperatures.[5] To prevent corrosion, consider using equipment made of more resistant materials. Borosilicate glass is an excellent choice for laboratory-scale reactions due to its chemical resistance.[6] For larger scale or higher temperature applications, specialized nickel alloys or glass-lined reactors are recommended.[3][5] Always ensure equipment is thoroughly dried before use to prevent the formation of highly corrosive hydrochloric acid.
Troubleshooting Guides
Issue 1: Uncontrolled Release of HCl Gas
Symptoms:
-
Visible white fumes escaping the apparatus.
-
Pungent, irritating odor near the reaction setup.
-
Corrosion on nearby metallic surfaces.
Possible Causes:
-
Leaking joints in the glassware setup.
-
Inadequate sealing of the reaction vessel.
-
Over-pressurization of the system forcing gas out.
-
Lack of or malfunctioning gas scrubbing system.
Solutions:
-
Ensure Proper Sealing: Immediately check and reseal all glassware joints. Use appropriate grease or sleeves for a secure fit.
-
Work in a Fume Hood: All reactions with this compound must be conducted in a properly functioning chemical fume hood.[7]
-
Implement a Scrubber: Pass the exhaust gas from the reaction through a gas scrubber containing a basic solution to neutralize the HCl.
-
Control Reaction Rate: Slowing the addition of reagents or reducing the reaction temperature can help control the rate of HCl evolution.
Issue 2: Unexpected Exotherm and Runaway Reaction
Symptoms:
-
Rapid, uncontrolled increase in reaction temperature.
-
Vigorous boiling of the solvent, even with cooling.
-
Sudden and significant increase in pressure.
Possible Causes:
-
Rate of reagent addition is too fast.[4]
-
Inadequate cooling capacity for the scale of the reaction.[4]
-
High concentration of reactants.[4]
Solutions:
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.[4]
-
Increase Cooling: Ensure the cooling bath is at the appropriate temperature and has sufficient volume and surface area contact with the reaction flask.[4]
-
Dilute the Reaction: If it is safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and help dissipate heat.[4]
-
Prepare for Quenching: Have a quenching agent ready to stop the reaction if it cannot be brought under control.
Data Presentation
Table 1: Comparison of Common Neutralizing Agents for HCl
| Neutralizing Agent | Chemical Formula | Moles of HCl Neutralized per Mole of Agent | Enthalpy of Neutralization (kJ/mol of H₂O) | Key Considerations |
| Sodium Hydroxide (B78521) | NaOH | 1 | -57.1 | Strong base, highly exothermic reaction.[8][9][10] |
| Potassium Hydroxide | KOH | 1 | -57.2 | Strong base, similar to NaOH.[8] |
| Calcium Hydroxide | Ca(OH)₂ | 2 | -58.4 (per mole of Ba(OH)₂) | Less soluble than NaOH or KOH. |
| Sodium Bicarbonate | NaHCO₃ | 1 | -55.2 (with CH₃COOH) | Weak base, produces CO₂ gas (effervescence). Safer, more controlled neutralization.[1][8] |
| Sodium Carbonate | Na₂CO₃ | 2 | Data not readily available | Weak base, produces CO₂ gas. |
| Ammonia | NH₃ | 1 | -52.2 | Weak base, volatile and has a strong odor.[8] |
Table 2: Material Compatibility with Hydrogen Chloride (HCl)
| Material | Dry HCl Gas | Wet HCl Gas / Hydrochloric Acid | Temperature Limit (Approx.) | Notes |
| Borosilicate Glass | Excellent | Excellent | > 500°C | Preferred for laboratory glassware.[6] |
| Stainless Steel (304, 316) | Good | Poor | Dry: ~350°C | Susceptible to pitting and stress corrosion cracking in the presence of moisture.[1][5] |
| Nickel 200 | Excellent | Good | Dry: up to 550°C | Good resistance in both wet and dry conditions.[1][5] |
| Inconel 600 | Excellent | Good | Dry: > 550°C | Stronger performance than Nickel 200 at higher temperatures.[1][5] |
| Polypropylene (PP) | Good | Good | ~90°C | Good for handling varying pH, but not for strong oxidizing acids. |
| Polyvinyl Chloride (PVC) | Good | Good | ~60°C | Good general chemical resistance at a lower cost. |
| Polytetrafluoroethylene (PTFE) | Excellent | Excellent | ~250°C | Excellent chemical resistance over a wide temperature range. |
| Fluoroelastomers (FKM/Viton®) | Good | Good | ~205°C | Recommended for O-rings and seals. |
Experimental Protocols
Protocol 1: Quenching a this compound Reaction
Objective: To safely neutralize unreacted this compound and associated HCl at the end of a reaction.
Materials:
-
Reaction mixture containing this compound.
-
Anhydrous, non-protic solvent (e.g., toluene, THF).
-
Weak base solution (e.g., saturated aqueous sodium bicarbonate) or a slurry of calcium hydroxide in water.
-
Dropping funnel.
-
Stir plate and stir bar.
-
Ice bath.
-
pH paper or pH meter.
Procedure:
-
Cool the Reaction: Cool the reaction vessel in an ice bath to 0-5°C to slow down any ongoing reaction and control the exotherm of the quench.
-
Dilute the Mixture: If necessary, dilute the reaction mixture with a cold, inert solvent to reduce the concentration of reactive species.
-
Prepare the Quenching Agent: Fill a dropping funnel with the chosen weak base solution.
-
Slow Addition: With vigorous stirring, add the quenching agent dropwise to the reaction mixture. Monitor the temperature closely and maintain it below 20°C. Be aware that the reaction with sodium bicarbonate will produce CO₂ gas, so ensure adequate venting.
-
Monitor pH: Periodically check the pH of the aqueous layer. Continue adding the basic solution until the pH is neutral to slightly basic (pH 7-8).
-
Workup: Once the reaction is quenched and neutralized, proceed with the appropriate workup procedure, such as extraction and separation of the desired product.
Protocol 2: Operating a Laboratory-Scale Acid Gas Scrubber
Objective: To neutralize HCl gas produced during a reaction before it is released into the fume hood exhaust.
Materials:
-
Gas scrubber apparatus (e.g., packed column or bubbler).
-
Scrubbing liquid (e.g., 1-2 M sodium hydroxide solution).
-
Tubing to connect the reaction vessel to the scrubber.
-
pH indicator or pH meter.
Procedure:
-
Prepare the Scrubbing Solution: Fill the scrubber vessel with a sufficient volume of the basic scrubbing solution.
-
Assemble the Apparatus: Connect the outlet of your reaction apparatus (e.g., from the top of the condenser) to the inlet of the gas scrubber using chemically resistant tubing. Ensure the outlet of the scrubber is open to the fume hood atmosphere.
-
Pre-operation Check: Before starting the reaction, ensure that there is a clear gas flow path through the scrubber and that all connections are secure.
-
Initiate Gas Flow: As the reaction proceeds and generates HCl gas, it will be directed into the scrubber.
-
Monitor Scrubber Performance: Periodically check the pH of the scrubbing solution. If the pH drops significantly, the neutralizing capacity is being depleted, and the solution should be replaced.
-
Shutdown: Once the reaction is complete and gas evolution has ceased, disconnect the scrubber. The spent scrubbing solution should be neutralized to a pH of 7 before disposal according to institutional guidelines.
Protocol 3: Decontamination of Glassware
Objective: To safely and effectively clean glassware after use with this compound.
Materials:
-
Contaminated glassware.
-
Anhydrous solvent (e.g., acetone (B3395972) or isopropanol).
-
Weak base solution (e.g., dilute sodium bicarbonate).
-
Detergent and water.
-
Appropriate waste containers.
Procedure:
-
Initial Rinse (in fume hood): Rinse the glassware with a small amount of an anhydrous solvent like acetone to remove residual organic materials and unreacted this compound. This rinse solvent should be collected as hazardous waste.
-
Quenching Rinse: Cautiously rinse the glassware with a weak base solution to neutralize any remaining this compound and HCl. Be prepared for some gas evolution.
-
Aqueous Wash: Wash the glassware thoroughly with detergent and warm water.
-
Final Rinse: Rinse the glassware with deionized water.
-
Drying: Dry the glassware in an oven before reuse to ensure no moisture remains, which could interfere with future reactions.
Mandatory Visualizations
Caption: Reaction pathway of this compound hydrolysis.
References
- 1. super-metals.com [super-metals.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Hydrochloric Acid - Rolled Alloys [rolledalloys.com]
- 4. njhjchem.com [njhjchem.com]
- 5. super-metals.com [super-metals.com]
- 6. Enthalpy data trends: Enthalpies of Neutralisation, of Hydride formation, of oxide Formation, Enthalpy of Hydrogenation and evidence for benzene structure, aromaticity Doc Brown's chemistry revision notes [docbrown.info]
- 7. 16.6 Titrations and Neutralization Calculations – Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. Enthalpy of neutralization - Wikipedia [en.wikipedia.org]
- 9. everythinginsidethefence.com [everythinginsidethefence.com]
- 10. marcorubber.com [marcorubber.com]
Technical Support Center: Dichloromethylsilane Reaction Scale-Up
Welcome to the technical support center for Dichloromethylsilane (CH₃SiHCl₂) reactions. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this versatile but challenging reagent.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of this compound reactions.
Issue 1: Rapid temperature increase and pressure build-up in the reactor during scale-up.
Question: We are scaling up a reaction involving this compound and are observing an uncontrollable temperature spike and a rapid increase in pressure. What is the cause and how can we mitigate this?
Answer:
Cause: This is likely due to the highly exothermic nature of reactions involving chlorosilanes, such as the Müller-Rochow direct process for producing methylchlorosilanes.[1] The heat generated is not being dissipated efficiently at a larger scale due to a lower surface-area-to-volume ratio. The pressure increase is a result of the formation of gaseous byproducts and the increased vapor pressure of the solvent and reagents at higher temperatures.
Solution:
-
Improve Heat Dissipation:
-
Ensure the reactor is equipped with a high-efficiency cooling system (e.g., jacketed reactor with a powerful chiller).
-
Consider using a reactor with a higher surface area to volume ratio, or a continuous flow reactor for better heat management.
-
-
Control Reagent Addition:
-
Add the this compound or other reactive reagents slowly and in a controlled manner to manage the rate of heat generation.
-
Use a syringe pump or a dropping funnel for precise control over the addition rate.
-
-
Dilution:
-
Increase the solvent volume to provide a larger heat sink.
-
-
Monitoring and Emergency Preparedness:
-
Continuously monitor the internal temperature and pressure of the reactor.
-
Have an emergency cooling plan, such as an ice bath or a quench solution, readily available.
-
Issue 2: Low yield of the desired product and formation of a white solid.
Question: Our reaction yield is significantly lower than expected, and we are observing the formation of a white solid in our reaction mixture. What could be the cause?
Answer:
Cause: The formation of a white solid and low yield are classic signs of hydrolysis of this compound due to the presence of moisture. This compound reacts vigorously with water to form siloxanes (the white solid) and corrosive hydrogen chloride (HCl) gas.[2]
Solution:
-
Strict Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Solvents can be dried using appropriate drying agents and distilled under an inert atmosphere.
-
Handle all reagents, especially this compound, under a positive pressure of an inert gas.
-
-
Inert Atmosphere:
-
Conduct the entire reaction under a continuous flow of dry nitrogen or argon.
-
-
Reagent Purity:
-
Ensure all starting materials are free from moisture.
-
Issue 3: Inconsistent reaction outcomes and presence of multiple unexpected peaks in GC-MS analysis.
Question: We are experiencing batch-to-batch inconsistency and our GC-MS analysis shows several unexpected peaks, making product purification difficult. What is happening?
Answer:
Cause: This issue likely stems from redistribution reactions, where substituents on the silicon atom are exchanged, leading to a mixture of different chlorosilanes.[3] These reactions can be catalyzed by impurities and are influenced by temperature.
Solution:
-
High-Purity Starting Materials:
-
Use high-purity this compound and other reagents to minimize catalytic impurities.
-
-
Temperature Control:
-
Maintain a consistent and controlled reaction temperature, as higher temperatures can promote redistribution reactions.
-
-
Avoid Catalytic Contaminants:
-
Ensure the reactor and all transfer lines are clean and free from residues that could act as catalysts (e.g., certain nitrogen-containing compounds or ion-exchange resins).[3]
-
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this compound, especially at a larger scale?
A1: this compound is a highly hazardous substance. The primary concerns are:
-
Flammability: It is a highly flammable liquid with a low flash point.[4] Vapors can form explosive mixtures with air. All equipment must be grounded to prevent static discharge.[5][6]
-
Reactivity with Water: It reacts violently with water and moisture to produce flammable hydrogen gas and toxic, corrosive hydrogen chloride (HCl) gas.[4][7]
-
Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[4][8] Inhalation can cause severe respiratory damage.
-
Toxicity: It is toxic if swallowed or inhaled.[4]
When scaling up, the increased quantity of material amplifies these risks, making containment, proper ventilation, and emergency preparedness critical.[7]
Q2: How does the product distribution of the Müller-Rochow process change with temperature?
Q3: What are the major challenges in purifying this compound at an industrial scale?
A3: The primary challenge is the separation of the desired this compound from other methylchlorosilanes produced during the synthesis. These compounds often have very close boiling points, necessitating the use of tall fractional distillation columns with very high separation efficiencies.[1] The corrosive nature of the compounds also requires specialized, corrosion-resistant equipment.
Quantitative Data
The following tables summarize typical process parameters and product distributions for the industrial synthesis of methylchlorosilanes via the Müller-Rochow process. Note that this process yields a mixture of products, including this compound.
Table 1: Typical Industrial Process Parameters for Methylchlorosilane Synthesis
| Parameter | Value | Reference |
| Reaction | Müller-Rochow Direct Process | [1][9] |
| Reactants | Metallurgical-grade Silicon, Methyl Chloride | [9] |
| Catalyst | Copper | [1] |
| Temperature | 260 - 310 °C | [1] |
| Reactor Type | Fluidized-bed reactor | [1] |
| Heat of Reaction | Highly exothermic (ΔH ≈ -3033 kJ/kg) | [1] |
Table 2: Typical Product Distribution from the Müller-Rochow Process
| Compound | Formula | Boiling Point (°C) | Typical Yield (%) |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 | > 80 |
| Methyltrichlorosilane (B1216827) | CH₃SiCl₃ | 66 | 5 - 15 |
| Trimethylchlorosilane | (CH₃)₃SiCl | 57 | 2 - 5 |
| This compound | CH₃SiHCl₂ | 41 | < 5 |
| Other Silanes | - | - | < 3 |
Note: Yields are approximate and can be influenced by catalyst, promoters, and reaction conditions.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of a Siloxane via Hydrolysis of this compound
This protocol details a controlled hydrolysis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
Materials:
-
This compound (CH₃SiHCl₂)
-
Anhydrous diethyl ether or toluene
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Assemble a dry three-neck flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
In the flask, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether.
-
In the dropping funnel, place a solution of deionized water (10 equivalents) and sodium bicarbonate (2.2 equivalents).
-
-
Hydrolysis:
-
Cool the flask containing the this compound solution in an ice bath.
-
While stirring vigorously, add the aqueous sodium bicarbonate solution dropwise from the dropping funnel. Control the addition rate to maintain the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Product Isolation:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude siloxane product.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorosilane - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. globalsilicones.org [globalsilicones.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. engineerfix.com [engineerfix.com]
Technical Support Center: Analysis of Dichloromethylsilane Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in dichloromethylsilane. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities in this compound are typically other chloromethyl silanes and chlorosilanes formed during the manufacturing process.[1][2] These can include trichlorosilane, silicon tetrachloride, and other methyl-substituted chlorosilanes.[3][4] Due to its high reactivity, this compound can also react with moisture to form hydrolysis products, such as siloxanes and hydrochloric acid.[5][6] Upon heating, it may also decompose to form toxic gases like hydrogen chloride and phosgene.[7]
Q2: Which analytical technique is most suitable for detecting impurities in this compound?
A2: Gas chromatography (GC) is the most widely used and effective technique for separating and quantifying volatile and thermally stable impurities in this compound.[2][8][9] For identification and confirmation of impurities, GC coupled with mass spectrometry (GC-MS) is the preferred method.[10][11][12] Detectors commonly used with GC for this analysis include Flame Ionization Detectors (FID) and Thermal Conductivity Detectors (TCD).[9]
Q3: What are the critical sample handling precautions for analyzing this compound?
A3: this compound is highly reactive and sensitive to moisture and air. Therefore, stringent sample handling procedures are crucial to prevent degradation of the sample and damage to the analytical instrumentation. Key precautions include:
-
Inert Atmosphere: All sample transfers and preparations should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent hydrolysis.[5]
-
Dry Glassware and Solvents: Use scrupulously dried glassware and anhydrous solvents to avoid reactions with the sample.
-
Specialized GC Components: Employ inert components in the GC system, such as deactivated liners and columns, to minimize interactions with the reactive analytes.[2] For streams containing chlorosilanes, using corrosion-resistant tubing like Hastelloy®C or Monel 400 is recommended.[8]
Q4: How can I prevent peak tailing when analyzing this compound by GC?
A4: Peak tailing is a common issue when analyzing reactive compounds like chlorosilanes. It is often caused by interactions with active sites in the GC system or by sample degradation. To prevent peak tailing:
-
Inert Flow Path: Ensure the entire sample flow path, from the injector to the detector, is as inert as possible. This includes using a deactivated inlet liner and a specialized GC column designed for reactive compounds.[2]
-
Proper Column Selection: Use a column specifically designed for silane (B1218182) analysis, such as a stabilized trifluoropropyl methyl polysiloxane phase, which offers reduced surface activity.[3][8]
-
Avoid Moisture: Scrupulously exclude moisture from the carrier gas and sample to prevent on-column hydrolysis, which can lead to peak tailing and the formation of siloxanes.[5][13]
-
Optimize Injection Parameters: Ensure rapid and efficient sample vaporization in the injector to minimize the time for potential degradation reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column. 2. Hydrolysis of this compound due to moisture. 3. Column overload. | 1. Replace the injector liner with a new, deactivated liner. Trim the front end of the column (10-15 cm) to remove active sites. 2. Check the carrier gas for moisture and ensure high-purity gas with an oxygen/moisture trap. Use anhydrous solvents for sample dilution. 3. Dilute the sample or reduce the injection volume.[3] |
| Inconsistent Retention Times | 1. Leaks in the GC system. 2. Fluctuations in carrier gas flow rate or oven temperature. 3. Column degradation. | 1. Perform a leak check of the entire GC system, paying close attention to the injector septum and column fittings. 2. Verify the stability of the oven temperature and the carrier gas flow controller. 3. Condition the column according to the manufacturer's instructions or replace it if it is old or has been exposed to reactive samples. |
| Ghost Peaks | 1. Contamination from the syringe, septum, or previous injections. 2. Sample carryover. | 1. Rinse the syringe with an appropriate anhydrous solvent. Replace the injector septum. Run a blank solvent injection to check for system cleanliness. 2. Increase the injector temperature and use a higher split ratio to ensure complete flushing of the sample from the injector. |
| No Peaks or Very Small Peaks | 1. Syringe or injector problem. 2. Leak in the system. 3. Sample degradation before analysis. | 1. Check the syringe for blockages. Ensure the autosampler is injecting the sample correctly. 2. Perform a thorough leak check of the system. 3. Prepare fresh samples in an inert and dry environment immediately before analysis. |
| Baseline Drift or Noise | 1. Column bleed. 2. Contaminated carrier gas. 3. Detector contamination. | 1. Condition the column at its maximum recommended temperature for a short period. If bleed persists, the column may need replacement. 2. Ensure the use of high-purity carrier gas and that the gas purifiers are functioning correctly. 3. Clean the detector according to the manufacturer's instructions. |
Experimental Protocols
Gas Chromatography (GC-TCD) Method for Chlorosilane Analysis
This method is suitable for the quantitative analysis of chlorosilanes.[9]
-
Instrumentation: Gas chromatograph equipped with a Thermal Conductivity Detector (TCD).
-
Column: 3m x 5mm i.d. stainless-steel column packed with 10% diethyl phthalate (B1215562) on 6201 support (60-80 mesh).[9]
-
Carrier Gas: Hydrogen (H₂) at a flow rate of 60 mL/min.[9]
-
Temperatures:
-
Injection: Manual or autosampler injection of a liquid sample.
-
Data Analysis: Quantitation is performed using external or internal standard calibration. The coefficient of variation for this method has been reported to be less than 1%.[9]
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Volatile Impurities
This method is suitable for the identification and quantification of volatile impurities.
-
Instrumentation: Headspace sampler coupled to a GC-MS system.
-
Sample Preparation:
-
Place a known amount of the this compound sample into a headspace vial.
-
Seal the vial immediately with a PTFE-lined septum and cap.
-
Equilibrate the vial in the headspace oven at a set temperature (e.g., 80-100 °C) for a specific time to allow volatile impurities to partition into the headspace.[14][15]
-
-
GC-MS Conditions:
-
Column: A low-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of volatile compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all compounds of interest.
-
Injector: Use a split/splitless injector in split mode.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 300) to detect a wide range of potential impurities.
-
Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST/Wiley).[4] Quantify using an external or internal standard method.
-
-
Quantitative Data Summary
The following table summarizes available quantitative data for the analysis of impurities in chlorosilanes. Specific data for this compound is limited in publicly available literature; therefore, some data is for related compounds or general GC methods.
| Parameter | Value/Range | Method | Analyte/Matrix | Reference |
| Precision | < 1% (Coefficient of Variation) | GC-TCD | Chlorosilanes | [9] |
| < 15% (RSD) for method precision | HS-GC-FID | Residual Solvents | [8] | |
| 0.53% (RSD) for spiked samples | GC-FID | Chloroacetyl chloride | [16] | |
| LOD | 0.19 ppm | GC-FID | Chloroacetyl chloride | [16] |
| Can be estimated as 3.3 * (Standard Deviation of the Response) / (Slope of the Calibration Curve) | General Chromatographic Methods | - | [17] | |
| LOQ | 0.38 ppm | GC-FID | Chloroacetyl chloride | [16] |
| Can be estimated as 10 * (Standard Deviation of the Response) / (Slope of the Calibration Curve) | General Chromatographic Methods | [17] | ||
| Accuracy | 97.3% to 101.5% (Recovery) | GC-FID | Chloroacetyl chloride | [16] |
| Linearity | 0.38 to 1.8 ppm (Correlation Coefficient of 0.9998) | GC-FID | Chloroacetyl chloride | [16] |
Visualizations
Caption: Workflow for the analysis of this compound impurities by GC-TCD.
Caption: Logical troubleshooting flow for common issues in this compound analysis.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. agilent.com [agilent.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Qualitative Methods of GC/MS Analysis:Library Search : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. aidic.it [aidic.it]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. fda.gov [fda.gov]
- 16. japsonline.com [japsonline.com]
- 17. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Validation & Comparative
Dichlorosilane vs. Trichlorosilane: A Comparative Guide for Polysilicon Production
For researchers, scientists, and professionals in semiconductor and photovoltaic material development, the choice of precursor is a critical factor in the production of high-purity polysilicon. The industry standard has long been the Siemens process, which predominantly utilizes trichlorosilane (B8805176) (SiHCl₃ or TCS). However, dichlorosilane (B8785471) (SiH₂Cl₂ or DCS) has emerged as a viable alternative, offering distinct advantages in terms of reaction kinetics and energy consumption. This guide provides an objective comparison of DCS and TCS in polysilicon production, supported by experimental data and detailed methodologies.
Performance Comparison
The selection of a silicon precursor significantly impacts key production parameters such as deposition rate, energy consumption, and the ultimate purity of the polysilicon. While trichlorosilane has been the workhorse of the industry, dichlorosilane presents a compelling case for its adoption in next-generation polysilicon manufacturing.
A key advantage of DCS lies in its lower thermal stability compared to TCS. This characteristic leads to a lower activation energy for silicon deposition, resulting in higher deposition rates at similar temperatures.[1] Experimental data has shown that a DCS-based process can achieve a silicon deposition rate of 2.28 g/hr-cm . Furthermore, the higher conversion efficiency of DCS contributes to reduced energy consumption, with reports indicating a power consumption of 59 kWh/kg for a DCS-based process. In contrast, the traditional TCS-based Siemens process typically exhibits an energy consumption in the range of 60-120 kWh/kg.[2] More advanced TCS reactors, such as a 24-rod Siemens reactor, have demonstrated lower energy consumption, potentially reaching as low as 36 kWh/kg with the use of a ceramic lining.[3]
The purity of the final polysilicon product is paramount for its use in electronic and solar applications. The Siemens process using TCS is well-established for producing high-purity polysilicon, achieving up to 99.999999999% (11N) purity for electronic grade silicon.[4][5] Polysilicon produced from DCS has been shown to be consistent with the material requirements for high-efficiency solar cells. However, a critical consideration when using any carbon-containing precursor is the potential for carbon impurities in the final product. Dichloromethylsilane (CH₃SiHCl₂) and other methylchlorosilanes are considered significant carbon-containing impurities in the TCS stream, and their removal is a key purification step.[6] While DCS itself does not contain carbon, impurities in the DCS feedstock could potentially introduce carbon into the polysilicon.
| Parameter | Dichlorosilane (DCS) | Trichlorosilane (TCS) |
| Deposition Rate | 2.28 g/hr-cm | Varies with process, generally lower than DCS under similar conditions |
| Energy Consumption | 59 kWh/kg | 60-120 kWh/kg (traditional); as low as 36-55 kWh/kg (advanced reactors)[2][3] |
| Polysilicon Purity | High purity, suitable for high-efficiency solar cells | Up to 11N (99.999999999%) for electronic grade[4][5] |
| Activation Energy | Lower | Higher[1] |
| Conversion Efficiency | Higher | Lower[1] |
Experimental Protocols
The production of high-purity polysilicon via chemical vapor deposition (CVD) is a meticulously controlled process. The following outlines the general experimental protocols for both DCS and TCS-based deposition.
Dichlorosilane-Based Polysilicon Deposition
A common method for polysilicon deposition from DCS involves a modified Siemens-type reactor. A key feature of a reactor optimized for DCS is a cooled bell jar wall, typically maintained at around 300°C. This cooling allows for higher DCS flow rates and concentrations without premature decomposition on the reactor walls.
Experimental Setup:
-
Reactor: A Siemens-type reactor with a cooled bell jar.
-
Substrate: High-purity silicon slim rods.
-
Precursor: High-purity dichlorosilane (DCS).
-
Carrier Gas: Hydrogen (H₂).
Deposition Process:
-
High-purity silicon slim rods are placed inside the reactor.
-
The reactor is sealed and purged with an inert gas to remove any contaminants.
-
The silicon rods are resistively heated to the desired deposition temperature, typically in the range of 1000-1150°C.
-
A mixture of DCS and hydrogen gas is introduced into the reactor.
-
DCS decomposes on the hot surface of the silicon rods, depositing high-purity silicon and forming byproducts such as hydrogen chloride (HCl) and silicon tetrachloride (SiCl₄).
-
The deposition process continues until the silicon rods have reached the desired diameter.
-
The reactor is cooled, and the polysilicon rods are harvested.
Trichlorosilane-Based Polysilicon Deposition (Siemens Process)
The conventional Siemens process is the dominant method for polysilicon production.
Experimental Setup:
-
Reactor: A steel bell-jar Siemens reactor.[4]
-
Substrate: High-purity silicon slim rods.[4]
-
Precursor: High-purity trichlorosilane (TCS).[4]
-
Carrier Gas: Hydrogen (H₂).[4]
Deposition Process:
-
Thin, high-purity silicon rods are mounted inside the bell-jar reactor.[4]
-
The reactor is sealed and purged to eliminate atmospheric contaminants.
-
The silicon rods are electrically heated to approximately 1150°C.[4]
-
A gaseous mixture of purified TCS and hydrogen is introduced into the reactor.[4]
-
TCS reacts on the heated silicon rods, depositing hyper-pure polycrystalline silicon. The primary byproducts are hydrogen chloride (HCl) and silicon tetrachloride (SiCl₄).[7]
-
The process continues as a batch until the rods have grown to the target diameter.
-
After the deposition cycle, the reactor is cooled down, and the polysilicon rods are harvested and broken into chunks or processed into other forms.[4]
Process Chemistry and Logical Flow
The chemical vapor deposition of polysilicon from both DCS and TCS involves a series of complex chemical reactions. The overall simplified reactions are as follows:
Dichlorosilane: SiH₂Cl₂ → Si + 2HCl
Trichlorosilane: SiHCl₃ + H₂ ⇌ Si + 3HCl
The logical workflow for polysilicon production using either precursor follows a similar path, from raw material purification to the final polysilicon product.
Caption: Polysilicon production workflow comparing TCS and DCS pathways.
Conclusion
Both dichlorosilane and trichlorosilane are effective precursors for the production of high-purity polysilicon. Trichlorosilane, used in the conventional Siemens process, is a mature and well-understood technology capable of producing electronic-grade silicon. Dichlorosilane offers significant advantages in terms of higher deposition rates and lower energy consumption due to its more favorable reaction kinetics. The choice between DCS and TCS will depend on a variety of factors, including the desired polysilicon purity, production cost targets, and the specific reactor technology available. As the demand for high-purity silicon for solar and semiconductor applications continues to grow, the optimization of precursor chemistry and process conditions will remain a key area of research and development.
References
- 1. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 2. pv-tech.org [pv-tech.org]
- 3. researchgate.net [researchgate.net]
- 4. bernreuter.com [bernreuter.com]
- 5. thaiscience.info [thaiscience.info]
- 6. Catalytic conversion of carbon-containing impurity methyldichlorosilane to purify raw material trichlorosilane of polysilicon production - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. aiche.org [aiche.org]
comparative analysis of Dichloromethylsilane and dichlorodimethylsilane reactivity
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of two key organosilicon compounds.
Dichloromethylsilane (DCMS) and dichlorodimethylsilane (B41323) (DCDMS) are fundamental building blocks in organosilicon chemistry, pivotal in the synthesis of a wide array of materials, from silicone polymers to specialty chemicals. While structurally similar, the seemingly minor difference of a single methyl group imparts distinct reactivity profiles that are critical to understand for controlled synthesis and material design. This guide provides an in-depth comparative analysis of the reactivity of DCMS and DCDMS, supported by theoretical principles and experimental data.
Core Principles of Reactivity: Electronic and Steric Effects
The reactivity of chlorosilanes is primarily dictated by the susceptibility of the silicon-chlorine (Si-Cl) bond to nucleophilic attack. The rate and outcome of these reactions are influenced by a combination of electronic and steric effects originating from the substituents on the silicon atom.
-
Electronic Effects: The methyl group (CH₃) is weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the silicon atom. In dichlorodimethylsilane, the presence of two methyl groups results in a greater electron-donating effect compared to the single methyl group in this compound. This increased electron density makes the silicon atom in DCDMS slightly less electrophilic and therefore, in principle, less reactive towards nucleophiles.
-
Steric Effects: The methyl group is bulkier than a hydrogen atom. Consequently, the two methyl groups in dichlorodimethylsilane create greater steric hindrance around the silicon center compared to the single methyl group and hydrogen atom in this compound. This steric crowding can impede the approach of a nucleophile, thereby slowing down the reaction rate.
In most nucleophilic substitution reactions at the silicon center, steric hindrance is the dominant factor. Therefore, This compound is generally more reactive than dichlorodimethylsilane due to the less crowded environment around the silicon atom.
Comparative Data on Reactivity
While extensive head-to-head quantitative kinetic data is not always readily available in the public domain, the general principles of reactivity are well-established and supported by qualitative observations and studies on related compounds.
| Property/Reaction | This compound (CH₃SiHCl₂) | Dichlorodimethylsilane ((CH₃)₂SiCl₂) | Key Observations |
| Boiling Point | 41 °C | 70 °C | The higher boiling point of DCDMS is due to its larger molecular weight and greater intermolecular van der Waals forces. |
| Hydrolysis Rate | Generally faster | Generally slower | The less sterically hindered silicon atom in DCMS allows for a more rapid attack by water molecules. |
| Alcoholysis Rate | Generally faster | Generally slower | Similar to hydrolysis, the reaction with alcohols is faster for the less sterically hindered DCMS. |
| Grignard Reaction | Generally more reactive | Generally less reactive | The approach of the bulky Grignard reagent is more facile with DCMS. |
| Wurtz Coupling | Can lead to cross-linked or branched polysilanes due to the Si-H bond. | Primarily forms linear polydimethylsilanes. | The presence of the Si-H bond in DCMS offers an additional site for reaction under certain conditions. |
Key Reactions: A Comparative Overview
Hydrolysis
The hydrolysis of dichlorosilanes is a cornerstone reaction for the production of polysiloxanes (silicones). The reaction proceeds via the initial formation of a silanediol, which then undergoes condensation.
This compound Hydrolysis: n CH₃SiHCl₂ + 2n H₂O → [CH₃Si(OH)₂H]ₙ + 2n HCl [CH₃Si(OH)₂H]ₙ → [-O-Si(CH₃)(H)-]ₙ + n H₂O
Dichlorodimethylsilane Hydrolysis: n (CH₃)₂SiCl₂ + 2n H₂O → [(CH₃)₂Si(OH)₂]ₙ + 2n HCl [(CH₃)₂Si(OH)₂]ₙ → [-O-Si(CH₃)₂-]ₙ + n H₂O
Due to lower steric hindrance, the hydrolysis of this compound is expected to proceed at a faster rate than that of dichlorodimethylsilane under identical conditions.
A Comparative Guide to Chlorosilane Silanization Efficiency for Surface Modification
For researchers, scientists, and drug development professionals, the choice of silanization agent is a critical step in tailoring the surface properties of materials for applications ranging from drug delivery systems to biocompatible coatings. This guide provides an objective comparison of the silanization efficiency of different chlorosilanes—monochlorosilanes, dichlorosilanes, and trichlorosilanes—supported by experimental data and detailed methodologies.
Chlorosilanes are highly reactive compounds widely used to functionalize surfaces rich in hydroxyl groups, such as glass, silicon wafers, and metal oxides. The efficiency of this surface modification, known as silanization, dictates crucial properties like hydrophobicity, biocompatibility, and the ability to immobilize molecules. The primary distinction between different chlorosilanes lies in the number of chlorine atoms available for reaction, which directly influences the reactivity, the structure of the resulting silane (B1218182) layer, and its stability.
Comparing Chlorosilane Performance: Reactivity and Surface Properties
The reactivity of chlorosilanes with surface hydroxyl groups generally increases with the number of chlorine atoms. Trichlorosilanes are the most reactive, followed by dichlorosilanes, and then monochlorosilanes. This higher reactivity can lead to faster monolayer formation. However, it also increases sensitivity to moisture, which can lead to uncontrolled polymerization in solution and on the surface, potentially resulting in rougher and less uniform coatings.
The structure of the resulting silane layer is also dependent on the type of chlorosilane used. Monochlorosilanes can only form a single bond with the surface, leading to a true monolayer. Dichlorosilanes and trichlorosilanes can cross-link with neighboring silane molecules, forming a more complex and potentially more stable polysiloxane network on the surface.
| Chlorosilane Type | Example Compound | Reactivity | Potential Layer Structure | Key Characteristics |
| Monochlorosilane | Trimethylchlorosilane (TMCS) | Lower | Monolayer | Forms a well-defined monolayer; less prone to polymerization. |
| Dichlorosilane | Dimethyldichlorosilane (DMDCS) | Moderate | Linear or cyclic polysiloxane | Can form cross-linked structures, leading to a more robust layer. |
| Trichlorosilane | Methyltrichlorosilane (B1216827) (MTCS) | Higher | Cross-linked polysiloxane network | Highly reactive, can form thick, cross-linked, and stable films, but with a higher risk of uncontrolled polymerization.[1] |
Quantitative Performance Data
The efficiency of silanization can be quantified through various surface analysis techniques. The following table summarizes typical performance indicators for surfaces treated with different types of chlorosilanes. It is important to note that the exact values can vary significantly depending on the substrate, solvent, reaction time, and temperature.
| Parameter | Monochlorosilane (e.g., TMCS) | Dichlorosilane (e.g., DMDCS) | Trichlorosilane (e.g., OTS) | Characterization Technique |
| Water Contact Angle (WCA) | ~80-90° | ~90-100° | >100°[2] | Contact Angle Goniometry |
| Surface Roughness (RMS) | Low | Moderate | Potentially High | Atomic Force Microscopy (AFM) |
| Layer Thickness | Monolayer (~0.5-1 nm) | Variable (monolayer to thin film) | Variable (can form thicker films) | Ellipsometry, AFM |
| Surface Coverage (molecules/nm²) | Typically 2-4 | Variable, can be higher due to polymerization | Variable, can be higher due to polymerization | X-ray Photoelectron Spectroscopy (XPS), Quantitative NMR[3] |
| Hydrolytic Stability | Moderate | Good | High (due to cross-linking) | Contact Angle, XPS over time in aqueous environment |
Experimental Protocols
Reproducible and comparable results in silanization studies rely on well-defined experimental protocols. Below are detailed methodologies for key experiments used to evaluate silanization efficiency.
General Silanization Protocol (Solution Phase)
This protocol outlines a general procedure for modifying a silicon wafer or glass slide with a chlorosilane from a non-aqueous solution.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
Chlorosilane (e.g., trimethylchlorosilane, dimethyldichlorosilane, or methyltrichlorosilane)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Cleaning solution (e.g., Piranha solution: 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. A common method is immersion in Piranha solution for 30 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen.[4] Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Silanization Solution Preparation: In a moisture-free environment (e.g., a glovebox or under a nitrogen atmosphere), prepare a dilute solution of the chlorosilane in the anhydrous solvent (e.g., 1-5% v/v).
-
Silanization Reaction: Immerse the cleaned and dried substrate in the silanization solution. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the chlorosilane and the desired surface coverage.
-
Rinsing: After the reaction, remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any non-covalently bonded silane molecules.
-
Curing: Dry the substrate under a stream of nitrogen. A post-silanization baking step (e.g., at 100-120°C) can help to remove residual solvent and promote the formation of a stable siloxane network for di- and trichlorosilanes.[4]
Characterization Protocols
1. Contact Angle Goniometry for Surface Wettability:
-
Objective: To determine the hydrophobicity of the silanized surface by measuring the static water contact angle.
-
Procedure:
-
Place the silanized substrate on the goniometer stage.
-
Dispense a small droplet (2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet and use software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.[2]
-
2. X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Coverage:
-
Objective: To determine the elemental composition of the surface and estimate the surface coverage of the silane.
-
Procedure:
-
Mount the silanized substrate in the XPS analysis chamber.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for key elements (e.g., Si 2p, C 1s, O 1s, and Cl 2p).
-
The relative atomic concentrations can be used to estimate the surface coverage. The Si 2p peak can be deconvoluted to distinguish between the silicon from the substrate (SiO₂) and the silicon from the silane layer (Si-C, Si-O-Si).[2]
-
3. Atomic Force Microscopy (AFM) for Surface Morphology and Roughness:
-
Objective: To visualize the surface topography and quantify the roughness of the silane layer.
-
Procedure:
Visualizing the Process
To better understand the experimental workflow for comparing chlorosilane efficiency, the following diagrams illustrate the key steps.
Caption: Experimental workflow for comparing the silanization efficiency of different chlorosilanes.
Caption: Simplified reaction pathways for different types of chlorosilanes on a hydroxylated surface.
References
- 1. US5569775A - Process for separation of dimethyldichlorosilane from methyltrichlorosilane - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Dichloromethylsilane Purity by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gas chromatography (GC) methods for the validation of Dichloromethylsilane purity. It is designed to assist researchers, scientists, and professionals in drug development in selecting and implementing robust analytical techniques for this critical starting material. The information presented is based on a thorough review of available application notes, scientific literature, and technical data from leading chromatography suppliers.
Introduction to this compound Analysis
This compound (CH₃SiHCl₂) is a highly reactive organosilicon compound widely used in the synthesis of silicones and other silicon-containing polymers. Its purity is a critical parameter that can significantly impact the properties and performance of the final products. Gas chromatography is the premier analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound, allowing for the separation and quantification of the main component and its impurities.
The analysis of this compound by GC presents unique challenges due to its high reactivity, particularly its sensitivity to moisture. Reaction with water leads to the formation of hydrochloric acid (HCl) and siloxanes, which can damage the GC column and affect the accuracy of the analysis. Therefore, special precautions, including the use of inert sample handling techniques and specialized GC columns, are essential for reliable and reproducible results.
Comparison of Gas Chromatography Columns
The choice of GC column is paramount for achieving the desired separation of this compound from its potential impurities. Columns with a trifluoropropylmethyl polysiloxane stationary phase are particularly well-suited for the analysis of chlorosilanes due to their unique selectivity and inertness. Below is a comparison of commonly used GC columns for this application.
| Column Name | Stationary Phase | Key Features | Typical Applications |
| Agilent J&W Select Silanes | Stabilized trifluoropropyl methyl polysiloxane | Optimized for ppm-level analysis of silanes, high capacity, low bleed, excellent peak shape.[1] | Analysis of alkylated chlorosilanes at percent levels and trace impurity analysis.[1] |
| Agilent FactorFour VF-200ms | Trifluoropropylmethyl polysiloxane | Well-suited for high dipole-moment compounds, including silanes and chloro-containing compounds. | Analysis of a range of silanes, including this compound. |
| Restek Rtx-200 | Trifluoropropylmethyl polysiloxane | Excellent retention and separation of polar compounds, including chlorosilanes.[2] High thermal stability and low bleed. | Analysis of reactive chlorosilanes.[2] |
| Packed Columns (e.g., 10% diethyl phthalate (B1215562) on 6201 support) | Diethyl phthalate | A more traditional option, can be robust for specific applications. | Quantitative analysis of chlorosilanes.[3] |
Experimental Data and Performance
An Agilent application note demonstrates the separation of a mixture of seven silanes, including this compound, on a FactorFour VF-200ms column. The chromatogram shows good resolution and peak shape for this compound.
Restek provides data showing the successful analysis of a wide range of reactive chlorosilanes using an Rtx-200 column, highlighting its suitability for these challenging analytes.[2]
For a packed column approach, a study describes a method using a 10% diethyl phthalate column for the quantitative analysis of chlorosilanes, reporting good precision and reproducibility with a coefficient of variation of less than 1% (n=6).[3]
Typical Impurities in this compound
The manufacturing process of this compound can result in the presence of several impurities. A comprehensive GC method should be able to separate and quantify these potential contaminants. Common impurities include:
-
Other Chlorosilanes:
-
Monochlorosilane (SiH₃Cl)
-
Trichlorosilane (SiHCl₃)
-
Silicon tetrachloride (SiCl₄)
-
-
Hydrolysis Products:
-
Hydrochloric acid (HCl)
-
Various siloxanes
-
-
Starting Materials and By-products:
-
Methyltrichlorosilane (CH₃SiCl₃)
-
Trimethylchlorosilane ((CH₃)₃SiCl)
-
Experimental Protocols
A robust and validated experimental protocol is crucial for obtaining accurate and reproducible results. The following is a generalized protocol based on best practices for the GC analysis of this compound.
Sample Preparation
Due to the reactive nature of this compound, all sample handling must be performed under anhydrous conditions to prevent hydrolysis.
-
Solvent Selection: Use a dry, inert, and high-purity solvent. Anhydrous dichloromethane (B109758) or toluene (B28343) are suitable choices.
-
Sample Dilution: Accurately weigh a sample of this compound and dilute it with the chosen solvent in a volumetric flask. A typical concentration for analysis is in the range of 1-10 mg/mL. All glassware must be thoroughly dried before use.
-
Inert Atmosphere: Perform all sample manipulations under an inert atmosphere, such as a nitrogen-filled glove box or by using sealed vials with septa and syringes for transfer.
-
Vial Selection: Use high-quality glass autosampler vials with PTFE/silicone septa to prevent contamination and sample loss.
Gas Chromatography Method
The following table outlines a typical set of GC parameters for the analysis of this compound. These parameters should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Column | Agilent J&W Select Silanes (30 m x 0.32 mm, 5 µm) or Restek Rtx-200 (60 m x 0.53 mm, 3.0 µm) |
| Inlet | Split/Splitless |
| Inlet Temperature | 150 °C |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min (constant flow mode) |
| Oven Program | Initial Temp: 40 °C, hold for 5 minRamp: 10 °C/min to 200 °C, hold for 5 min |
| Detector | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C (TCD), 300 °C (FID) |
| Injection Volume | 1 µL |
Method Validation
A comprehensive validation of the GC method is essential to ensure its suitability for the intended purpose. The validation should follow established guidelines (e.g., ICH Q2(R1)) and assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC validation of this compound purity.
Logical Relationships in Method Validation
Caption: Logical relationships of key parameters in GC method validation.
Conclusion
The validation of this compound purity by gas chromatography is a critical step in ensuring the quality and consistency of this important chemical intermediate. The selection of an appropriate GC column, typically one with a trifluoropropylmethyl polysiloxane stationary phase, is essential for achieving the necessary separation of the main component from its potential impurities. Careful sample handling under anhydrous conditions is paramount to prevent sample degradation and ensure accurate results. A thorough method validation, encompassing specificity, linearity, accuracy, precision, and other key parameters, will provide confidence in the analytical data and support the development of high-quality products. Researchers and scientists are encouraged to use the information in this guide as a starting point for developing and validating their own robust GC methods for the analysis of this compound.
References
A Comparative Guide to the Performance of Dichloromethylsilane-Derived Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of polymers derived from dichloromethylsilane, primarily polymethylhydrosiloxane (B1170920) (PMHS), against other common polysiloxanes derived from similar dichlorosilane (B8785471) precursors. The information presented is supported by experimental data from various sources to assist in the selection of appropriate materials for specific research and development applications.
Executive Summary
Polysiloxanes are a versatile class of polymers known for their unique properties, including high thermal stability, chemical inertness, and tunable mechanical and optical characteristics. The specific properties of a polysiloxane are largely determined by the organic substituents attached to the silicon-oxygen backbone. This guide focuses on comparing polymethylhydrosiloxane (PMHS), derived from this compound, with other key polysiloxanes:
-
Polydimethylsiloxane (PDMS): Derived from dichlorodimethylsilane.
-
Poly(methylphenyl)siloxane (PMPS): Derived from dichloro(methyl)(phenyl)silane.
-
Poly(diphenyl)siloxane (PDPS): Derived from dichlorodiphenylsilane.
The selection of a particular polysiloxane is critical for applications ranging from microfluidics and drug delivery to high-performance coatings and elastomers. This guide provides a quantitative comparison of their key performance metrics to aid in this selection process.
Data Presentation: Comparative Performance Metrics
The following tables summarize the key performance indicators for PMHS and its counterparts.
Thermal Properties
Thermal stability is a critical factor for materials subjected to high-temperature processing or applications.
| Polymer | Precursor | Decomposition Temp. (TGA, 5% weight loss, N₂ atmosphere) | Glass Transition Temp. (Tg, DSC) |
| Polymethylhydrosiloxane (PMHS) | This compound | ~483 °C | - |
| Polydimethylsiloxane (PDMS) | Dichlorodimethylsilane | ~400-650 °C | -125 °C |
| Poly(methylphenyl)siloxane (PMPS) | Dichloro(methyl)(phenyl)silane | >200 °C (general for polysilanes) | - |
| Poly(diphenyl)siloxane (PDPS) | Dichlorodiphenylsilane | >500 °C | - |
Note: Specific TGA and DSC data can vary based on molecular weight, cross-linking, and analytical conditions.
Optical Properties
The refractive index is a crucial property for optical applications such as lenses, waveguides, and coatings.
| Polymer | Refractive Index (n20/D) |
| Polymethylhydrosiloxane (PMHS) | 1.3966-1.3970 |
| Polydimethylsiloxane (PDMS) | 1.4001-1.4012 |
| Poly(methylphenyl)siloxane (PMPS) | ~1.5-1.7 |
| Poly(dimethylsiloxane-co-diphenylsiloxane) | 1.479 |
Mechanical Properties
The mechanical properties of polysiloxanes can be tailored from soft elastomers to rigid plastics.
| Polymer | Young's Modulus |
| Polydimethylsiloxane (PDMS) | 360-870 kPa |
Electrical Properties
The dielectric constant is a key parameter for electrical insulation and capacitor applications.
| Polymer | Dielectric Constant (at 100 kHz - 1 MHz) |
| Polymethylhydrosiloxane (PMHS) Derivatives | up to 9 |
| Polydimethylsiloxane (PDMS) | 2.3-2.8 |
| Poly(methylphenyl)siloxane (PMPS) | 3.45-3.60 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
A sample of 5-10 mg of the polymer is placed in a platinum or alumina (B75360) crucible.
-
The crucible is placed on the TGA balance.
-
The sample is heated from room temperature to 800 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
Apparatus: Differential Scanning Calorimeter.
Procedure:
-
A small sample (5-10 mg) of the polymer is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate, typically 10-20 °C/min.
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
The glass transition is observed as a step change in the heat flow curve.
Tensile Testing of Polymer Films
Objective: To determine the mechanical properties of the polymer, such as Young's modulus, tensile strength, and elongation at break.
Apparatus: Universal Testing Machine with a suitable load cell and grips for thin films. A non-contact extensometer is recommended for accurate strain measurement.
Procedure:
-
Polymer films of a specific thickness (typically less than 1 mm) are prepared.
-
Dumbbell-shaped or strip specimens are cut from the film according to standard specifications (e.g., ISO 527-3).
-
The specimen is mounted in the grips of the universal testing machine.
-
The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it breaks.
-
The stress and strain are recorded throughout the test to generate a stress-strain curve, from which the mechanical properties are calculated.
Dielectric Constant Measurement
Objective: To determine the dielectric constant of the polymer film.
Apparatus: Impedance Analyzer or LCR meter, parallel plate capacitor fixture.
Procedure:
-
A thin film of the polymer is placed between the two parallel plates of the capacitor fixture.
-
The capacitance of the sample is measured at a specific frequency (e.g., 100 kHz or 1 MHz).
-
The capacitance of the empty fixture (air gap) is also measured.
-
The dielectric constant (κ) is calculated using the formula: κ = C_sample / C_air, where C_sample is the capacitance with the polymer film and C_air is the capacitance of the air gap of the same dimensions. This method is based on ASTM D150.
Mandatory Visualizations
Synthesis Workflow for Polysiloxanes from Dichlorosilanes
Caption: Synthesis of various polysiloxanes via hydrolysis and condensation of dichlorosilane precursors.
General Experimental Workflow for Polymer Characterization
Caption: Workflow for the characterization of key polymer properties.
Logical Relationship for Polymer Selection
Caption: Decision tree for selecting a polysiloxane based on application requirements.
Assessing the Hydrolytic Stability of Dichloromethylsilane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrolytic stability of dichloromethylsilane derivatives against alternative silane (B1218182) compounds, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducible research.
Introduction
This compound and its derivatives are highly reactive organosilicon compounds widely used as precursors in the synthesis of silicones and as surface modifying agents. The presence of two chlorine atoms attached to the silicon atom makes them highly susceptible to hydrolysis, a reaction with water that cleaves the silicon-chlorine bonds to form silanols (Si-OH). These silanols are often unstable and readily undergo condensation to form siloxane (Si-O-Si) networks. While this high reactivity is advantageous for applications requiring rapid curing or surface functionalization, it also presents challenges in terms of handling and stability in aqueous environments. Understanding the hydrolytic stability of these compounds is therefore critical for their effective application in research, drug development, and materials science.
This guide compares the hydrolytic stability of this compound derivatives with two common alternatives: alkoxysilanes and dipodal silanes.
Comparative Hydrolytic Stability
The hydrolytic stability of silanes is fundamentally influenced by the nature of the leaving group on the silicon atom. For this compound derivatives, the leaving group is chloride, whereas for alkoxysilanes, it is an alkoxy group. Dipodal silanes, on the other hand, enhance stability through their unique molecular structure.
This compound Derivatives: These compounds are characterized by their extremely high reactivity towards water. The hydrolysis of the Si-Cl bond is a rapid and often instantaneous exothermic reaction that produces hydrochloric acid (HCl) as a byproduct.[1][2] This reaction is typically too fast to be monitored by conventional kinetic analysis techniques.[3] The rapid formation of HCl can also influence the local pH, further catalyzing the condensation of the resulting silanol (B1196071) intermediates.
Alkoxysilanes: In contrast, alkoxysilanes are significantly more hydrolytically stable.[4] The hydrolysis of the Si-OR bond is considerably slower and the rate is highly dependent on factors such as pH, temperature, and the presence of catalysts.[4][5] This allows for greater control over the hydrolysis and subsequent condensation reactions. For instance, the hydrolysis of methyltrimethoxysilane (B3422404) in deionized water has a half-life of approximately 24 minutes, which is significantly slower than the near-instantaneous hydrolysis of chlorosilanes.[6]
Dipodal Silanes: This class of silanes possesses two silicon atoms, allowing them to form multiple attachment points to a surface. This structural feature provides a significant enhancement in hydrolytic stability compared to conventional monopodal silanes.[7][8] It is estimated that dipodal silanes can be up to 10,000 times more resistant to hydrolysis than their conventional counterparts.[9] This increased stability is attributed to the formation of a more robust and densely cross-linked siloxane network at the substrate interface, which is more resistant to water penetration.[7]
Quantitative Data Presentation
Direct quantitative comparison of the hydrolysis rates of this compound derivatives with alkoxysilanes and dipodal silanes under identical conditions is challenging due to the vast differences in their reactivity. The following table summarizes available data from various sources to provide a comparative overview. It is important to note that the experimental conditions vary between these studies.
| Silane Type | Representative Compound | Condition | Hydrolysis Rate/Half-life | Reference(s) |
| Chlorosilane | Dichlorodimethylsilane | Reaction with excess water | Too fast to measure by conventional methods; reacts vigorously.[1][2] | [1][2][3][10] |
| Chlorosilane | Trichloromethylsilane | Reaction with water | Instantaneous hydrolysis and condensation.[3] | [3] |
| Alkoxysilane | Methyltrimethoxysilane | Deionized water | t1/2 ≈ 24 min | [6] |
| Alkoxysilane | Methyltrimethoxysilane | pH 7.4 buffer | t1/2 ≈ 6.7 min | [6] |
| Alkoxysilane | γ-Glycidoxypropyltrimethoxysilane | pH 5.4, 26°C | k ≈ 0.026 min⁻¹ | [5] |
| Dipodal Silane | General | Aqueous environments | Estimated to be up to 10,000 times more stable than conventional silanes.[9] | [7][8][9] |
Experimental Protocols
To ensure the reproducibility and validity of hydrolytic stability testing, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparison.
Water Absorption Test (Based on ISO 62)
This method determines the amount of water absorbed by a material under specified conditions and is a good indicator of the hydrolytic stability of a silane-based coating or composite material.
Specimen Preparation:
-
Prepare square-shaped test specimens of the cured silane-containing material (e.g., a polymer composite with a silane coupling agent) with dimensions of 50 mm x 50 mm and a thickness of 1 mm.[11]
-
Ensure the surfaces of the specimens are clean and free from any contaminants that could influence water absorption.[11]
Procedure:
-
Dry the test specimens in an oven at a specified temperature (e.g., 50 °C) until a constant weight is achieved.
-
After drying, cool the specimens to room temperature in a desiccator.
-
Weigh each specimen to the nearest 0.1 mg (this is the initial dry weight).
-
Immerse the specimens in distilled water maintained at a constant temperature (e.g., 23 °C).[12]
-
After a specified immersion period (e.g., 24 hours), remove the specimens from the water.[12]
-
Wipe the specimens with a dry, lint-free cloth to remove surface water.
-
Immediately reweigh the specimens to the nearest 0.1 mg.
Calculation: The percentage of water absorption is calculated as follows: Water Absorption (%) = [ (Wet Weight - Dry Weight) / Dry Weight ] x 100
A lower water absorption value indicates better hydrolytic stability.
Shear Bond Strength Retention (Based on ASTM D1002/D905)
This test evaluates the durability of an adhesive bond after exposure to a hydrolytic environment. A high retention of shear bond strength indicates good hydrolytic stability of the silane coupling agent at the interface.
Substrate and Adhesive Preparation:
-
Prepare substrates (e.g., metal plates, ceramic blocks) by cleaning, degreasing, and drying them according to a standardized procedure.
-
Prepare the adhesive containing the silane derivative according to the manufacturer's instructions.
Procedure:
-
Apply the adhesive to the prepared substrates to form a single-lap joint.
-
Cure the adhesive bond according to the specified curing schedule (time, temperature, pressure).
-
Measure the initial shear bond strength of a set of control specimens using a universal testing machine at a constant rate of loading (e.g., 1.3 mm/min).[13]
-
Expose another set of bonded specimens to a hydrolytic environment (e.g., immersion in water at a specific temperature for a defined period).
-
After exposure, remove the specimens and allow them to return to ambient conditions.
-
Measure the shear bond strength of the exposed specimens using the same procedure as for the control group.
Calculation: The bond strength retention is calculated as follows: Bond Strength Retention (%) = (Shear Strength after Exposure / Initial Shear Strength) x 100
Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for monitoring the kinetics of silane hydrolysis in real-time by observing the disappearance of reactant signals and the appearance of product signals.
Sample Preparation:
-
Prepare a solution of the silane in a suitable deuterated solvent (e.g., acetone-d6, acetonitrile-d3) in an NMR tube.
-
To initiate the hydrolysis, add a specific amount of D₂O to the NMR tube.
Procedure:
-
Immediately after the addition of D₂O, acquire a series of ¹H and ²⁹Si NMR spectra at regular time intervals.
-
In the ¹H NMR spectra, monitor the change in the integral of the signals corresponding to the leaving group (e.g., the methyl protons of a methoxy (B1213986) group in an alkoxysilane) and the appearance of signals from the corresponding alcohol.
-
In the ²⁹Si NMR spectra, monitor the disappearance of the signal of the starting silane and the appearance of new signals corresponding to the silanol and siloxane products.[14]
-
For very fast reactions, such as the hydrolysis of this compound derivatives, specialized rapid-acquisition NMR techniques may be necessary.[11][12]
Data Analysis: By plotting the concentration of the silane (proportional to the integral of its characteristic NMR signal) versus time, the rate constant of the hydrolysis reaction can be determined.
Visualizations
Hydrolysis and Condensation Pathway of this compound
Caption: Hydrolysis and subsequent condensation of this compound.
Experimental Workflow for Assessing Hydrolytic Stability
Caption: A generalized workflow for the experimental assessment of hydrolytic stability.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 75-78-5 CAS MSDS (Dichlorodimethylsilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. adhesivesmag.com [adhesivesmag.com]
- 10. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
quantitative analysis of reaction kinetics involving Dichloromethylsilane
For researchers, scientists, and drug development professionals working with silicon-based compounds, a thorough understanding of reaction kinetics is paramount for process optimization, safety, and the synthesis of novel materials. Dichloromethylsilane (DCMS) is a key precursor in the production of silicones and other organosilicon materials, making the quantitative analysis of its reactivity a critical area of study. This guide provides a comparative overview of the reaction kinetics of this compound with various nucleophiles, supported by available experimental data and detailed methodologies for further investigation.
Quantitative Analysis of Reaction Kinetics
The reactivity of this compound is primarily characterized by the nucleophilic substitution at the silicon center, where the chlorine atoms act as leaving groups. The rate of these reactions is highly dependent on the nucleophile, solvent, and temperature. While extensive quantitative kinetic data for this compound is not broadly published, key data points and qualitative comparisons with other chlorosilanes offer valuable insights.
Alcoholysis Kinetics
The reaction of this compound with alcohols (alcoholysis) is a fundamental process in the synthesis of alkoxysilanes. A study on the alcoholysis with ethanol (B145695) has provided the following activation energies:
| Reaction Type | Activation Energy (Ea) [kJ·mol⁻¹] |
| Main Reaction 1 | 72.51[1] |
| Main Reaction 2 | 90.29[1] |
| Side Reaction | 182.6[1] |
These values indicate a significant energy barrier to the reaction, highlighting the importance of temperature control in synthetic protocols.
Hydrolysis Kinetics: A Comparative Perspective
| Chlorosilane | Number of Chlorine Atoms | Relative Hydrolysis Rate | Observations |
| Trichloromethylsilane (TCMS) | 3 | Very Fast | Vigorous reaction, immediate formation of a solid silicone product.[2] |
| This compound (DCMS) | 2 | Fast | Vigorous reaction, evolution of gas, formation of a slightly viscous liquid.[2] |
| Monochlorotrimethylsilane (MCMS) | 1 | Fast | The reaction mixture turns hazy, and two liquid phases form.[2] |
This comparison underscores that the reactivity of methylchlorosilanes towards hydrolysis generally increases with the number of chlorine atoms attached to the silicon.
Experimental Protocols
To facilitate further quantitative analysis, this section provides detailed methodologies for key experiments.
Protocol 1: Determination of Hydrolysis Kinetics via Conductivity Measurement
This method is suitable for monitoring the rapid hydrolysis of chlorosilanes by measuring the increase in conductivity due to the formation of hydrochloric acid (HCl).
Materials:
-
This compound
-
Deionized water
-
Conductivity meter with a data logging interface
-
Jacketed reaction vessel with a magnetic stirrer
-
Thermostatic water bath
-
Syringe for injection of the silane
Procedure:
-
Set up the jacketed reaction vessel connected to the thermostatic water bath to maintain a constant temperature.
-
Add a known volume of deionized water to the reaction vessel and allow it to equilibrate to the desired temperature.
-
Immerse the conductivity probe in the water and start the magnetic stirrer at a constant rate.
-
Begin data logging of the conductivity.
-
Using a syringe, rapidly inject a known amount of this compound into the water.
-
Continue to record the conductivity until the value stabilizes, indicating the completion of the reaction.
-
The rate of reaction can be determined from the initial slope of the conductivity versus time plot.
Protocol 2: Competitive Hydrolysis Kinetics using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the determination of the relative reactivity of two dichlorosilanes in a single experiment.[4]
Materials:
-
This compound
-
A second dichlorosilane (B8785471) for comparison (e.g., dichlorodimethylsilane)
-
Anhydrous inert solvent (e.g., diethyl ether or hexane)
-
Deionized water
-
Quenching agent (e.g., trimethylchlorosilane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare an equimolar solution of this compound and the second dichlorosilane in the anhydrous inert solvent in a dry reaction flask under an inert atmosphere.
-
Add a sub-stoichiometric amount of water to the solution to initiate the hydrolysis reactions.
-
Allow the reaction to proceed for a specific, predetermined time.
-
Quench the reaction by adding an excess of the silylating agent to cap any unreacted silanol (B1196071) groups.
-
Analyze the resulting mixture using GC-MS to quantify the amounts of unreacted dichlorosilanes and their respective hydrolysis products.
-
The ratio of the products will provide a direct measure of the relative reactivity of the two starting materials.[4]
Reaction Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental reaction pathway for the hydrolysis of this compound and a typical experimental workflow for kinetic analysis.
References
A Comparative Guide to the Cross-Reactivity of Dichloromethylsilane with Key Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of dichloromethylsilane with hydroxyl, amino, and carboxylic acid functional groups. Due to a lack of direct comparative kinetic studies in publicly available literature, this guide synthesizes data from studies on this compound and analogous chlorosilanes to provide a comprehensive overview of reactivity, reaction mechanisms, and experimental considerations.
Introduction to this compound Reactivity
This compound (CH₃SiHCl₂) is a highly reactive organosilicon compound featuring two chlorine atoms and a silicon-hydrogen bond, making it a versatile reagent in organic synthesis. Its reactivity is primarily centered around the electrophilic silicon atom, which is susceptible to nucleophilic attack by various functional groups. The silicon-chlorine bonds are readily cleaved, leading to the formation of new silicon-heteroatom bonds and the liberation of hydrogen chloride (HCl). This reactivity makes it a common reagent for silylation, a process used to protect functional groups, modify surface properties, or create precursors for silicone polymers.
General Reactivity Trend
The general order of nucleophilicity for the functional groups discussed in this guide is Amines > Alcohols > Carboxylic Acids . This trend suggests that this compound will react most readily with amines, followed by alcohols, and then carboxylic acids under similar conditions. However, factors such as steric hindrance, solvent effects, and the presence of catalysts can significantly influence the reaction rates and outcomes.
Cross-Reactivity with Hydroxyl Groups (Alcohols)
The reaction of this compound with alcohols, known as alcoholysis, results in the formation of alkoxysilanes. The reaction proceeds through a nucleophilic attack of the alcohol's oxygen atom on the silicon atom of this compound. This is a fundamental method for creating silyl (B83357) ethers, which are common protecting groups in organic synthesis.
Reaction Mechanism
The reaction typically proceeds in a stepwise manner, with the substitution of the two chlorine atoms. The HCl generated can catalyze further reactions or may need to be scavenged by a non-nucleophilic base, such as a tertiary amine, to drive the reaction to completion and prevent acid-catalyzed side reactions.
Caption: Reaction pathway for the alcoholysis of this compound.
Experimental Data
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Dichlorodiethylsilane | 2 equivalents of ROH | Diethyldialkoxysilane | High | [1] |
Experimental Protocol: Synthesis of a Dialkoxysilane
This protocol is a general procedure for the silylation of a primary alcohol with a dichlorosilane (B8785471).
Materials:
-
This compound
-
Primary Alcohol (e.g., ethanol)
-
Anhydrous non-polar solvent (e.g., diethyl ether or dichloromethane)
-
Tertiary amine base (e.g., triethylamine)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (2.2 equivalents) and the tertiary amine (2.2 equivalents) dissolved in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise to the stirred alcohol solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the triethylamine (B128534) hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dialkoxysilane.
-
Purify the product by vacuum distillation.
Caption: Experimental workflow for the synthesis of a dialkoxysilane.
Cross-Reactivity with Amino Groups (Amines)
This compound reacts readily with primary and secondary amines to form aminosilanes. The reaction is analogous to that with alcohols but is generally faster due to the higher nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols.
Reaction Mechanism
The reaction proceeds via nucleophilic substitution, with the amine's nitrogen atom attacking the silicon center. Two equivalents of the amine are typically required per Si-Cl bond: one to act as the nucleophile and the second to act as a base to neutralize the generated HCl.
Caption: Reaction pathway for the amination of this compound.
Experimental Data
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Dichlorosilane | Diethylamine | Bis(diethylamino)dichlorosilane | Good | [3] |
| Chlorodimethylsilane | Diethylamine | (Diethylamino)dimethylsilane | Expected to be high | [4] |
Experimental Protocol: Synthesis of a Diaminosilane
This protocol outlines a general procedure for the reaction of a dichlorosilane with a secondary amine.
Materials:
-
This compound
-
Secondary Amine (e.g., diethylamine)
-
Anhydrous non-polar solvent (e.g., hexane (B92381) or diethyl ether)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser under an inert atmosphere, place the secondary amine (4.4 equivalents) dissolved in the anhydrous solvent.
-
Cool the solution to 0-10 °C.
-
Slowly add this compound (1.0 equivalent) to the stirred amine solution.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 5-10 hours.
-
Filter the reaction mixture to remove the amine hydrochloride salt.
-
The filtrate is then purified by vacuum distillation to obtain the pure diaminosilane.
References
The Discerning Reactivity of Dichlorosilanes: A Guide to Substituent Effects
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of dichlorosilanes is paramount for the precise design and synthesis of silicon-containing molecules and materials. The two chlorine atoms bonded to the silicon center are highly susceptible to nucleophilic attack, making dichlorosilanes versatile precursors. However, the substituents attached to the silicon atom profoundly modulate this reactivity through a combination of electronic and steric effects. This guide provides a comparative analysis of how different substituents impact the reactivity of dichlorosilanes, supported by computational data and detailed experimental protocols.
Unveiling the Impact: A Quantitative Comparison
While extensive experimental datasets directly comparing a wide range of substituted dichlorosilanes under identical conditions are scarce in the literature, computational studies provide valuable insights into their relative reactivity. The following table summarizes the calculated activation energies (Ea) for the hydrolysis of various substituted chlorosilanes, a fundamental reaction showcasing their susceptibility to nucleophilic attack. Lower activation energy corresponds to higher reactivity.
| Substituent Group (R in RSiHCl₂) | Substituent Type | Calculated Activation Energy (Ea) for Hydrolysis (kcal/mol)¹ | Relative Reactivity Trend |
| -H (Dichlorosilane) | - | ~11-12 | Baseline |
| -CH₃ (Methyl) | Electron-Donating (Inductive) | Higher than Dichlorosilane (B8785471) | Slower |
| -SiH₃ (Silyl) | Electron-Withdrawing (Inductive) | Lower than Dichlorosilane | Faster |
| -OH (Hydroxyl) | Electron-Withdrawing (Inductive), π-Donating | Lower than Dichlorosilane | Faster |
| -F (Fluoro) | Strongly Electron-Withdrawing (Inductive) | Significantly Lower than Dichlorosilane | Much Faster |
| Cage-like (e.g., in Cl-Si(CH₂CH₂)₃CH) | Sterically Hindering | Higher than Dichlorosilane | Slower |
¹Data is derived from computational studies and represents a theoretical comparison. The exact values can vary with the computational model.[1]
Key Observations:
-
Electronic Effects: Electron-withdrawing substituents, such as -F and -OH, decrease the electron density at the silicon center, making it more electrophilic and thus more susceptible to nucleophilic attack, leading to a lower activation energy and faster reaction rate.[1] Conversely, electron-donating groups like -CH₃ increase the electron density, reducing the electrophilicity of the silicon atom and slowing down the reaction.
-
Steric Hindrance: Bulky substituents, such as cage-like structures, can physically obstruct the approach of a nucleophile to the silicon center, thereby increasing the activation energy and decreasing the reaction rate.[1]
Visualizing the Reaction Pathway
The fundamental reaction of a dichlorosilane with a nucleophile, such as water, proceeds through a nucleophilic substitution mechanism. This can be visualized as follows:
Caption: Generalized mechanism for nucleophilic substitution on a dichlorosilane.
Experimental Protocols
To empirically evaluate the impact of substituents on dichlorosilane reactivity, the following experimental protocols can be adapted.
Protocol 1: Monitoring Hydrolysis via In-Situ FTIR Spectroscopy
This method allows for real-time tracking of the disappearance of reactants and the appearance of products.
Materials and Equipment:
-
Substituted Dichlorosilane
-
Anhydrous, non-protic solvent (e.g., acetonitrile, THF)
-
Deionized water
-
FTIR spectrometer with a diamond ATR immersion probe
-
Glass reaction vessel with a port for the ATR probe and inlets for reactants
-
Magnetic stirrer and stir bar
-
Syringe pump for controlled addition of water
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
System Setup: Assemble the reaction vessel under an inert atmosphere. Insert the ATR probe, ensuring a proper seal.
-
Solvent and Reactant Addition: Add a known volume of the anhydrous solvent to the vessel and begin stirring. Record a background spectrum of the solvent. Inject a precise amount of the substituted dichlorosilane and immediately start spectral acquisition.
-
Initiation of Hydrolysis: Begin the controlled addition of deionized water using a syringe pump at a predetermined rate.
-
Data Acquisition: Continuously collect FTIR spectra at regular intervals (e.g., every 30 seconds) throughout the reaction.
-
Data Analysis: Monitor the change in absorbance of characteristic infrared bands for the Si-Cl bond (disappearance) and Si-OH and Si-O-Si bonds (appearance) over time to determine the reaction kinetics.
Protocol 2: Synthesis of a Substituted Dichlorosilane (Diphenyldichlorosilane)
This protocol provides a general method for the synthesis of an aryl-substituted dichlorosilane.
Materials and Equipment:
-
Trichlorophenylsilane
-
Phenylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether
-
Schlenk line and glassware
-
Distillation apparatus
Procedure:
-
Under an inert atmosphere, dissolve trichlorophenylsilane in anhydrous diethyl ether in a flask equipped with a dropping funnel and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of phenylmagnesium bromide from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the mixture and filter off the magnesium salts.
-
Wash the solid with anhydrous diethyl ether.
-
Combine the filtrate and washings, and remove the solvent by distillation.
-
Purify the resulting crude diphenyldichlorosilane by vacuum distillation.
Logical Workflow for Evaluating Reactivity
The process of evaluating the impact of a substituent on dichlorosilane reactivity can be systematically approached as illustrated in the following workflow:
Caption: Workflow for the synthesis and reactivity evaluation of substituted dichlorosilanes.
References
Safety Operating Guide
Safe Disposal of Dichloromethylsilane: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of dichloromethylsilane, a highly flammable and corrosive compound, are critical for ensuring laboratory safety. This document provides detailed procedures for neutralization and disposal, alongside essential safety information, to support researchers, scientists, and drug development professionals in maintaining a safe working environment.
This compound is a volatile and reactive chemical that poses significant hazards if not handled and disposed of correctly. Its high flammability and violent reaction with water, releasing flammable and toxic gases, necessitate strict adherence to established safety protocols.[1][2] This guide outlines the necessary steps for the safe neutralization and disposal of small quantities of this compound typically found in a laboratory setting.
Key Physical and Chemical Properties
A thorough understanding of the properties of this compound is fundamental to its safe handling. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | CH₄Cl₂Si[3] |
| Molecular Weight | 115.04 g/mol [3] |
| Boiling Point | 40 - 45 °C / 104 - 113 °F @ 760 mmHg[3] |
| Flash Point | -32 °C / -25.6 °F[3] |
| Autoignition Temperature | 230 °C / 446 °F[3] |
| Vapor Pressure | 471 hPa @ 20 °C[3] |
| Specific Gravity | 1.100[3] |
| Explosion Limits | Lower: 6.0 vol %, Upper: 55.0 vol %[3] |
Disposal Protocol: Neutralization of this compound
The primary method for the disposal of this compound involves a controlled hydrolysis reaction followed by neutralization of the resulting hydrochloric acid. This procedure must be performed in a well-ventilated chemical fume hood, with the operator wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a flame-retardant lab coat.[4][5]
Materials:
-
This compound waste
-
Ice bath
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Dropping funnel
-
5% Sodium bicarbonate solution (or soda ash)
-
pH indicator paper
-
Container for hazardous waste
Step-by-Step Procedure:
-
Preparation: Place the beaker or flask in an ice bath to cool. This will help to control the exothermic reaction.
-
Initial Hydrolysis: Slowly and cautiously add the this compound waste to a large volume of crushed ice or cold water in the beaker. The volume of water should be at least 20 times the volume of the this compound.[6]
-
Controlled Addition: For larger quantities, it is recommended to add the this compound dropwise from a dropping funnel into the ice-cold water while stirring continuously. Do not allow the temperature of the mixture to exceed 25°C.[7]
-
Neutralization: Once the addition of this compound is complete, continue stirring and slowly add a 5% sodium bicarbonate solution to neutralize the hydrochloric acid formed during hydrolysis.[6] Monitor the pH of the solution using pH indicator paper. Continue adding the bicarbonate solution until the pH is neutral (between 6 and 8).
-
Final Disposal: The resulting mixture contains solid polysiloxane precipitate and a neutral salt solution.[6] The entire mixture should be collected in a properly labeled hazardous waste container for disposal according to institutional and local environmental regulations.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, evacuate the area immediately and remove all ignition sources.[8] Wear appropriate PPE, including respiratory protection.[8] Contain the spill with an inert absorbent material such as dry sand or vermiculite.[4][8] Do not use water.[9] Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[4][8]
By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure its safe disposal. Always consult your institution's specific safety guidelines and waste disposal procedures.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. fishersci.com [fishersci.com]
- 4. sdfine.com [sdfine.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. globalsilicones.org [globalsilicones.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Dichloromethylsilane
For Immediate Reference: Key Safety and Handling Protocols for Dichloromethylsilane
This compound is a highly flammable and corrosive chemical that demands meticulous handling to ensure the safety of laboratory personnel. This guide provides essential, step-by-step procedures for its use, from initial preparation to final disposal, alongside critical emergency response information. Adherence to these protocols is paramount for minimizing risks and maintaining a secure research environment.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is non-negotiable. This includes:
-
Eye and Face Protection: Always wear chemical safety goggles and a face shield to protect against splashes and fumes.[1][2] Contact lenses should not be worn when working with this substance.[1][2]
-
Skin Protection:
-
Gloves: Neoprene or nitrile rubber gloves are recommended for hand protection.[2] For extended contact, Viton® gloves offer excellent resistance.
-
Protective Clothing: A flame-retardant and antistatic lab coat or suit is essential.[3] All protective clothing should be clean and put on before work begins.[1]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] If vapors or aerosols are generated, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is required.[2]
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative safety data for this compound.
| Property | Value |
| Flash Point | -32 °C / -25.6 °F[4] |
| Autoignition Temperature | 230 °C / 446 °F[4] |
| Boiling Point | 40 - 45 °C / 104 - 113 °F @ 760 mmHg[4] |
| Vapor Pressure | 471 hPa @ 20 °C[4] |
| Explosion Limits | Lower: 6.0 vol % / Upper: 55.0 vol %[4] |
Step-by-Step Handling and Disposal Plan
I. Preparation and Handling:
-
Ventilation: Ensure all work is conducted within a properly functioning chemical fume hood.[3][4]
-
Inert Atmosphere: Handle and store this compound under an inert gas, such as nitrogen or argon, to prevent reactions with moisture.[3][5]
-
Grounding: Ground and bond all containers and receiving equipment to prevent static discharge, which can ignite the flammable vapors.[4][5]
-
Tools: Use only non-sparking tools made of materials like brass or bronze.[4][5]
-
Avoid Water: Keep the work area and all equipment scrupulously dry. This compound reacts violently with water to release flammable gases that can spontaneously ignite.[4][6]
-
Storage: Store containers in a cool, dry, well-ventilated, and fireproof area, separated from incompatible materials such as oxidants.[5] Keep containers tightly closed and locked up.[3][5]
II. Spill Management:
-
Evacuate: In the event of a spill, immediately evacuate the area.[5]
-
Ventilate: Increase ventilation to the area.
-
Containment: For small spills, contain and absorb the material with an inert absorbent such as vermiculite, sand, or earth.[7] Do not use combustible materials.
-
Collection: Use non-sparking tools to collect the absorbed material into a sealable, dry, non-plastic container for disposal.[5][7]
-
Water Precaution: NEVER use a direct water jet on a spill, as this will exacerbate the situation.[5]
III. Disposal Plan:
-
Professional Disposal: this compound must be disposed of as hazardous waste. This should be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Neutralization: As a pre-treatment step, the chemical can be neutralized with soda-ash or soda-lime.[7][8]
-
Container Decontamination: Empty containers should be decontaminated with a 5% aqueous sodium hydroxide (B78521) or soda ash solution, followed by a water rinse.[7][8]
Emergency Procedures and First Aid
In the case of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air and keep them in a half-upright position. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][9]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting.[4][5] Rinse the mouth with water.[5] Call a physician or poison control center immediately.[4]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and emergency response procedures for this compound.
References
- 1. nj.gov [nj.gov]
- 2. gelest.com [gelest.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. sdfine.com [sdfine.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
